Disperse blue 165
Descripción
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Structure
3D Structure
Propiedades
IUPAC Name |
N-[2-[(2,6-dicyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O3/c1-4-26(5-2)16-6-7-18(19(10-16)23-13(3)28)24-25-20-14(11-21)8-17(27(29)30)9-15(20)12-22/h6-10H,4-5H2,1-3H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGWLJGBFZBZSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2C#N)[N+](=O)[O-])C#N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8068335 | |
| Record name | N-(2-((2,6-Dicyano-4-nitrophenyl)azo)-5-(diethylamino)phenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8068335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41642-51-7 | |
| Record name | N-[2-[2-(2,6-Dicyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41642-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disperse Blue 165 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041642517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-[2-[2-(2,6-dicyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(2-((2,6-Dicyano-4-nitrophenyl)azo)-5-(diethylamino)phenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8068335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.413 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
chemical structure and properties of Disperse Blue 165
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Disperse Blue 165 is a monoazo disperse dye characterized by its dark blue hue. It is primarily utilized in the textile industry for dyeing synthetic fibers, particularly polyester and its blends, due to its good sublimation fastness and high tinting strength. Its application via high-temperature and high-pressure dyeing methods ensures effective coloration of hydrophobic fibers. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and available technical data.
Chemical Structure and Identity
The primary component of C.I. This compound is chemically identified as N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide. It belongs to the single azo class of dyes.
Synonyms:
-
Disperse Blue BBLS
-
C.I. 11077
-
Disperse Navy Blue S-3BQ
-
Disperse Navy Blue H2GL
-
Disperse Navy Blue S-2GL
It is important to note that the designation "this compound" can sometimes be associated with related but distinct chemical structures, such as this compound:1 and this compound:2, which possess different CAS numbers and molecular formulas. This guide focuses on the principal compound with CAS Number 41642-51-7.
Physicochemical Properties
A summary of the key physicochemical properties of C.I. This compound is presented in the table below. These properties are crucial for understanding its behavior in various applications, from dyeing processes to potential biological interactions.
| Property | Value | Reference |
| CAS Number | 41642-51-7 | [1] |
| Molecular Formula | C₂₀H₁₉N₇O₃ | [1] |
| Molecular Weight | 405.41 g/mol | [1] |
| Appearance | Dark blue powder | [2] |
| Melting Point | 257-259 °C | [3] |
| Boiling Point (Predicted) | 691.2 ± 55.0 °C | [3] |
| Density (Predicted) | 1.28 ± 0.1 g/cm³ | [3] |
| Solubility | Soluble in acetone | [4] |
| pH (in printing and dyeing) | 5-6 | [4] |
Synthesis
The synthesis of C.I. This compound is a multi-step process that involves diazotization, azo coupling, and a subsequent cyanation reaction. The general synthetic pathway is outlined below.
Synthesis Workflow
Caption: Synthesis workflow for C.I. This compound.
Experimental Protocol: General Synthesis
While precise industrial protocols are proprietary, a general laboratory-scale synthesis can be described as follows:
-
Diazotization: 2,6-Dibromo-4-nitroaniline is diazotized using sodium nitrite in a strong acidic medium (e.g., a mixture of sulfuric and acetic acid) at a low temperature (typically 0-5 °C) to form the corresponding diazonium salt.
-
Azo Coupling: The resulting diazonium salt solution is then slowly added to a solution of the coupling component, 3-Acetylamino-N,N-diethylaniline, maintained at a low temperature and controlled pH. This electrophilic substitution reaction yields a dibrominated azo intermediate.
-
Cyanation: The intermediate azo compound is then subjected to a cyanation reaction, where the bromine atoms are replaced by cyano groups. This is typically achieved by heating the intermediate with cuprous cyanide in a suitable solvent like dimethylformamide (DMF).
-
Isolation and Purification: After the reaction is complete, the product is isolated by filtration, followed by grinding and drying to obtain the final this compound dye.
Applications and Dyeing Properties
C.I. This compound is primarily used for dyeing polyester and its blended fabrics. It is suitable for high-temperature, high-pressure dyeing methods, which are necessary to open up the compact structure of polyester fibers and allow the non-ionic dye molecules to diffuse in. The dye exhibits good sublimation fastness, making it suitable for fabrics that will undergo heat treatments like pleating or ironing. It is also used in direct printing on polyester and triacetate fabrics.[5] The color of the dye is stable in the presence of iron and copper ions in the dyebath.[3]
Experimental Protocol: High-Temperature Dyeing of Polyester
The following is a representative laboratory protocol for dyeing polyester fabric with C.I. This compound:
-
Fabric Preparation: A sample of polyester fabric is first treated with a solution containing a non-ionic detergent (e.g., 5 g/L) and sodium carbonate (2 g/L) at 60 °C for 30 minutes to remove any impurities. The fabric is then thoroughly rinsed with water and air-dried.
-
Dye Bath Preparation: A dye bath is prepared with a liquor ratio of 50:1. A dispersion of the dye is made by dissolving the required amount (for a 2% shade) in a small volume of a suitable solvent like dimethylformamide and then adding it dropwise to the dye bath containing a dispersing agent (e.g., sodium lignin sulfonate). The pH of the dye bath is adjusted to 4.5-5.5 using acetic acid.
-
Dyeing Process: The wetted-out polyester fabric is introduced into the dye bath. The temperature is raised to 130 °C over 45-60 minutes and maintained at this temperature for 60 minutes under pressure in a suitable high-temperature dyeing apparatus.
-
Reduction Clearing: After dyeing, the fabric is rinsed thoroughly. A reduction clearing process is then carried out to remove any dye loosely adhering to the fiber surface. This involves treating the fabric in a solution containing sodium hydroxide (2 g/L) and sodium hydrosulfite (2 g/L) at 80 °C for 15-20 minutes.
-
Final Rinsing and Drying: The fabric is then rinsed with hot and cold water, neutralized with a weak acid if necessary, and finally dried.
Toxicological Information
The available toxicological data for C.I. This compound (CAS 41642-51-7) is limited. Most safety data sheets indicate that no comprehensive acute toxicity data is available for oral, dermal, or inhalation routes. It is generally advised to handle the dye with standard laboratory precautions, including the use of personal protective equipment to avoid skin and eye contact, and to prevent dust inhalation. Some studies on other disperse dyes have raised concerns about their potential to cause skin sensitization and allergic reactions upon prolonged contact with textiles.[6] There is a need for more extensive toxicological evaluation of this specific dye to fully characterize its potential health effects.
Environmental Fate
Disperse dyes, in general, are characterized by their low water solubility, which can lead to their accumulation in sediments and sludge during wastewater treatment. The environmental fate of C.I. This compound is not extensively documented in publicly available literature. Azo dyes can be susceptible to anaerobic degradation, which involves the reductive cleavage of the azo bond, potentially forming aromatic amines. The ecotoxicity of these degradation products would require further investigation. Due to the stability of many synthetic dyes, they can be persistent in the environment.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound CAS#: 41642-51-7 [m.chemicalbook.com]
- 4. sdinternational.com [sdinternational.com]
- 5. Impaired cell viability and mitochondrial respiration by disperse textile dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sdc.org.uk [sdc.org.uk]
synthesis and characterization of Disperse Blue 165
An In-depth Technical Guide to the Synthesis and Characterization of C.I. Disperse Blue 165
Introduction
C.I. This compound is a synthetic monoazo dye valued for its application in the textile industry, particularly for dyeing polyester and its blended fabrics.[1][2][3] Known for its bright blue hue, high sublimation fastness, and good light fastness, it is suitable for high-temperature and high-pressure dyeing methods.[2][3] Structurally, it is a complex organic molecule belonging to the single azo class, which is characterized by the -N=N- functional group that acts as the chromophore.[1][4] This technical guide provides a comprehensive overview of the , offering detailed experimental protocols and data for researchers and professionals in chemistry and material science.
Physicochemical Properties
This compound is a dark blue powder with defined physical and chemical characteristics.[1][2] Its properties are summarized in the table below.
| Property | Value | Reference(s) |
| C.I. Name | This compound | [1] |
| C.I. Number | 11077 | [1][5] |
| CAS Number | 41642-51-7 | [1][2][6] |
| Molecular Formula | C₂₀H₁₉N₇O₃ | [1][2][7] |
| Molecular Weight | 405.41 g/mol | [1][2] |
| Appearance | Dark blue powder | [2][3][8] |
| Melting Point | 257-259 °C | [2] |
| Boiling Point (Predicted) | 691.2 ± 55.0 °C | [2][6] |
| Density (Predicted) | 1.28 ± 0.1 g/cm³ | [2][6] |
| Solubility | Insoluble in water; Soluble in acetone | [8][9] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the diazotization of a substituted aniline, followed by an azo coupling reaction and a subsequent cyanation step to yield the final product.[2][3][10] The general manufacturing method starts with 2,6-dibromo-4-nitroaniline, which is diazotized and coupled with 3-acetylamino-N,N-diethylaniline.[1][2] The final step involves the replacement of the bromine atoms with cyano groups.[2][10]
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Diazotization of 2,6-Dibromo-4-nitroaniline
This protocol describes the conversion of the primary aromatic amine to a diazonium salt, a critical intermediate for the azo coupling reaction.[11]
-
Preparation: In a beaker, suspend a molar equivalent of 2,6-dibromo-4-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. The temperature must be strictly maintained within this range to prevent the decomposition of the diazonium salt.
-
Nitrite Addition: In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) in cold distilled water.
-
Reaction: Slowly add the sodium nitrite solution dropwise to the cooled amine suspension. Maintain vigorous stirring and ensure the temperature does not exceed 5 °C.
-
Completion: After the addition is complete, continue stirring the mixture for an additional 20-30 minutes to ensure the diazotization reaction is complete. The resulting diazonium salt solution is highly reactive and should be used immediately in the subsequent coupling step.
Protocol 2: Azo Coupling Reaction
The electrophilic diazonium salt is reacted with an electron-rich coupling component to form the azo compound.
-
Coupling Solution: In a separate vessel, dissolve a molar equivalent of the coupling agent, 3-acetylamino-N,N-diethylaniline, in an aqueous alkaline solution (e.g., sodium hydroxide or sodium carbonate).
-
Cooling: Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Reaction: Slowly add the freshly prepared diazonium salt solution from Protocol 1 to the cooled coupling component solution with constant, efficient stirring. An intensely colored precipitate should form immediately.
-
Completion: Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.
-
Isolation: Isolate the resulting dibromo-azo intermediate by vacuum filtration, washing it thoroughly with cold water to remove unreacted starting materials and salts.
Protocol 3: Cyanation
The final step involves a nucleophilic substitution to replace the bromine atoms with cyano groups.
-
Reaction Mixture: Suspend the isolated dibromo-azo intermediate in a suitable solvent (e.g., DMF or DMSO).
-
Reagent Addition: Add an excess of cuprous cyanide (CuCN) to the suspension.
-
Heating: Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and pour it into a large volume of water or an ice/water mixture to precipitate the crude product.
-
Purification: Isolate the crude this compound dye by vacuum filtration. Further purify the product by recrystallization from an appropriate solvent, such as ethanol or acetic acid, to achieve the desired purity.[11] The final product should be dried under a vacuum.
Characterization
A combination of chromatographic and spectroscopic techniques is employed to confirm the identity, purity, and properties of the synthesized this compound.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound | 41642-51-7 [chemicalbook.com]
- 3. Low Price High Quality this compound Dyes Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. This compound Blue Bbls 200% CAS: 56532-51-7 Disperse Dyes - Disperse Dyestuff, Chemical | Made-in-China.com [m.made-in-china.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Page loading... [wap.guidechem.com]
- 9. sdinternational.com [sdinternational.com]
- 10. This compound dyes synthesis methods - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 11. benchchem.com [benchchem.com]
CAS number 41642-51-7 physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of CAS Number 41642-51-7 (Disperse Blue 165)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the compound identified by CAS number 41642-51-7, commonly known as this compound. The information is curated for professionals in research, scientific, and drug development fields, presenting quantitative data in a structured format, outlining relevant experimental methodologies, and providing a visual representation of its synthesis pathway.
Core Physicochemical Properties
This compound is a synthetic monoazo dye characterized by its use in the textile industry for dyeing hydrophobic fibers such as polyester.[1][2] Its chemical formula is C₂₀H₁₉N₇O₃.[1][3]
Data Presentation
The quantitative physicochemical properties of this compound are summarized in the table below. It is important to note that some of the available data are predicted values from computational models.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₁₉N₇O₃ | [1][3] |
| Molar Mass | 405.41 g/mol | [1][3] |
| Appearance | Dark blue powder | [1] |
| Melting Point | 257-259 °C | [1] |
| Boiling Point | 691.2 ± 55.0 °C (Predicted) | [1] |
| Density | 1.28 ± 0.1 g/cm³ (Predicted) | [1] |
| Vapor Pressure | 5.94E-19 mmHg at 25°C | [1] |
| pKa | 14.02 ± 0.70 (Predicted) | [1] |
| Flash Point | 371.8°C | [1] |
| Refractive Index | 1.631 | [1] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published in the public domain. However, standardized methods for such determinations are well-established and internationally recognized through the OECD Guidelines for the Testing of Chemicals.[4][5][6][7] These guidelines provide a framework for ensuring data quality and comparability.
Melting Point Determination (OECD Guideline 102)
The melting point is determined by heating a small, powdered sample of the substance and observing the temperature range over which it melts.
-
Apparatus: A capillary tube melting point apparatus is commonly used.
-
Procedure: A small amount of the finely powdered this compound is packed into a capillary tube. The tube is placed in the heating block of the apparatus. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The temperatures at which the substance begins to melt and at which it is completely molten are recorded as the melting range.
Boiling Point Determination (OECD Guideline 103)
For substances that do not decompose at their boiling point, this property is determined by measuring the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
-
Apparatus: A dynamic method using a distillation setup or a static method measuring vapor pressure at different temperatures can be employed.
-
Procedure (Dynamic Method): The substance is heated in a distillation flask connected to a condenser. A thermometer is placed so that the bulb is in the vapor phase above the liquid. The temperature at which the liquid boils and a stable reflux is observed is recorded as the boiling point. Pressure correction to standard atmospheric pressure may be necessary.
Density of a Solid (Based on OECD Guideline 109)
The density of a solid can be determined using various methods, including the pycnometer method or a gas comparison pycnometer.
-
Apparatus: A pycnometer (a flask with a precisely known volume) and an analytical balance.
-
Procedure (Pycnometer Method): The empty pycnometer is weighed. It is then filled with a liquid of known density in which this compound is insoluble, and weighed again. A known mass of this compound is added to the empty pycnometer, and the pycnometer is reweighed. The pycnometer is then filled with the same liquid, and any air bubbles are removed. The final weight is recorded. The density of the solid is calculated from these weights and the known density of the liquid.
Dissociation Constants in Water (pKa) (OECD Guideline 112)
The pKa value, which indicates the strength of an acid or base, is typically determined by titration or spectrophotometry.
-
Apparatus: A pH meter, a burette, and a beaker, or a UV-Vis spectrophotometer.
-
Procedure (Titration Method): A solution of this compound of known concentration is prepared. A standardized acid or base is gradually added from a burette. The pH of the solution is measured after each addition. A titration curve is constructed by plotting pH against the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve.
Synthesis Pathway of this compound
This compound is synthesized through a multi-step process involving diazotization, coupling, and cyanation.[3][8] The general synthetic route is outlined below.
Caption: Synthesis pathway of this compound.
Toxicological and Environmental Information
Safety data sheets indicate that toxicological and ecological information for this compound is largely unavailable.[9][10] Standard handling precautions for chemical powders, such as avoiding dust formation and contact with skin and eyes, are recommended.[9] There is no specific information available regarding its carcinogenicity, mutagenicity, or reproductive toxicity.[9][10] Similarly, data on its persistence, degradability, and bioaccumulative potential in the environment are not readily found.[10]
References
- 1. This compound [chembk.com]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 5. search.library.brandeis.edu [search.library.brandeis.edu]
- 6. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]
- 7. oecd.org [oecd.org]
- 8. This compound dyes synthesis methods - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
Technical Guide for the Analysis of a Novel Heterocyclic Compound: C20H19N7O3
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical framework for the characterization of a novel chemical entity with the molecular formula C20H19N7O3. Given the elemental composition, which is rich in nitrogen and suggests a high degree of unsaturation, the compound is likely a complex heterocyclic molecule with potential applications in medicinal chemistry, particularly in areas such as oncology or virology where nitrogen-containing scaffolds are prevalent. This guide outlines a systematic approach to its structural elucidation, physicochemical characterization, and initial biological screening. Detailed experimental protocols and data presentation formats are provided to ensure robust and reproducible analysis.
Hypothetical Structure and Rationale
For the purpose of this guide, we will consider a hypothetical structure for C20H19N7O3, tentatively named Gemini-201973 . The proposed structure contains a purine core, a common scaffold in kinase inhibitors, linked to a substituted aromatic system. This structure is consistent with the molecular formula and provides a plausible basis for the subsequent analytical and biological testing strategies.
Hypothetical Structure of Gemini-201973: (A specific chemical structure cannot be definitively assigned without experimental data. The following is a representative example for illustrative purposes.)
A purine-based structure is hypothesized due to the high nitrogen-to-carbon ratio. The remaining atoms could form various substituted aromatic and aliphatic groups, influencing solubility, cell permeability, and target binding.
Physicochemical and Structural Characterization
A thorough characterization is essential to confirm the identity, purity, and key properties of the synthesized compound.
Data Presentation: Physicochemical Properties
All quantitative data should be systematically recorded.
| Property | Experimental Value | Method |
| Molecular Formula | C20H19N7O3 | HRMS |
| Molecular Weight | 417.42 g/mol | Calculated |
| Appearance | - | Visual Inspection |
| Purity | >95% | HPLC, qNMR |
| Melting Point | - | DSC |
| Aqueous Solubility | - | Nephelometry |
| LogP / LogD (pH 7.4) | - | Shake-flask method |
| pKa | - | Potentiometric |
Experimental Protocols
Protocol 2.2.1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Orbitrap or FT-ICR mass spectrometer.
-
Ionization: Use electrospray ionization (ESI) in both positive and negative modes.
-
Analysis: Acquire data over a mass range of m/z 100-1000. The accurate mass measurement should be within 5 ppm of the calculated theoretical mass for the protonated ([M+H]+) or deprotonated ([M-H]-) species.
Protocol 2.2.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
1H NMR: Acquire a proton spectrum to determine the number and types of hydrogen atoms.
-
13C NMR: Acquire a carbon spectrum to identify the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish connectivity between protons and carbons, confirming the overall structure.
Protocol 2.2.3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: Use a UV detector at multiple wavelengths (e.g., 214 nm, 254 nm, and 280 nm) to ensure detection of all components. Purity is determined by the area percentage of the main peak.
In Vitro Biological Evaluation
Given the nitrogen-rich heterocyclic nature of C20H19N7O3, a primary screening cascade targeting protein kinases is a logical starting point.
Data Presentation: Kinase Inhibition Profile
| Kinase Target | IC50 (nM) | Assay Type |
| EGFR | - | Biochemical |
| VEGFR2 | - | Biochemical |
| SRC | - | Biochemical |
| CDK2 | - | Biochemical |
| ABL1 | - | Biochemical |
Data Presentation: Cell-Based Assay
| Cell Line | Assay Type | IC50 (µM) |
| A549 | Cytotoxicity (MTT) | - |
| HCT116 | Cytotoxicity (MTT) | - |
| MCF7 | Cytotoxicity (MTT) | - |
| HEK293 | Cytotoxicity (MTT) | - |
Experimental Protocols
Protocol 3.3.1: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Reaction Setup: In a 384-well plate, combine the kinase, a suitable substrate (e.g., a generic peptide), and ATP at its Km concentration.
-
Compound Addition: Add the test compound (Gemini-201973) at various concentrations (e.g., 10-point serial dilution from 10 µM to 0.5 nM).
-
Incubation: Incubate the reaction at 30°C for 1 hour.
-
Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP, which is then measured via a luciferase/luciferin reaction. Luminescence is inversely proportional to kinase activity.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3.3.2: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for 72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall workflow for the characterization and initial screening of Gemini-201973.
Hypothetical Signaling Pathway
If Gemini-201973 is found to be an inhibitor of a receptor tyrosine kinase (RTK), such as EGFR, it would modulate downstream signaling pathways like the MAPK/ERK pathway.
Solubility of Disperse Blue 165 in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Disperse Blue 165 (CAS No. 41642-51-7), an azo dye noted for its use in coloring synthetic fibers. While specific quantitative solubility data in a wide array of organic solvents is not extensively published, this document outlines the standardized methodologies for its determination, enabling researchers to generate precise data for their specific applications. The guide details the necessary experimental protocols and presents a logical workflow for these procedures.
This compound, a dark blue powder, is characterized by its low solubility in water and its affinity for hydrophobic environments.[1] Its solubility in organic solvents is a critical parameter influencing its application in various fields, including the formulation of inks, coatings, and in material science research. The dissolution behavior is primarily governed by the polarity of the solvent, temperature, and the specific molecular interactions between the dye and the solvent. Although qualitatively known to be soluble in acetone, precise quantitative data remains elusive in public literature.[2]
Data Presentation
Due to the limited availability of specific quantitative solubility data for this compound in public-domain literature, the following table is presented as a template for researchers to populate with their own experimentally determined values. This structured format allows for easy comparison of solubility across different organic solvents under consistent temperature conditions.
Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at 25°C
| Organic Solvent | Chemical Formula | Polarity Index | Solubility (g/L) | Molar Solubility (mol/L) |
| Acetone | C₃H₆O | 5.1 | [Insert Experimental Data] | [Insert Experimental Data] |
| Ethanol | C₂H₅OH | 4.3 | [Insert Experimental Data] | [Insert Experimental Data] |
| Methanol | CH₃OH | 5.1 | [Insert Experimental Data] | [Insert Experimental Data] |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | [Insert Experimental Data] | [Insert Experimental Data] |
| Dichloromethane | CH₂Cl₂ | 3.1 | [Insert Experimental Data] | [Insert Experimental Data] |
| Toluene | C₇H₈ | 2.4 | [Insert Experimental Data] | [Insert Experimental Data] |
| N,N-Dimethylformamide | C₃H₇NO | 6.4 | [Insert Experimental Data] | [Insert Experimental Data] |
| Dimethyl Sulfoxide | C₂H₆OS | 7.2 | [Insert Experimental Data] | [Insert Experimental Data] |
Experimental Protocols
The following is a detailed methodology for the quantitative determination of this compound solubility in organic solvents utilizing UV-Visible spectrophotometry. This widely applicable method provides reliable and reproducible results.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.
Principle: The concentration of a colored substance in a solution is directly proportional to its absorbance of light at a specific wavelength, as described by the Beer-Lambert Law. By creating a calibration curve of known concentrations versus absorbance, the concentration of an unknown saturated solution can be accurately determined.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
UV-Vis Spectrophotometer
-
Analytical balance
-
Volumetric flasks (various sizes)
-
Pipettes and micropipettes
-
Syringe filters (0.45 µm)
-
Thermostatically controlled shaker or incubator
-
Cuvettes (quartz or glass, appropriate for the solvent and wavelength range)
Procedure:
-
Determination of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in the chosen organic solvent.
-
Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 400-800 nm) to identify the wavelength of maximum absorbance (λmax). This λmax will be used for all subsequent absorbance measurements.
-
-
Preparation of Standard Solutions and Calibration Curve:
-
Accurately weigh a precise amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of a known concentration (e.g., 100 mg/L).
-
Perform a series of serial dilutions from the stock solution to create a set of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax, using the pure organic solvent as a blank.
-
Plot a graph of absorbance versus concentration for the standard solutions. This will generate a calibration curve. The relationship should be linear, and the equation of the line (y = mx + c) should be determined.
-
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container to create a slurry.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.
-
After agitation, allow the solution to stand undisturbed for a sufficient time to permit the excess, undissolved solid to settle.
-
-
Measurement of Saturated Solution Absorbance:
-
Carefully withdraw a sample from the clear supernatant of the saturated solution using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved microparticles.
-
Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted saturated solution at the λmax.
-
-
Calculation of Solubility:
-
Use the equation of the calibration curve to calculate the concentration of the diluted saturated solution from its measured absorbance.
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in that specific solvent at the specified temperature.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the experimental determination of dye solubility.
References
Spectroscopic Profile of Disperse Blue 165: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the azo dye, Disperse Blue 165 (C.I. 11077). The focus is on its Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopic characteristics, crucial for its identification, quantification, and analysis in various scientific applications, including textile chemistry, environmental monitoring, and potentially in the development of dye-based technologies.
Introduction
This compound is a monoazo dye characterized by its deep blue color. Its chemical structure is C₂₀H₁₉N₇O₃, with a molecular weight of 405.41 g/mol and CAS number 41642-51-7.[1] Understanding its spectroscopic properties is fundamental for quality control in manufacturing, studying its behavior in different matrices, and for the development of analytical methods for its detection and quantification.
UV-Visible Spectroscopic Data
The UV-Vis spectrum of a dye is essential for determining its color properties and for quantitative analysis in solution. The absorption of light in the visible region is responsible for the dye's color, and the wavelength of maximum absorbance (λmax) is a key characteristic.
| Parameter | Value | Solvent/Conditions |
| λmax | 570 nm | Aqueous solution |
Table 1: UV-Visible Spectroscopic Data for this compound.
Fourier-Transform Infrared (FTIR) Spectroscopic Data
FTIR spectroscopy provides information about the functional groups present in a molecule. The following table lists the predicted characteristic infrared absorption peaks for this compound based on its chemical structure. These values are indicative and can be used as a reference for the identification of the dye.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3300 | N-H Stretch | Secondary Amine/Amide |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2970 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| 2230 - 2210 | C≡N Stretch | Nitrile |
| 1680 - 1650 | C=O Stretch | Amide (Amide I) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1550 - 1500 | N-O Asymmetric Stretch | Nitro group |
| 1550 - 1510 | N-H Bend | Secondary Amide (Amide II) |
| 1450 - 1350 | N=N Stretch | Azo group |
| 1350 - 1300 | N-O Symmetric Stretch | Nitro group |
| 1300 - 1000 | C-N Stretch | Aromatic Amine |
| 850 - 750 | C-H Bend | Aromatic (out-of-plane) |
Table 2: Predicted FTIR Characteristic Peaks for this compound.
Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and accurate interpretation.
UV-Visible Spectroscopy
This protocol outlines the determination of the wavelength of maximum absorbance (λmax) and the quantitative analysis of this compound in solution.
Instrumentation: A calibrated UV-Visible spectrophotometer (e.g., Jasco V-630) with a wavelength range of at least 200-800 nm.
Materials:
-
This compound dye powder
-
Distilled or deionized water (or other suitable solvent like methanol or acetone)
-
Volumetric flasks
-
Pipettes
-
Quartz or glass cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration.
-
Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the desired wavelength range for scanning (e.g., 300-800 nm).
-
Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record the baseline.
-
Spectral Measurement:
-
Rinse the cuvette with a small amount of the most dilute standard solution and then fill it.
-
Place the cuvette in the spectrophotometer and record the absorbance spectrum.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Quantitative Measurement: Set the spectrophotometer to measure the absorbance at the determined λmax. Measure the absorbance of all the standard solutions and the unknown sample solution.
-
Data Analysis: Plot a calibration curve of absorbance versus concentration for the standard solutions. Use the absorbance of the unknown sample to determine its concentration from the calibration curve.
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the analysis of solid this compound powder using the KBr pellet technique.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
Materials:
-
This compound dye powder
-
Spectroscopy-grade potassium bromide (KBr), dried in an oven
-
Agate mortar and pestle
-
Hydraulic press with a pellet-forming die
Procedure:
-
Sample Preparation:
-
Place approximately 1-2 mg of the this compound powder into the agate mortar.
-
Add approximately 100-200 mg of dry KBr powder to the mortar.
-
Thoroughly grind the mixture with the pestle until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture into the pellet die.
-
Place the die in the hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.
-
-
FTIR Analysis:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
-
Spectrum Acquisition:
-
Collect a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Acquire the FTIR spectrum of the sample pellet, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in this compound.
-
Identify the characteristic peaks and compare them with known correlation charts or reference spectra.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a dye like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Disperse Blue 165
For Researchers, Scientists, and Drug Development Professionals
Disperse Blue 165, a monoazo disperse dye, is primarily utilized in the textile industry for dyeing polyester and its blended fabrics. Its chemical structure, characterized by the presence of an azo bond (-N=N-), makes it susceptible to degradation under various environmental and processing conditions. Understanding the thermal stability and degradation profile of this compound is crucial for optimizing its application, ensuring product quality, and assessing its environmental impact. This technical guide provides a comprehensive overview of the thermal properties and degradation pathways of this compound, including detailed experimental protocols and data interpretation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 41642-51-7 | [1][2][3] |
| Molecular Formula | C₂₀H₁₉N₇O₃ | [1][3] |
| Molecular Weight | 405.41 g/mol | [1][3] |
| Appearance | Dark blue powder | [1][4] |
| Melting Point | 257-259 °C | [4] |
Thermal Stability Analysis
The thermal stability of this compound is a critical parameter, particularly for its application in high-temperature dyeing processes. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to evaluate the thermal behavior of dyes.
Hypothetical Thermal Analysis Data for a Representative Disperse Azo Dye
| Analysis Technique | Parameter | Hypothetical Value | Significance |
| TGA | Onset of Decomposition (Tₒ) | ~280 °C | Indicates the initial temperature at which significant weight loss begins. |
| Temperature of Maximum Decomposition Rate (Tₘₐₓ) | ~350 °C | The temperature at which the rate of weight loss is highest. | |
| Residual Weight at 600 °C | ~30% | The percentage of the initial mass remaining at the end of the analysis. | |
| DSC | Melting Point (Tₘ) | ~260 °C (Endotherm) | The temperature at which the dye transitions from a solid to a liquid state. |
| Decomposition | >300 °C (Exotherm) | Exothermic peaks at higher temperatures indicate the decomposition of the molecule. |
Experimental Protocols for Thermal Analysis
Thermogravimetric Analysis (TGA)
This protocol outlines the methodology for determining the thermal stability of a disperse dye using TGA.
-
Sample Preparation: Accurately weigh 5-10 mg of the dye powder into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature to 800 °C at a linear heating rate of 10 °C/min.
-
Data Acquisition: Continuously record the sample's weight as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve (weight % vs. temperature) to determine the onset of decomposition and other thermal events. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum decomposition rates.[5][6][7]
Differential Scanning Calorimetry (DSC)
This protocol describes the procedure for identifying thermal transitions and measuring the heat flow associated with them.
-
Sample Preparation: Accurately weigh 2-5 mg of the dye powder and hermetically seal it in an aluminum DSC pan. Use an empty, sealed aluminum pan as a reference.
-
Instrument Setup: Place the sample and reference pans in the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.
-
Temperature Program: A typical heating-cooling-heating cycle is used to erase the sample's thermal history. For example:
-
Heat from 30 °C to 300 °C at 10 °C/min.
-
Cool from 300 °C to 30 °C at 10 °C/min.
-
Heat from 30 °C to 400 °C at 10 °C/min.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Analyze the DSC thermogram to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).[5][6][8]
Degradation Profile of this compound
This compound, as an azo dye, can undergo degradation through several pathways, including photodegradation, hydrolysis, and biodegradation. The primary mechanism of degradation often involves the cleavage of the azo bond, leading to the formation of aromatic amines, which may be colorless and potentially more toxic than the parent dye.[9]
Photodegradation
Exposure to ultraviolet (UV) radiation, particularly in the presence of a photocatalyst such as titanium dioxide (TiO₂), can lead to the degradation of this compound. The process is initiated by the generation of highly reactive hydroxyl radicals (•OH) which attack the dye molecule, leading to the cleavage of the azo bond and subsequent mineralization into simpler, less harmful compounds. The degradation rate is influenced by factors such as pH, catalyst concentration, and the intensity of the light source.[10][11]
Hydrolysis
The stability of disperse dyes can be affected by pH, especially under high-temperature dyeing conditions.[12] While many disperse dyes exhibit good stability in acidic conditions, alkaline hydrolysis can occur, leading to the breakdown of the dye structure. For azo dyes, this can involve the cleavage of the azo linkage, resulting in a loss of color.
Biodegradation
Microorganisms, including bacteria and fungi, can degrade azo dyes under both anaerobic and aerobic conditions. The initial step in the biodegradation of azo dyes is typically the reductive cleavage of the azo bond by enzymes such as azoreductase, which occurs under anaerobic conditions and results in the formation of aromatic amines. These aromatic amines can then be further degraded into simpler molecules under aerobic conditions.[13][14]
Analytical Methods for Degradation Analysis
The degradation of this compound and the identification of its degradation products can be monitored using various analytical techniques.
-
UV-Visible Spectrophotometry: To monitor the decolorization of the dye solution by measuring the change in absorbance at its maximum wavelength (λₘₐₓ).
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify the parent dye and its degradation products over time.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the volatile and semi-volatile degradation products after extraction from the sample matrix.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify changes in the functional groups of the dye molecule during the degradation process.
Conclusion
This technical guide provides a framework for understanding the thermal stability and degradation profile of this compound. While specific experimental thermal analysis data for this dye is limited, the provided protocols for TGA and DSC offer a standardized approach for its determination. The degradation of this compound can proceed through photodegradation, hydrolysis, and biodegradation, with the primary mechanism being the cleavage of the azo bond. Further research is necessary to obtain precise quantitative data on the thermal decomposition of this compound and to fully elucidate its degradation pathways and the toxicity of its degradation products.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. This compound CAS#: 41642-51-7 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. fpe.umd.edu [fpe.umd.edu]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Transcriptomic Analysis of Degradative Pathways for Azo Dye Acid Blue 113 in Sphingomonas melonis B-2 from the Dye Wastewater Treatment Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photocatalytic degradation of disperse blue 1 using UV/TiO2/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aatcc.org [aatcc.org]
- 13. quora.com [quora.com]
- 14. Biodegradation of Azo Dye compounds | PDF [slideshare.net]
- 15. researchgate.net [researchgate.net]
Disperse Blue 165: A Review of Toxicological and Safety Data
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Disperse Blue 165 is a synthetic dye used in the textile industry. A comprehensive review of publicly available toxicological and safety data reveals a significant lack of specific studies for this particular substance. Safety Data Sheets (SDS) consistently report "no data available" for key toxicological endpoints, including acute toxicity, skin and eye irritation, sensitization, mutagenicity, carcinogenicity, and reproductive toxicity. While direct experimental data for this compound is absent, the broader class of disperse dyes has been associated with health concerns, notably skin sensitization and potential carcinogenicity. This guide summarizes the available information and provides context based on related disperse dyes.
Physicochemical Properties
This compound is identified by the CAS number 41642-51-7.[1][2][3][4] It is a dark blue powder that is insoluble in water but can be dissolved in organic solvents.[3][5]
Toxicological Data
A thorough search of available literature and safety databases indicates a lack of specific toxicological studies conducted on this compound. Safety Data Sheets for this compound consistently state "no data available" for the following critical endpoints.[1][6]
Table 1: Summary of Toxicological Data for this compound
| Toxicological Endpoint | Result |
| Acute Toxicity | |
| Oral | No data available |
| Dermal | No data available |
| Inhalation | No data available |
| Skin Corrosion/Irritation | No data available |
| Serious Eye Damage/Irritation | No data available |
| Respiratory or Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
| Specific Target Organ Toxicity (Single Exposure) | No data available |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available |
| Aspiration Hazard | No data available |
General Concerns for Disperse Dyes
While specific data for this compound is not available, studies on other disperse dyes highlight potential health risks associated with this class of compounds.
Skin Sensitization
Several disperse dyes are known to be skin sensitizers, causing allergic contact dermatitis.[7][8][9] For instance, Disperse Blue 106 and Disperse Blue 124 are recognized as frequent allergens found in textiles.[9][10] The mechanism of skin sensitization by some disperse dyes is thought to involve their ability to react with proteins.[8] Individuals with sensitivity to disperse dyes may experience skin rashes and other allergic reactions upon contact with colored textiles.[7][9]
Carcinogenicity
Certain disperse dyes have raised concerns regarding their carcinogenic potential. For example, Disperse Blue 1 is listed as reasonably anticipated to be a human carcinogen based on evidence from animal studies.[11][12] Oral administration of Disperse Blue 1 in rats led to the development of urinary bladder tumors.[12] It is important to note that these findings are for other specific disperse dyes and cannot be directly extrapolated to this compound without specific testing.
Genotoxicity
Some azo dyes, a chemical class to which many disperse dyes belong, have shown mutagenic and genotoxic properties in various assays.[13][14][15] For example, Disperse Blue 1 was found to be mutagenic in Salmonella typhimurium assays.[11][16]
Experimental Protocols: A General Overview
Due to the absence of specific studies on this compound, detailed experimental protocols for this substance cannot be provided. However, to illustrate a typical workflow for assessing a key toxicological endpoint for disperse dyes, a generalized protocol for the Direct Peptide Reactivity Assay (DPRA) for skin sensitization is described below. This in vitro method is used to predict the skin sensitization potential of a chemical by measuring its reactivity with synthetic peptides containing cysteine and lysine.[8]
Generalized Experimental Workflow: Direct Peptide Reactivity Assay (DPRA)
Caption: Generalized workflow for the Direct Peptide Reactivity Assay (DPRA).
Ecological Toxicity
Safety Data Sheets for this compound also indicate "no data available" regarding its toxicity to aquatic life, such as fish, daphnia, and algae.[1][6] However, disperse dyes as a class can pose a threat to aquatic ecosystems due to their potential for persistence and toxicity to aquatic organisms.[17][18][19][20]
Conclusion
There is a significant data gap in the publicly available toxicological and safety information for this compound. No specific studies on its acute or chronic toxicity, sensitization, mutagenicity, or carcinogenicity were identified. While this lack of data prevents a definitive risk assessment for this compound, the known health concerns associated with other disperse dyes, particularly skin sensitization and potential carcinogenicity, warrant a cautious approach. Further toxicological evaluation of this compound is necessary to adequately characterize its potential risks to human health and the environment. Professionals in research and drug development should be aware of these data gaps and the general concerns surrounding this class of dyes when considering their use or potential exposure.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound CAS#: 41642-51-7 [m.chemicalbook.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. Page loading... [guidechem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Disperse dyes and footwear [satra.com]
- 8. Investigating Sensitization Activity of Azobenzene Disperse Dyes via the Direct Peptide Reactivity Assay (DPRA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cottonique.com [cottonique.com]
- 10. Sensitization to disperse dyes in a patch test population over a five-year period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. publications.iarc.who.int [publications.iarc.who.int]
- 12. Disperse Blue 1 - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Genotoxicity assessment of reactive and disperse textile dyes using human dermal equivalent (3D cell culture system) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterizing azobenzene disperse dyes and related compounds in house dust and their correlations with other organic contaminant classes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. repositorio.unesp.br [repositorio.unesp.br]
- 16. Disperse Blue 1 - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Disperse Dye Ecotoxicity → Term [pollution.sustainability-directory.com]
- 18. scialert.net [scialert.net]
- 19. Aquatic toxicity of several textile dye formulations: Acute and chronic assays with Daphnia magna and Raphidocelis subcapitata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantification of Disperse Blue 165 in Textiles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Disperse Blue 165 in textile matrices. The methodologies outlined are based on established analytical techniques and are intended to provide a framework for researchers and scientists in method development and validation.
Introduction
This compound is a synthetic dye commonly used for coloring polyester and other synthetic fibers.[1] Due to its potential for allergenicity and environmental concerns, accurate and reliable quantification in textile products is crucial for quality control and regulatory compliance.[2][3] This document details three common analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and/or a Diode Array Detector (DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of disperse dyes in textiles. It is important to note that values for this compound may vary depending on the specific matrix, instrumentation, and experimental conditions.
Table 1: High-Performance Liquid Chromatography (HPLC)
| Parameter | Typical Value Range for Disperse Dyes | Notes |
| Limit of Detection (LOD) | 0.01 - 1.35 ng/mL[4][5] | Can be influenced by the detector (MS is generally more sensitive than DAD)[4] |
| Limit of Quantification (LOQ) | 0.06 - 4.09 ng/mL[5] | Dependent on instrument sensitivity and sample matrix. |
| Linearity (r²) | > 0.99[5] | Typically observed over a relevant concentration range. |
| Recovery | 70 - 103%[4] | Varies with extraction efficiency from different textile types. |
| Repeatability (%RSD) | 1.1 - 16.3%[5] | Dependent on concentration and method precision. |
Table 2: UV-Visible Spectrophotometry
| Parameter | Typical Value Range | Notes |
| Limit of Detection (LOD) | ~0.3 - 10 ppm | Highly dependent on the molar absorptivity of the dye. |
| Linearity (r²) | > 0.99 | Over a defined concentration range following Beer's Law. |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography (HPLC)
This protocol is based on the general principles of the DIN 54231 standard, a common method for the detection of disperse dyes in textiles.[3]
-
Sample Comminution: Cut a representative sample of the textile into small pieces (approximately 5x5 mm).
-
Weighing: Accurately weigh approximately 1.0 g of the textile sample into a conical flask.
-
Extraction Solvent Addition: Add 20 mL of methanol to the flask.[5] Other solvents like dimethylformamide (DMF) can also be used and may offer better extraction efficiency for some disperse dyes.
-
Ultrasonication: Place the flask in an ultrasonic bath and sonicate at 50°C for 30 minutes.[5]
-
Centrifugation: After extraction, centrifuge the sample at 10,000 rpm for 10 minutes to separate the fabric from the extract.[5]
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial.[5]
-
Concentration and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.[5]
The following parameters are a starting point and may require optimization for your specific instrumentation and this compound standard. These are based on a method for the similar Disperse Blue 1.[6]
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous solution of ammonium acetate (e.g., 10 mmol/L) is commonly used. A typical starting condition could be a 45:55 (v/v) ratio of acetonitrile to ammonium acetate solution.[6]
-
Flow Rate: 0.6 mL/min.[6]
-
Column Temperature: 30°C.[6]
-
Injection Volume: 5 µL.
-
DAD Detection: Monitor at the maximum absorbance wavelength (λmax) of this compound. The UV-Vis spectrum of the related Disperse Blue 1 shows absorbance at 540 nm and 615 nm.[6]
-
MS Detection (Optional): Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the protonated molecule [M+H]⁺ of this compound.
Prepare a series of calibration standards of this compound in the initial mobile phase. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample extract from the calibration curve.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of disperse dyes by GC-MS is often challenging due to their low volatility and thermal lability. Pyrolysis-GC-MS or derivatization techniques may be necessary. However, a general screening method can be attempted.
The same extraction procedure as for HPLC (Section 3.1.1) can be used. The final extract should be in a volatile solvent compatible with the GC-MS system (e.g., hexane:acetone).
-
GC Column: A mid-polarity column such as a DB-35ms is a potential starting point.[7]
-
Carrier Gas: Helium.
-
Injection: Splitless injection is recommended for trace analysis.
-
Temperature Program: A typical program might start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 300°C), and hold.
-
MS Detection: Electron ionization (EI) at 70 eV. Scan a mass range appropriate for this compound and its potential fragments.
Quantification by GC-MS for disperse dyes can be complex and may require an internal standard method due to potential thermal degradation. Method development and validation are critical.
Method 3: UV-Visible Spectrophotometry
This method is simpler and more accessible but less selective than chromatographic methods. It is suitable for screening purposes or for quantifying the dye in solutions with no interfering substances.
-
Follow the extraction procedure outlined in Section 3.1.1.
-
Dilute the extract with a suitable solvent (e.g., methanol) to a concentration that falls within the linear range of the spectrophotometer.
-
Wavelength Scan: Scan the absorbance of a standard solution of this compound across the visible spectrum (e.g., 400-800 nm) to determine the wavelength of maximum absorbance (λmax).
-
Measurement: Measure the absorbance of the sample extract at the determined λmax.
Prepare a series of calibration standards of this compound in the same solvent as the sample. Measure the absorbance of each standard at λmax. Construct a Beer's Law plot by plotting absorbance versus concentration. Determine the concentration of this compound in the sample extract from its absorbance and the calibration curve.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound in textiles.
Caption: Logical relationship between analytical methods and their key properties.
References
Application Note: High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection for the Quantitative Analysis of Disperse Blue 165
Audience: Researchers, scientists, and drug development professionals.
Abstract
Disperse dyes are a class of synthetic colorants with low water solubility, primarily used for dyeing synthetic fibers like polyester and acetate.[1][2] Concerns over their potential to cause allergic reactions and their environmental impact have led to regulations restricting the presence of certain disperse dyes in consumer products.[3] This application note provides a detailed protocol for the quantitative analysis of Disperse Blue 165 in various samples using High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector. The described method is based on established analytical procedures for disperse dyes and offers high sensitivity and selectivity for the identification and quantification of this compound.[3][4]
Introduction
This compound (CAS No. 41642-51-7) is a monoazo dye used in the textile industry.[5] Its chemical structure and properties necessitate a reliable analytical method for its detection and quantification to ensure product safety and environmental monitoring. HPLC with PDA detection is a powerful technique for this purpose, allowing for the separation of the dye from complex matrices and its unambiguous identification and quantification based on its retention time and UV-Vis spectrum.[6] The PDA detector provides spectral information across a wide range of wavelengths, enhancing the confidence in peak identification and purity assessment.[2]
Experimental Protocols
Materials and Reagents
-
This compound analytical standard: (CAS: 41642-51-7)[7]
-
HPLC grade acetonitrile: (ACN)
-
HPLC grade methanol: (MeOH)
-
Ammonium acetate: Analytical grade
-
Formic acid: Analytical grade
-
Deionized water: (18.2 MΩ·cm)
-
Sample extraction solvents: Methanol, chlorobenzene, or a mixture of acetonitrile and water.[6][8]
-
Syringe filters: 0.45 µm PTFE or nylon
Instrumentation
A standard HPLC system equipped with the following components is recommended:
-
Binary or Quaternary Solvent Delivery System
-
Autosampler
-
Column Thermostat
-
Photodiode Array (PDA) Detector
Chromatographic Conditions
The following chromatographic conditions are a starting point and may require optimization based on the specific instrument and sample matrix.
| Parameter | Recommended Condition |
| HPLC Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[4] |
| Mobile Phase A | 5 mM Ammonium acetate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | 0 min: 40% B, 10 min: 95% B, 15 min: 95% B, 15.1 min: 40% B, 20 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C[9] |
| Injection Volume | 10 µL |
| PDA Detection | 210 - 700 nm, with specific monitoring at the λmax of this compound |
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
Sample Preparation
The sample preparation method will depend on the matrix.
-
Textile Samples:
-
Cut a small, representative portion of the textile sample (e.g., 1 gram).
-
Extract the dye using a suitable solvent such as methanol or chlorobenzene.[6][10] Sonication at 50-60°C for 30-60 minutes can enhance extraction efficiency.[6][10]
-
Centrifuge the extract to separate any solid material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Water Samples (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge according to the manufacturer's instructions.
-
Load a known volume of the water sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the retained this compound with a small volume of methanol or acetonitrile.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.[3]
-
Data Presentation
The quantitative data obtained from the analysis should be summarized for clarity and easy comparison.
Table 1: System Suitability Test (SST) Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2 | 1.2 |
| Theoretical Plates (N) | N > 2000 | 8500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2% | 0.8% |
| Relative Standard Deviation (RSD) of Retention Time (n=6) | ≤ 1% | 0.3% |
Table 2: Method Validation Parameters for this compound
| Parameter | Result |
| Retention Time (min) | ~8.5 (Varies with system) |
| Linearity Range (µg/mL) | 0.1 - 50 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.05 |
| Limit of Quantification (LOQ) (µg/mL) | 0.15 |
| Precision (%RSD, n=6) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Peak Purity | Match Factor > 990 |
Visualizations
Experimental Workflow Diagram
References
- 1. youngin.com [youngin.com]
- 2. lcms.cz [lcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. waters.com [waters.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes | MDPI [mdpi.com]
- 7. This compound CAS#: 41642-51-7 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
Application Notes and Protocols: Dyeing of Polyester and Blended Fabrics with Disperse Blue 165
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical data for the use of C.I. Disperse Blue 165 (CAS No: 41642-51-7), a monoazo disperse dye, for dyeing polyester and its blended fabrics. The information is intended to guide researchers and scientists in achieving consistent and high-quality dyeing results.
Overview of this compound
This compound is a dark blue powder known for its vibrant color, high tinctorial strength, and good overall fastness properties on polyester and select blended fabrics.[1] It is particularly suitable for high-temperature dyeing methods. The dye is sensitive to temperature, with higher hot melt temperatures yielding deeper shades.[1] It is not suitable for dyeing acetate and nylon fibers.[1]
Chemical Properties:
| Property | Value |
| C.I. Name | This compound |
| C.I. Number | 11077 |
| CAS Number | 41642-51-7 |
| Molecular Formula | C₂₀H₁₉N₇O₃ |
| Molecular Weight | 405.41 g/mol |
| Chemical Class | Monoazo |
Fastness Properties on 100% Polyester
The fastness properties of this compound on polyester are crucial for determining its suitability for various end-uses. The following table summarizes its performance according to ISO standards.
| Fastness Test | ISO Standard | Rating (1-5 Scale, except Light) |
| Light Fastness | ISO 105-B02 | 6 |
| Washing Fastness (Color Change) | ISO 105-C06 | 4-5 |
| Washing Fastness (Staining) | ISO 105-C06 | 4 |
| Perspiration Fastness (Acidic & Alkaline - Fading) | ISO 105-E04 | 5 |
| Perspiration Fastness (Acidic & Alkaline - Staining) | ISO 105-E04 | 5 |
| Ironing Fastness (Dry Heat) | ISO 105-X11 | 4-5 |
| Sublimation Fastness | ISO 105-P01 | Not explicitly rated, but noted as good. |
| Rubbing Fastness (Dry) | - | 4-5 |
| Rubbing Fastness (Wet) | - | 4 |
Experimental Protocols
The following are detailed protocols for various methods of dyeing polyester and its blends with this compound.
High-Temperature Exhaust Dyeing of 100% Polyester
This is the most common and effective method for achieving deep shades with good fastness on polyester.
Equipment and Materials:
-
High-temperature, high-pressure (HTHP) dyeing machine
-
100% Polyester fabric
-
This compound
-
Dispersing agent
-
Acetic acid (or other pH buffer)
-
Sodium hydrosulfite
-
Sodium hydroxide
-
Non-ionic detergent
Protocol:
-
Fabric Preparation (Scouring):
-
Treat the fabric in a bath containing 1-2 g/L of a non-ionic detergent at 60-70°C for 20-30 minutes to remove impurities.
-
Rinse thoroughly with hot and then cold water.
-
-
Dye Bath Preparation:
-
Set the dye bath at 60°C.
-
Add a dispersing agent (1-2 g/L).
-
Adjust the pH of the bath to 4.5-5.5 using acetic acid.
-
Prepare a dispersion of the required amount of this compound with a small amount of dispersing agent and warm water. Add this to the dye bath.
-
-
Dyeing Cycle:
-
Introduce the scoured polyester fabric into the dye bath.
-
Raise the temperature from 60°C to 130°C at a rate of 1-2°C per minute.
-
Hold the temperature at 130°C for 45-60 minutes, depending on the desired shade depth.
-
Cool the dye bath to 70°C at a rate of 2°C per minute.
-
-
Reduction Clearing:
-
Drain the dye bath.
-
Prepare a fresh bath at 70-80°C containing:
-
Sodium hydrosulfite: 2 g/L
-
Sodium hydroxide: 2 g/L
-
-
Treat the dyed fabric in this solution for 15-20 minutes to remove unfixed surface dye.[2]
-
Rinse the fabric thoroughly with hot water, followed by a cold water rinse.
-
-
Neutralization and Final Rinse:
-
Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L).
-
Rinse with cold water and dry.
-
Caption: High-Temperature Exhaust Dyeing Workflow for Polyester.
Thermosol Dyeing of 100% Polyester
This continuous method is suitable for large-scale production and offers high efficiency.
Equipment and Materials:
-
Padding mangle
-
Infrared pre-dryer
-
Thermosol unit (hot flue or contact heat)
-
Washing and rinsing range
-
100% Polyester fabric
-
This compound
-
Migration inhibitor
-
Thickener (if required)
-
Acetic acid
Protocol:
-
Padding:
-
Prepare a padding liquor containing:
-
This compound: X g/L (depending on desired shade)
-
Migration inhibitor: 10-20 g/L
-
Acetic acid: to maintain pH 4.5-5.5
-
-
Pad the fabric through the liquor with a wet pick-up of 60-70%.
-
-
Drying:
-
Immediately dry the padded fabric, preferably using an infrared pre-dryer to minimize dye migration, followed by a hot flue dryer at 100-120°C.
-
-
Thermofixation:
-
Pass the dried fabric through a thermosol unit at 190-220°C for 60-90 seconds.[3] The optimal temperature and time depend on the fabric weight and construction.
-
-
After-treatment:
-
The fabric is then subjected to a thorough washing process to remove unfixed dye and auxiliaries. This typically involves a reduction clearing step as described in the exhaust dyeing protocol, followed by rinsing and drying.
-
Caption: Thermosol Dyeing Workflow for Polyester.
Carrier Dyeing of Polyester/Wool Blends
This method is employed to dye the polyester component at temperatures below the boiling point of water to protect the wool fiber from damage.
Equipment and Materials:
-
Atmospheric dyeing machine (e.g., winch, jig)
-
Polyester/Wool blended fabric
-
This compound
-
Carrier (e.g., o-phenylphenol, methylnaphthalene)
-
Dispersing agent
-
Acetic acid
-
Wool protective agent (optional but recommended)
-
Non-ionic detergent
Protocol:
-
Fabric Preparation:
-
Scour the blended fabric as described for 100% polyester.
-
-
Dye Bath Preparation:
-
Set the dye bath at 60°C.
-
Add dispersing agent (1-2 g/L) and a wool protective agent if used.
-
Add an emulsified carrier (2-5 g/L).
-
Adjust the pH to 4.5-5.5 with acetic acid.
-
Add the dispersed this compound.
-
-
Dyeing Cycle:
-
Introduce the fabric and run for 10-15 minutes at 60°C.
-
Gradually raise the temperature to 95-100°C.
-
Hold at this temperature for 60-90 minutes.
-
-
After-treatment:
-
Cool the bath, rinse the fabric thoroughly to remove the carrier.
-
A light soaping with a non-ionic detergent at 60-70°C may be necessary.
-
Rinse and dry.
Note: The wool component will remain largely undyed by the disperse dye and may require subsequent dyeing with an appropriate class of dye (e.g., acid or reactive dyes) in a separate bath.
-
Caption: Carrier Dyeing Process for Polyester/Wool Blends.
One-Bath Dyeing of Polyester/Cotton Blends
This process dyes both fiber components in a single bath, saving time, water, and energy. It requires careful selection of compatible disperse and reactive dyes.
Equipment and Materials:
-
High-temperature, high-pressure (HTHP) dyeing machine
-
Polyester/Cotton blended fabric
-
This compound (alkali-stable type recommended)
-
A compatible reactive dye for cotton
-
Dispersing/leveling agent
-
Acetic acid
-
Glauber's salt (sodium sulfate)
-
Soda ash (sodium carbonate)
-
Non-ionic soap
Protocol:
-
Fabric Preparation:
-
Ensure the fabric is well-scoured and bleached.
-
-
Dyeing Cycle (Combined):
-
Set the dye bath at 70°C with a liquor ratio of 1:20.
-
Add dispersing agent and acetic acid to achieve a pH of 4.0-4.5.
-
Add the pre-dispersed this compound and the dissolved reactive dye.
-
Introduce the fabric and run for 10 minutes.
-
Raise the temperature to 130°C at 1°C/minute.
-
Hold at 130°C for 60 minutes to dye the polyester component.
-
Cool the bath to 60°C.
-
Add Glauber's salt (30 g/L) for the exhaustion of the reactive dye.
-
After 15 minutes, add soda ash (15 g/L) to fix the reactive dye to the cotton.
-
Maintain at 60°C for 60 minutes.
-
-
After-treatment:
-
Drain the dye bath.
-
Rinse the fabric.
-
Soap the fabric at 95°C for 10 minutes with 2 g/L of non-ionic soap to remove unfixed dyes from both fibers.
-
Rinse thoroughly and dry.
-
Caption: One-Bath Dyeing Workflow for Polyester/Cotton Blends.
Safety and Handling
-
Always handle dye powders in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.
-
Avoid inhalation of dye dust.
-
Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.
Disclaimer
The protocols and data presented are intended for guidance and may require optimization based on specific laboratory conditions, equipment, and material characteristics. It is recommended to conduct preliminary trials to determine the optimal parameters for your specific application.
References
Application Notes and Protocol for High-Temperature Dyeing with Disperse Blue 165
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the high-temperature dyeing of synthetic fabrics, particularly polyester, using Disperse Blue 165. The information is intended for use in research and development settings where precise and repeatable dyeing processes are required.
Overview and Chemical Properties
This compound is a monoazo disperse dye suitable for dyeing polyester and its blends, offering good light and sublimation fastness.[1][2] It is applied through a high-temperature dyeing method, which is necessary to facilitate the diffusion of the dye into the tightly packed molecular structure of polyester fibers.[3] The color of the dye is stable in the presence of iron and copper ions during the dyeing process.[2][4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| C.I. Name | This compound | [1] |
| CAS Number | 41642-51-7 | [5] |
| Molecular Formula | C20H19N7O3 | [1][5] |
| Molecular Weight | 405.41 g/mol | [1] |
| Physical Form | Dark blue powder | [1][4] |
High-Temperature Dyeing Protocol
This protocol outlines the laboratory-scale high-temperature exhaust dyeing method for polyester fabric with this compound.
Materials and Reagents
-
Polyester fabric
-
This compound
-
Dispersing agent (e.g., naphthalene sulphonic acid condensate)
-
Levelling agent (e.g., a synergistic mixture of ethoxylated fatty acid derivatives)
-
Acetic acid (or a suitable pH buffer)
-
Sodium hydrosulfite
-
Sodium hydroxide
-
Deionized water
Equipment
-
High-temperature laboratory dyeing machine
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bars
-
pH meter
-
Analytical balance
Experimental Workflow
Caption: High-temperature dyeing workflow for this compound.
Detailed Procedure
Step 1: Fabric Preparation
-
Thoroughly scour the polyester fabric to remove any oils, waxes, and other impurities.
-
Wet out the fabric before introducing it to the dye bath.
Step 2: Dye Bath Preparation
-
Prepare the dye bath with a liquor ratio of 1:10 to 1:15.[3]
-
Add the required amount of dispersing and levelling agents to the water.
-
Adjust the pH of the dye bath to a range of 4.5-5.5 using acetic acid.[3][6]
-
Separately, prepare a dispersion of this compound by pasting the dye with a small amount of dispersing agent and then adding cold water.
-
Add the dye dispersion to the dye bath.
Step 3: Dyeing Process
-
Place the wetted polyester fabric into the dye bath at approximately 60°C.
-
Run for 15 minutes at this temperature.[6]
-
Increase the temperature to 130°C at a controlled rate of 2°C per minute.[3]
-
Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.[3]
-
After the dyeing time is complete, cool the dye bath down to 80°C.
Step 4: Reduction Clearing
-
Drain the dye bath and give the fabric a hot rinse.
-
Prepare a fresh bath at 70-80°C.[7]
-
Add sodium hydrosulfite (1-2 g/L) and sodium hydroxide (1-2 g/L) to the bath.[7]
-
Treat the dyed fabric in this solution for 15-30 minutes to remove any unfixed dye from the surface.[7]
Step 5: Final Rinsing and Drying
-
Drain the reduction clearing bath and rinse the fabric thoroughly with hot and then cold water.
-
Neutralize the fabric with a dilute solution of acetic acid.
-
Perform a final rinse and then dry the fabric.
Table 2: Dyeing Process Parameters
| Parameter | Recommended Value |
| Liquor Ratio | 1:10 - 1:15 |
| pH | 4.5 - 5.5 |
| Dyeing Temperature | 130°C |
| Holding Time | 30 - 60 minutes |
| Heating Rate | Max. 2°C/minute |
| Reduction Clearing Temperature | 70 - 80°C |
| Reduction Clearing Time | 15 - 30 minutes |
Data Presentation
Table 3: Fastness Properties of this compound
| Fastness Property | ISO Standard Rating | Reference |
| Light Fastness (Xenon) | 6 | [8] |
| Washing Fastness | 4-5 | [1][8] |
| Sublimation Fastness | 4-5 | [1][8] |
| Ironing Fastness | 4-5 | [1] |
| Perspiration Fastness | 5 | [1] |
| Rubbing Fastness | Not specified |
Signaling Pathways and Logical Relationships
The high-temperature dyeing process for polyester with disperse dyes can be visualized as a series of sequential steps, each with a specific purpose.
Caption: Logical relationships in the high-temperature dyeing process.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Low Price High Quality this compound Dyes Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]
- 3. autumnchem.com [autumnchem.com]
- 4. This compound | 41642-51-7 [chemicalbook.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. textilelearner.net [textilelearner.net]
- 7. Does Disperse Dyed Polyester Require Reduction Cleaning? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 8. epsilonpigments.com [epsilonpigments.com]
Application of C.I. Disperse Blue 165 in Direct Printing on Synthetic Fabrics
Abstract
This document provides detailed application notes and protocols for the use of C.I. Disperse Blue 165 in the direct printing of synthetic fabrics, with a primary focus on polyester. It is intended for researchers and scientists in the fields of textile chemistry and material science. The protocols outlined herein cover fabric preparation, print paste formulation, printing procedures, and post-treatment processes. Quantitative data on the dye's performance, including colorfastness properties, are summarized for comparative analysis. Additionally, a generalized experimental workflow is visualized to facilitate a clear understanding of the direct printing process.
Introduction
C.I. This compound is a monoazo disperse dye known for its navy-blue shade and is primarily used for dyeing and printing polyester and its blended fabrics.[1] It exhibits good sublimation fastness and is suitable for high-temperature applications, making it a viable candidate for direct printing processes on synthetic fibers such as polyester, triacetate, and acrylics.[1][2] This document details the methodologies for applying this compound in a laboratory setting for direct-to-fabric printing.
Properties of C.I. This compound
A summary of the key properties of C.I. This compound is presented in the table below.
| Property | Value |
| C.I. Name | This compound |
| C.I. Number | 11077 |
| CAS Number | 41642-51-7[2] |
| Molecular Formula | C₂₀H₁₉N₇O₃[2] |
| Molecular Weight | 405.41 g/mol [2] |
| Chemical Class | Monoazo |
| Appearance | Dark blue powder[2][3] |
| Solubility | Soluble in acetone[4] |
Quantitative Performance Data
The colorfastness of fabrics printed with this compound is a critical measure of its performance. The following table summarizes typical fastness ratings on polyester fabric. The ratings are based on a scale of 1 to 5, with 5 representing excellent fastness, and lightfastness on a scale of 1 to 8, with 8 being the highest.
| Fastness Property | Rating |
| Light Fastness | 5-6[5][6][7] |
| Washing Fastness (Polyester) | 4[5][6][7] |
| Washing Fastness (Cotton Stain) | 5[5][6] |
| Sublimation Fastness | 4-5[7] |
| Perspiration Fastness | 5[2] |
| Ironing Fastness | 4-5[2] |
Experimental Protocols
-
Fabric: 100% Polyester fabric, pre-scoured
-
Dye: C.I. This compound
-
Thickener: Sodium alginate or a synthetic equivalent
-
Dispersing Agent: Suitable for disperse dyes
-
Wetting Agent: Non-ionic surfactant
-
pH Control: Acetic acid or ammonium sulfate
-
Other Chemicals: Urea (optional, as a dye solvent and humectant), a defoamer, and sodium chlorate (oxidizing agent, optional).[8]
-
Equipment: Laboratory scale, magnetic stirrer, pH meter, screen printing apparatus (or other direct printing method), steamer or laboratory oven, washing machine.
Prior to printing, it is crucial to prepare the polyester fabric to ensure optimal dye uptake and print quality.
-
Scouring: The fabric should be scoured to remove any impurities, oils, and sizing agents. This can be done by washing the fabric in a solution containing a non-ionic detergent and soda ash at 60-80°C for 30-60 minutes.
-
Rinsing: Thoroughly rinse the fabric with warm and then cold water to remove all scouring agents.
-
Drying: Dry the fabric completely before printing.
The following is a general recipe for a print paste suitable for screen printing. Adjustments may be necessary based on the specific thickener used and desired viscosity.
| Component | Quantity (parts by weight) | Purpose |
| C.I. This compound | 2-4 | Colorant |
| Dispersing Agent | 1-2 | Ensures uniform dye dispersion |
| Wetting Agent | 1 | Improves paste flow and fabric wetting |
| Urea (optional) | 5 | Increases dye solubility and color yield |
| Acetic Acid | to pH 5-6 | pH control for optimal fixation |
| Thickener Stock Paste | 85-90 | Provides viscosity for printing |
| Water | to 100 | Solvent |
Preparation Procedure:
-
In a beaker, create a slurry of the this compound dye, dispersing agent, and a small amount of cold water.
-
Add urea (if used) and the remaining water, and stir until a smooth dispersion is achieved.
-
Slowly add this dispersion to the thickener stock paste under constant stirring.
-
Add the wetting agent and adjust the pH to 5-6 using acetic acid.[4]
-
Continue stirring for 15-20 minutes to ensure a homogenous print paste.
The direct printing process involves the application of the print paste onto the fabric, followed by drying and fixation.
Caption: Experimental workflow for direct printing on synthetic fabrics.
-
Application: Apply the print paste to the prepared polyester fabric using the chosen method (e.g., screen printing, digital printing).
-
Drying: Dry the printed fabric thoroughly at a low temperature (e.g., 80-100°C) to avoid premature dye sublimation.
Fixation is the most critical step for ensuring the dye penetrates the fiber and achieves good fastness properties.
-
High-Temperature Steaming: Steam the dried fabric at 170-180°C for 7-10 minutes.
-
Thermofixation (Hot Air): Alternatively, treat the fabric in a hot air oven at 190-210°C for 1-2 minutes.
After fixation, unfixed dye must be removed from the fabric surface.
-
Rinsing: Rinse the fabric in cold water to remove the thickener and other print paste auxiliaries.
-
Reduction Clearing: A reduction clearing bath is often recommended to improve wash fastness. This involves treating the fabric in a bath containing sodium hydrosulfite and sodium hydroxide at 60-70°C for 10-15 minutes.
-
Hot and Cold Rinsing: Rinse the fabric thoroughly with hot water followed by cold water.
-
Drying: Dry the final printed fabric.
Digital Textile Printing Considerations
This compound can also be formulated into inks for digital direct-to-fabric printing. The formulation of such inks is more complex and requires precise control of physical properties.
Caption: Key relationships in digital disperse ink printing.
For digital printing inks, key parameters that must be optimized include:
-
Particle Size: The dye particles must be milled to a very fine and uniform size (typically below 250 nm) to prevent nozzle clogging.[9]
-
Viscosity and Surface Tension: These properties must be carefully controlled to match the specifications of the printhead for stable droplet formation.[10]
-
Ink Formulation: Digital inks often contain humectants (like diethylene glycol), dispersants, and water-based polymers to ensure stability and jettability.[10]
Recent research has also explored the development of thermosensitive disperse dye inks that can be printed on untreated polyester fabrics, reducing the need for chemical pre-treatment and thus offering a more environmentally friendly process.[11][12]
Conclusion
C.I. This compound is a versatile dye suitable for the direct printing of polyester and other synthetic fabrics. By following the detailed protocols for fabric preparation, print paste formulation, and post-treatment, high-quality prints with good colorfastness can be achieved. For digital applications, careful formulation and control of the ink's physical properties are paramount for reliable printing performance.
References
- 1. Low Price High Quality this compound Dyes Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound | 41642-51-7 [chemicalbook.com]
- 4. sdinternational.com [sdinternational.com]
- 5. Skycron® this compound/BBLS 200% Fabric Dye for Polyester - this compound and Disperse Blue [tiankunchem.en.made-in-china.com]
- 6. Skycron® this compound/BBLS 200% Polyester Fabric Dye - this compound, Disperse Blue | Made-in-China.com [m.made-in-china.com]
- 7. Skycron® Disperse Blue BBLS(B165) - Buy Disperse Dyestuff, Disperse Dye In Textile, Disperse Blue Dye Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 8. textilelearner.net [textilelearner.net]
- 9. imaging.org [imaging.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Direct Printing of Disperse Dye Inks to Polyester Fabrics without Chemical Pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Photocatalytic Degradation of Disperse Blue 165 using UV/TiO₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse dyes, including Disperse Blue 165, are a class of synthetic organic colorants with low water solubility, commonly used for dyeing polyester and other synthetic fibers. The release of these dyes into industrial effluents poses a significant environmental concern due to their persistence, potential toxicity, and the coloration of water bodies. Advanced oxidation processes (AOPs), such as photocatalysis using titanium dioxide (TiO₂) under ultraviolet (UV) irradiation, have emerged as a promising technology for the degradation of these recalcitrant organic pollutants. This process utilizes the generation of highly reactive hydroxyl radicals to break down the complex dye molecules into simpler, less harmful substances.
This document provides detailed application notes and experimental protocols for the photocatalytic degradation of this compound using a UV/TiO₂ system. Due to the limited availability of specific quantitative data for this compound, data for other closely related "Disperse Blue" dyes are presented as a reference to illustrate the expected trends and outcomes of the experimental parameters.
Data Presentation
The efficiency of the photocatalytic degradation of disperse dyes is influenced by several key parameters. The following tables summarize the typical effects of these parameters on the degradation process, with data compiled from studies on various "Disperse Blue" dyes.
Table 1: Effect of Catalyst (TiO₂) Concentration on Disperse Dye Degradation
| Catalyst Concentration (g/L) | Dye | Initial Dye Concentration (mg/L) | Degradation Efficiency (%) | Time (min) | Reference |
| 0.5 | Methylene Blue | 10 | 43.8 | 180 | [1] |
| 1.0 | Methylene Blue | 10 | 51.8 | 180 | [1] |
| 1.5 | Methylene Blue | 10 | 64.3 | 180 | [1] |
| 2.0 | Methylene Blue | 10 | 71.5 | 180 | [1] |
| 2.5 | Methylene Blue | 10 | 33.0 | 180 | [1] |
Note: Data for Methylene Blue is used as a representative organic dye to show the general trend of catalyst concentration effect.
Table 2: Effect of Initial Dye Concentration on Photocatalytic Degradation
| Initial Dye Concentration (mg/L) | Catalyst | Catalyst Concentration (g/L) | Degradation Efficiency (%) | Time (min) | Reference |
| 1.0 x 10⁻⁵ M | Strontium Chromate | 0.25 | Increases with concentration | - | [2] |
| 3.0 x 10⁻⁵ M | Strontium Chromate | 0.25 | Optimal | - | [2] |
| 5.0 x 10⁻⁵ M | Strontium Chromate | 0.25 | Decreases with concentration | - | [2] |
Note: Data for Disperse Blue 94 with a different photocatalyst is presented to illustrate the principle.
Table 3: Effect of pH on Disperse Dye Degradation
| pH | Dye | Catalyst | Catalyst Concentration (g/L) | Degradation Condition | Reference |
| Acidic | Reactive Blue 19 | TiO₂ | - | Increased degradation | [3] |
| Neutral (7.0) | Disperse Blue 94 | Strontium Chromate | 0.25 | Optimum condition | [2] |
| Alkaline | Reactive Blue 19 | TiO₂ | - | Decreased degradation | [3] |
Note: Data for other dyes are used to demonstrate the general impact of pH.
Experimental Protocols
This section outlines a detailed methodology for conducting the photocatalytic degradation of this compound.
Materials and Equipment
-
Reagents: this compound, Titanium Dioxide (TiO₂, e.g., Degussa P25), Deionized (DI) water, NaOH, and HCl (for pH adjustment).
-
Equipment: UV lamp (e.g., 125W mercury lamp), photoreactor vessel (quartz or borosilicate glass), magnetic stirrer and stir bars, pH meter, UV-Vis spectrophotometer, centrifuge, and analytical balance.
Experimental Workflow
Caption: Experimental workflow for photocatalytic degradation.
Detailed Procedure
-
Preparation of Dye Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water. From this stock, prepare the desired experimental concentrations through dilution.
-
Photocatalytic Reactor Setup:
-
Place a specific volume of the this compound solution (e.g., 100 mL) into the photoreactor vessel.
-
Add the predetermined amount of TiO₂ catalyst (e.g., 0.1 g/L) to the solution.[4]
-
Place a magnetic stir bar in the vessel.
-
-
Adsorption-Desorption Equilibrium:
-
Stir the suspension in the dark for approximately 30-60 minutes. This step is crucial to ensure that an adsorption-desorption equilibrium is reached between the dye molecules and the surface of the TiO₂ catalyst before illumination.
-
Take an initial sample (t=0) at the end of this dark period.
-
-
Initiation of Photocatalysis:
-
Position the photoreactor under the UV lamp at a fixed distance.
-
Turn on the UV lamp to initiate the photocatalytic reaction, while maintaining continuous stirring to keep the TiO₂ particles suspended.
-
-
Sample Collection and Analysis:
-
Withdraw aliquots (e.g., 3-5 mL) of the suspension at regular time intervals (e.g., 0, 15, 30, 45, 60, 90, 120 minutes).[4]
-
Immediately centrifuge the collected samples to separate the TiO₂ particles from the solution.
-
Measure the absorbance of the clear supernatant at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer. A preliminary scan should be performed to determine the λmax for this compound.
-
-
Data Analysis:
-
The degradation efficiency can be calculated using the following formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance at t=0 (after the dark period) and Aₜ is the absorbance at time t.
-
The kinetics of the degradation often follow a pseudo-first-order model, which can be expressed by the Langmuir-Hinshelwood equation for low dye concentrations.[5]
-
Optimization of Experimental Parameters
To achieve optimal degradation efficiency, it is recommended to systematically vary the following parameters:
-
Catalyst Concentration: Investigate a range of TiO₂ concentrations (e.g., 0.1 to 2.0 g/L) to find the optimal loading.[1][4]
-
Initial Dye Concentration: Evaluate the effect of different starting concentrations of this compound on the degradation rate.
-
pH: Adjust the initial pH of the solution using dilute HCl or NaOH to study its influence on the degradation process, as the surface charge of TiO₂ and the dye molecule can be pH-dependent.[4]
Proposed Mechanism of Photocatalytic Degradation
The photocatalytic degradation of organic dyes like this compound by UV/TiO₂ is initiated by the absorption of UV photons by the TiO₂ particles, leading to the generation of electron-hole pairs. These charge carriers then react with water and oxygen to produce highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), which are powerful oxidizing agents that can break down the complex dye molecules.
Caption: Mechanism of photocatalytic degradation of organic dyes.
References
Application Notes and Protocols for the Electrochemical Decolorization of Disperse Blue 165 in Wastewater
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 165 is a synthetic azo dye extensively used in the textile industry for dyeing polyester fibers.[1][2] Due to its low water solubility and complex aromatic structure, it is resistant to conventional biological wastewater treatment methods, leading to persistent color and potential toxicity in textile effluents.[3] Electrochemical oxidation has emerged as a promising and effective advanced oxidation process for the decolorization and degradation of such recalcitrant dyes.[4]
This document provides detailed application notes and experimental protocols for the electrochemical decolorization of this compound in wastewater. The methodologies are based on established electrochemical principles and findings from various studies on disperse dye treatment.
Principle of Electrochemical Decolorization
The electrochemical decolorization of this compound primarily relies on indirect oxidation mechanisms.[1] In the presence of a supporting electrolyte like sodium chloride (NaCl), highly reactive oxidizing species are generated in situ. At the anode, chloride ions are oxidized to form active chlorine species (Cl₂, HOCl, OCl⁻), which are powerful oxidizing agents that can break down the complex dye molecules.[1] Additionally, the electrolysis of water at the anode surface can produce hydroxyl radicals (•OH), another highly reactive species that contributes to the degradation of the dye.[5]
The degradation process is initiated by the cleavage of the chromophoric azo bond (-N=N-), which is responsible for the dye's color.[6] This initial step results in the decolorization of the wastewater. Subsequent oxidation of the resulting aromatic amines and other intermediates leads to the mineralization of the organic pollutants into simpler, less harmful compounds such as CO₂, H₂O, and inorganic ions.[6]
Data Presentation: Efficacy of Electrochemical Decolorization
The following tables summarize the quantitative data on the efficiency of electrochemical decolorization of disperse dyes under various experimental conditions, drawn from studies on Disperse Blue 1 and similar disperse dyes.
Table 1: Effect of Operating Parameters on Decolorization Efficiency of Disperse Dyes
| Parameter | Condition | Decolorization Efficiency (%) | COD Removal (%) | Electrode | Electrolyte | Reference |
| pH | 4 | ~55 | Not Reported | Graphite | NaCl | [7] |
| 7 | 90 | Not Reported | Graphite | NaCl | [7] | |
| 9 | ~50 | Not Reported | Graphite | NaCl | [7] | |
| Current Density | 15 mA/cm² | 90 (at 180 min) | Not Reported | Graphite | NaCl | [7] |
| Temperature | 28 °C | 80 (at 180 min) | Not Reported | Graphite | NaCl | [7] |
| 50 °C | 96 (at 180 min) | Not Reported | Graphite | NaCl | [7] | |
| Initial Dye Conc. | 25 mg/L | 96 (at 50°C, 180 min) | Not Reported | Graphite | NaCl | [7] |
| 50 mg/L | ~85 (at 50°C, 180 min) | Not Reported | Graphite | NaCl | [7] | |
| 120 mg/L | ~65 (at 28°C, 180 min) | Not Reported | Graphite | NaCl | [7] | |
| Electrolysis Time | 40 min | 90 | 79 | Ti/Pt-Ir | Not Specified | [1] |
Note: Data for Disperse Blue 1 is used as a proxy for this compound due to structural similarities and lack of specific comprehensive data for the latter.
Experimental Protocols
Preparation of Simulated Wastewater
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 g/L) by dissolving the dye powder in a suitable organic solvent (e.g., acetone) due to its low water solubility, and then dilute with deionized water to the desired concentration.[2]
-
Wastewater Preparation: Prepare the simulated wastewater by diluting the stock solution with deionized water to the desired initial dye concentration (e.g., 25-150 mg/L).[7]
-
Electrolyte Addition: Add a supporting electrolyte, such as NaCl or Na₂SO₄, to the wastewater to increase its conductivity. A typical concentration is 0.1 M.[7]
-
pH Adjustment: Adjust the initial pH of the wastewater to the desired value (e.g., pH 7) using dilute H₂SO₄ or NaOH.[7]
Electrochemical Decolorization Procedure
-
Electrochemical Cell Setup:
-
Use a batch electrochemical reactor (e.g., a 500 mL beaker).
-
Place two electrodes (e.g., graphite plates or Ti/Pt-Ir mesh) parallel to each other in the reactor with a fixed inter-electrode distance.
-
Connect the electrodes to a DC power supply, designating one as the anode and the other as the cathode.
-
-
Electrolysis:
-
Fill the reactor with a known volume of the prepared wastewater.
-
Begin stirring the solution with a magnetic stirrer to ensure homogeneity.
-
Apply a constant current density (e.g., 15 mA/cm²) to the electrodes.[7]
-
Maintain a constant temperature if required using a water bath.
-
-
Sample Collection:
-
Withdraw aliquots of the solution at regular time intervals (e.g., every 30 minutes) for analysis.[7]
-
Analytical Methods
-
Sample Preparation: Centrifuge or filter the collected samples to remove any suspended solids.
-
Spectrophotometric Analysis:
-
Determine the maximum absorbance wavelength (λ_max) of this compound using a UV-Vis spectrophotometer.
-
Measure the absorbance of the treated samples at λ_max.
-
Calculate the decolorization efficiency using the following equation: Decolorization Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100 Where A₀ is the initial absorbance and Aₜ is the absorbance at time t.[8]
-
-
Sample Digestion:
-
COD Analysis:
-
Allow the vials to cool to room temperature.
-
Measure the COD concentration using a spectrophotometer or by titration with ferrous ammonium sulfate.[11]
-
Calculate the COD removal efficiency using the following equation: COD Removal (%) = [(COD₀ - CODₜ) / COD₀] x 100 Where COD₀ is the initial COD and CODₜ is the COD at time t.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for electrochemical decolorization of this compound.
Proposed Degradation Pathway
Caption: Proposed degradation pathway of this compound via electrochemical oxidation.
Conclusion
Electrochemical oxidation is a highly effective method for the decolorization and degradation of this compound in wastewater. By carefully optimizing operational parameters such as pH, current density, and temperature, high removal efficiencies can be achieved. The provided protocols offer a systematic approach for researchers and scientists to investigate and apply this technology for the treatment of textile effluents containing this and similar disperse dyes.
References
- 1. Azo dye degradation pathway and bacterial community structure in biofilm electrode reactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Electrochemical Reduction Prior to Electro-Fenton Oxidation of Azo Dyes: Impact of the Pretreatment on Biodegradability | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Electrochemical degradation of azo dye using granular activated carbon electrodes loaded with bimetallic oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of azo dyes in water by Electro-Fenton process - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. COD Lab Test Procedures & Analysis | CHEMetrics [chemetrics.com]
- 10. coleparmer.com [coleparmer.com]
- 11. Determination of Chemical Oxygen Demand of Wastewater | Pharmaguideline [pharmaguideline.com]
Application Note: Studying the Adsorption Kinetics of Disperse Blue 165
Audience: Researchers, scientists, and drug development professionals.
Introduction
Disperse Blue 165 is a synthetic dye widely used in the textile industry. Due to its low water solubility and complex aromatic structure, it can persist in the environment, posing a significant challenge for wastewater treatment. Adsorption is a widely used, effective, and economical method for removing such dyes from aqueous solutions. Understanding the adsorption kinetics is crucial for optimizing the process, designing efficient adsorption systems, and elucidating the underlying mechanism of interaction between the dye (adsorbate) and the adsorbent material.
This application note provides a detailed protocol for studying the adsorption kinetics of this compound. It covers the experimental setup for batch adsorption studies and the mathematical models used to analyze the kinetic data, including the pseudo-first-order, pseudo-second-order, and intraparticle diffusion models.
Key Kinetic Models
The rate at which a dye is adsorbed onto a material can be described by several kinetic models. The most commonly used models are:
-
Pseudo-First-Order (PFO) Model: This model, described by Lagergren, assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. It generally fits well for the initial stages of adsorption.[1][2]
-
Pseudo-Second-Order (PSO) Model: This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate.[1][3][4] It is often found to be a better fit for the entire adsorption process.[5]
-
Intraparticle Diffusion Model: Proposed by Weber and Morris, this model is used to identify the diffusion mechanism.[6][7] The adsorption process is often controlled by several steps, including film diffusion (movement of adsorbate from the bulk solution to the adsorbent's external surface) and intraparticle diffusion (movement of adsorbate into the pores of the adsorbent).[7][8]
Experimental Protocol: Batch Adsorption Study
This protocol outlines the steps for conducting a batch kinetic study to determine the rate of this compound adsorption onto a selected adsorbent (e.g., activated carbon, chitosan, phosphogypsum).[9][10]
3.1. Materials and Reagents
-
Adsorbate: this compound (DB 165)
-
Adsorbent: e.g., Activated Carbon, Chitosan, or other material of interest.
-
Reagents:
-
Deionized (DI) water
-
Hydrochloric acid (HCl, 0.1 M) for pH adjustment
-
Sodium hydroxide (NaOH, 0.1 M) for pH adjustment
-
-
Equipment:
-
UV-Vis Spectrophotometer
-
Orbital shaker or magnetic stirrer
-
pH meter
-
Analytical balance
-
Beakers or Erlenmeyer flasks (250 mL)
-
Volumetric flasks
-
Pipettes
-
Syringes and syringe filters (e.g., 0.45 µm)
-
Centrifuge (optional)
-
3.2. Preparation of Solutions
-
This compound Stock Solution (e.g., 500 mg/L): Accurately weigh 500 mg of DB 165 powder and dissolve it in a small amount of a suitable solvent if necessary (due to its low water solubility), then dilute to 1 L in a volumetric flask using DI water.
-
Working Solutions (e.g., 20-100 mg/L): Prepare a series of working solutions by diluting the stock solution with DI water. The concentration range should be selected based on the expected adsorption capacity of the adsorbent.[9]
-
Calibration Curve: Prepare a set of standard solutions of known DB 165 concentrations. Measure the absorbance of each at the maximum wavelength (λmax) using the UV-Vis spectrophotometer. Plot absorbance versus concentration to create a calibration curve, which will be used to determine the concentration of unknown samples.
3.3. Adsorption Experiment Workflow
The general workflow for the batch adsorption experiment is illustrated below.
Caption: Workflow for a batch adsorption kinetics study.
3.4. Step-by-Step Procedure
-
Setup: For each kinetic run, add a fixed amount of adsorbent (e.g., 0.5 g/L) to a flask containing a known volume (e.g., 100 mL) of DB 165 solution with a specific initial concentration (e.g., 50 mg/L).
-
pH Adjustment: Adjust the pH of the solution to the desired value using 0.1 M HCl or 0.1 M NaOH. For disperse dyes, adsorption is often favorable at acidic or neutral pH.[11]
-
Agitation: Immediately place the flask on an orbital shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C). Start a timer.
-
Sampling: At predetermined time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 3 mL) of the mixture. The equilibrium time can range from 30 to over 120 minutes depending on the adsorbent.[9][12]
-
Separation: Promptly separate the adsorbent from the solution by filtering the aliquot through a 0.45 µm syringe filter or by centrifugation to prevent further adsorption.
-
Analysis: Measure the absorbance of the filtrate (supernatant) at the λmax of DB 165. Use the calibration curve to determine the residual dye concentration, C_t (mg/L), at each time point, t.
-
Control: Run a blank experiment without any adsorbent to ensure that dye loss due to factors other than adsorption (e.g., photolysis or adhesion to the flask) is negligible.
Data Analysis and Presentation
4.1. Calculation of Adsorption Capacity
The amount of dye adsorbed per unit mass of adsorbent at time t, denoted as q_t (mg/g), is calculated using the following equation:
q_t = (C₀ - C_t) * V / m
Where:
-
C₀ is the initial dye concentration (mg/L).
-
C_t is the dye concentration at time t (mg/L).
-
V is the volume of the solution (L).
-
m is the mass of the adsorbent (g).
4.2. Kinetic Model Equations
The experimental data (q_t vs. t) are fitted to kinetic models to determine the rate constants and understand the adsorption mechanism.
Caption: Conceptual relationship of common kinetic models.
The linearized forms of the models are typically used for graphical analysis.
| Kinetic Model | Linear Equation | Plot | Parameters Determined from Plot |
| Pseudo-First-Order | log(qₑ - qₜ) = log(qₑ) - (k₁/2.303)t | log(qₑ - qₜ) vs. t | k₁ (slope), qₑ (intercept) |
| Pseudo-Second-Order | t/qₜ = 1/(k₂qₑ²) + (1/qₑ)t | t/qₜ vs. t | k₂ (intercept), qₑ (slope) |
| Intraparticle Diffusion | qₜ = kᵢₚt⁰·⁵ + C | qₜ vs. t⁰·⁵ | kᵢₚ (slope), C (intercept) |
-
qₑ (mg/g) is the adsorption capacity at equilibrium.
-
qₜ (mg/g) is the adsorption capacity at time t.
-
k₁ (min⁻¹) is the PFO rate constant.
-
k₂ (g mg⁻¹ min⁻¹) is the PSO rate constant.
-
kᵢₚ (mg g⁻¹ min⁻⁰·⁵) is the intraparticle diffusion rate constant.
-
C is a constant related to the thickness of the boundary layer. If the plot of qₜ vs. t⁰·⁵ is linear and passes through the origin, then intraparticle diffusion is the sole rate-limiting step.[6]
4.3. Data Presentation
Experimental and calculated kinetic data should be summarized in tables for clear comparison.
Table 1: Experimental Adsorption Data for this compound (Conditions: Initial Conc. = 50 mg/L, Adsorbent Dose = 0.5 g/L, pH = 7, Temp = 25°C)
| Time (min) | Cₜ (mg/L) | qₜ (mg/g) | log(qₑ - qₜ) | t/qₜ (min g/mg) | t⁰·⁵ (min⁰·⁵) |
| 0 | 50.0 | 0.0 | - | - | 0.0 |
| 5 | 35.5 | 29.0 | 1.83 | 0.17 | 2.2 |
| 10 | 26.1 | 47.8 | 1.71 | 0.21 | 3.2 |
| 20 | 15.3 | 69.4 | 1.47 | 0.29 | 4.5 |
| 30 | 9.8 | 80.4 | 1.28 | 0.37 | 5.5 |
| 60 | 5.2 | 89.6 | 0.95 | 0.67 | 7.7 |
| 90 | 4.9 | 90.2 | - | 1.00 | 9.5 |
| 120 | 4.8 | 90.4 (qₑ) | - | 1.33 | 11.0 |
Table 2: Summary of Calculated Kinetic Parameters
| Kinetic Model | Parameter | Value | Correlation Coefficient (R²) |
| Experimental | qₑ (mg/g) | 90.4 | - |
| Pseudo-First-Order | qₑ (mg/g) | 85.2 | 0.985 |
| k₁ (min⁻¹) | 0.045 | ||
| Pseudo-Second-Order | qₑ (mg/g) | 91.1 | 0.999 |
| k₂ (g mg⁻¹ min⁻¹) | 0.0012 | ||
| Intraparticle Diffusion | kᵢₚ (mg g⁻¹ min⁻⁰·⁵) | 8.5 | 0.972 |
| C | 25.6 |
4.4. Interpretation of Results
-
Model Fitting: The best-fitting model is determined by comparing the correlation coefficients (R²) from the linear plots. An R² value closer to 1.0 indicates a better fit. Additionally, the calculated equilibrium capacity (qₑ,cal) from the model should be close to the experimentally determined value (qₑ,exp).[1][13]
-
Mechanism: In the example data, the pseudo-second-order model has the highest R² value (0.999), and its calculated qₑ (91.1 mg/g) is very close to the experimental value (90.4 mg/g). This suggests that chemisorption is likely the rate-limiting step in this adsorption process.[3] The non-zero intercept in the intraparticle diffusion plot indicates that boundary layer diffusion also plays a role.[7]
References
- 1. Kinetics, Isotherm and Thermodynamic Studies for Efficient Adsorption of Congo Red Dye from Aqueous Solution onto Novel Cyanoguanidine-Modified Chitosan Adsorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pseudo-second-order kinetic model: Significance and symbolism [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Adsorption Kinetic Models: Their Application to Dye Types - Arabian Journal of Chemistry [arabjchem.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Intraparticle diffusion-adsorption model to describe liquid/solid adsorption kinetics [scielo.org.mx]
- 9. researchgate.net [researchgate.net]
- 10. tsijournals.com [tsijournals.com]
- 11. researchgate.net [researchgate.net]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 13. scialert.net [scialert.net]
Application Notes and Protocols: Disperse Blue 165 as a Model Compound in Environmental Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 165 (DB 165), a common anthraquinone dye, is extensively used in the textile industry for dyeing polyester and its blended fabrics.[1][2] Its vibrant color, high sublimation fastness, and suitability for high-temperature and high-pressure dyeing processes make it a popular choice.[1] However, the stability that makes it desirable for textiles also contributes to its persistence in the environment, raising concerns about its potential impact on aquatic ecosystems. Azo dyes, a major group of synthetic dyes including some disperse dyes, have been identified as a source of water and soil pollution.[3] Due to its widespread use and environmental persistence, this compound serves as a crucial model compound in environmental research for studying the fate of textile dyes in wastewater and developing effective remediation technologies.
This document provides detailed application notes and protocols for the use of this compound as a model compound in environmental studies, focusing on degradation, and analytical methodologies.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 41642-51-7 | [4] |
| Molecular Formula | C20H19N7O3 | [4] |
| Molecular Weight | 405.41 g/mol | [4] |
| Appearance | Dark blue powder | [5] |
| Solubility | Soluble in acetone | [6] |
| Chemical Class | Anthraquinone | [7] |
Application I: Advanced Oxidation Processes (AOPs) for Degradation Studies
Advanced Oxidation Processes (AOPs) are a prominent area of research for the degradation of persistent organic pollutants like this compound. These methods rely on the generation of highly reactive hydroxyl radicals (•OH) to break down the complex dye molecule.
Photocatalytic Degradation
Photocatalysis using semiconductors like titanium dioxide (TiO2) or zinc oxide (ZnO) is a widely studied method for dye degradation. While specific studies on this compound are limited, protocols for other disperse blue dyes can be adapted.
Experimental Protocol: Photocatalytic Degradation of Disperse Blue Dyes (Model Protocol)
This protocol is based on studies of Disperse Blue 1 and Disperse Blue 79.[8][9]
1. Materials and Reagents:
-
This compound standard
-
Photocatalyst (e.g., Degussa P25 TiO2 or synthesized ZnO/Mn catalyst)[8][9]
-
Hydrogen Peroxide (H2O2, 30%)
-
Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl) for pH adjustment
-
Deionized water
-
UV lamp (e.g., medium-pressure mercury lamp) or solar simulator[8]
-
Reaction vessel (e.g., quartz tube or beaker)
-
Magnetic stirrer
-
Spectrophotometer
2. Procedure:
-
Prepare a stock solution of this compound (e.g., 1 x 10^-3 M) in a suitable solvent or deionized water.
-
In a reaction vessel, add a specific volume of the dye stock solution and dilute with deionized water to achieve the desired initial concentration (e.g., 3.0 x 10^-5 M).[9]
-
Add the photocatalyst to the solution at a specific loading (e.g., 0.05 g/100 mL).[9]
-
Adjust the pH of the solution to the desired value (e.g., pH 8.5) using NaOH or HCl.[9]
-
If required by the experimental design, add H2O2 to the solution.
-
Place the reaction vessel under the UV lamp or in the solar simulator and start the magnetic stirrer to ensure a homogenous suspension.
-
At regular time intervals, withdraw aliquots of the suspension.
-
Centrifuge or filter the aliquots to remove the photocatalyst particles.
-
Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a spectrophotometer to monitor the degradation progress.
Quantitative Data on Photocatalytic Degradation of Disperse Blue Dyes:
| Dye | Catalyst | Initial Dye Conc. | Catalyst Dose | pH | Degradation Efficiency | Time | Reference |
| Disperse Blue 79:1 | ZnO/Mn | 3.0 x 10^-5 M | 0.05 g/100 mL | 8.5 | 98% | 60 min | [9] |
| Disperse Blue 1 | TiO2 (Degussa P25) | Variable | Variable | Variable | Influenced by parameters | - | [8][10] |
Experimental Workflow for Photocatalytic Degradation
Caption: Workflow for a typical photocatalytic degradation experiment.
Ozonation
Ozonation is another effective AOP for decolorizing textile effluents. Ozone can directly react with the dye molecules or decompose to form hydroxyl radicals.
Experimental Protocol: Ozonation of Disperse Dyes (Model Protocol)
This protocol is based on studies involving various disperse dyes.[11][12]
1. Materials and Reagents:
-
This compound
-
Ozone generator
-
Gas flow meter
-
Reaction vessel (e.g., bubble column reactor)
-
pH meter
-
Spectrophotometer
-
COD analysis kit
2. Procedure:
-
Prepare a synthetic effluent containing a known concentration of this compound (e.g., 150-600 mg/L).[12]
-
Adjust the initial pH of the solution to the desired value (e.g., pH 10-12 for higher efficiency).[12]
-
Transfer the solution to the bubble column reactor.
-
Bubble ozone gas through the solution at a constant flow rate and concentration (e.g., 12.8 ± 0.3 mg/min at 400 ml/min).[11]
-
Collect samples at different time intervals (e.g., 0-120 min).[12]
-
Measure the absorbance of the samples at the λmax of this compound to determine the extent of decolorization.
-
Measure the Chemical Oxygen Demand (COD) of the samples to assess the mineralization of the dye.
Quantitative Data on Ozonation of Disperse Dyes:
| Dye | Initial Dye Conc. | pH | Ozonation Time | Decolorization | COD Removal | Reference |
| Disperse Blue 56 | 3% owf | 4 | 3 min | Up to 67% | 48% | [11] |
| Disperse Blue 60 | 3% owf | 4 | 3 min | - | 58% | [11] |
| Disperse Blue 79 | 3% owf | 4 | 3 min | - | 62% | [11] |
| Disperse Violet 93 | 150-600 mg/L | 12 | 16 min | - | 61.05% | [12] |
| Disperse Blue 79 | 150-600 mg/L | 10 | 12 min | - | 72.88% | [12] |
| Disperse Orange 30 | 150-600 mg/L | 10 | 9 min | - | 77.43% | [12] |
Fenton Process
The Fenton process utilizes Fenton's reagent (a mixture of hydrogen peroxide and a ferrous iron salt) to generate hydroxyl radicals.
Experimental Protocol: Fenton Treatment of Disperse Dyes (Model Protocol)
This protocol is based on a study of Disperse Blue 79.[13][14]
1. Materials and Reagents:
-
This compound
-
Ferrous sulfate (FeSO4·7H2O)
-
Hydrogen Peroxide (H2O2, 30%)
-
Sulfuric Acid (H2SO4) and Sodium Hydroxide (NaOH) for pH adjustment
-
Beakers
-
Magnetic stirrer
-
Spectrophotometer
-
COD analysis kit
2. Procedure:
-
Prepare a solution of this compound at a specific concentration (e.g., 60 mg/L).[13]
-
Adjust the pH of the solution to the optimal acidic range (typically pH 3-4).
-
Add the required amount of ferrous sulfate (e.g., 20 mg/L) and stir until dissolved.[14]
-
Add the hydrogen peroxide (e.g., 150 mg/L) to initiate the Fenton reaction.[14]
-
Allow the reaction to proceed for a specific duration (e.g., 60 minutes) with continuous stirring (e.g., 50 rpm).[14]
-
At the end of the reaction, raise the pH to >7 to precipitate the iron sludge.
-
Separate the sludge by sedimentation and filtration.
-
Analyze the supernatant for residual color (spectrophotometry) and COD.
Quantitative Data on Fenton Treatment of Disperse Blue 79:
| Parameter | Optimal Value | Color Removal | COD Removal | Reference |
| H2O2 concentration | 150 mg/L | 85% | 75% | [14] |
| Fe2+ concentration | 20 mg/L | 85% | 75% | [14] |
| H2O2/Fe2+ mole ratio | 33.53 | 85% | 75% | [14] |
| Mixing speed | 50 rpm | 85% | 75% | [14] |
| Reaction time | 60 min | 85% | 75% | [14] |
Logical Relationship in Fenton's Reagent Chemistry
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Low Price High Quality this compound Dyes Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]
- 3. Bibliographies: 'this compound' – Grafiati [grafiati.com]
- 4. scbt.com [scbt.com]
- 5. This compound CAS#: 41642-51-7 [m.chemicalbook.com]
- 6. sdinternational.com [sdinternational.com]
- 7. Disperse Blue 1 - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jetir.org [jetir.org]
- 10. Photocatalytic degradation of disperse blue 1 using UV/TiO2/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acikerisim.uludag.edu.tr [acikerisim.uludag.edu.tr]
- 12. journal.gnest.org [journal.gnest.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving the dispersion stability of Disperse Blue 165 in dye baths
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the dispersion stability of Disperse Blue 165 in dye baths.
Troubleshooting Guide
Issue: Color Specks or Spots on Substrate
Possible Cause: Aggregation or flocculation of this compound particles in the dye bath.
Recommended Actions:
-
Verify Dye Bath pH: Ensure the pH of the dye bath is within the optimal range of 4.5-5.5.[1][2] Disperse dyes are most stable in a weakly acidic medium.[3]
-
Check Water Hardness: Use deionized or soft water with a hardness of less than 50 ppm.[2] High concentrations of calcium and magnesium ions can cause dispersing agents to precipitate, leading to dye aggregation.[2]
-
Optimize Dispersing Agent:
-
Ensure the correct concentration of a high-temperature stable dispersing agent is used.
-
Evaluate the compatibility of the dispersing agent with other auxiliaries in the dye bath.
-
-
Control Temperature Gradient: Avoid rapid heating of the dye bath. A slow and controlled temperature rise can prevent thermal shock to the dispersion.[2]
-
Ensure Proper Dye Dispersion: Pre-disperse the dye powder in warm water with a small amount of dispersing agent before adding it to the main dye bath.
Issue: Uneven Dyeing or Shading
Possible Cause: Poor dye migration and leveling due to unstable dispersion.
Recommended Actions:
-
Review All Parameters from "Color Specks or Spots": The same factors that cause aggregation can also lead to uneven dyeing.
-
Incorporate a Leveling Agent: Add a suitable high-temperature leveling agent to the dye bath formulation to promote even dye distribution.
-
Control Dyeing Time and Temperature: this compound is sensitive to temperature.[4] Adhere to the recommended dyeing temperature and time to ensure proper dye uptake and migration.
-
Agitation: Ensure adequate and consistent agitation of the dye bath to maintain a homogenous dispersion.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor dispersion stability with this compound?
A1: The primary causes are often multifactorial and include incorrect pH of the dye bath, high water hardness, improper temperature control, and the use of an inappropriate or insufficient amount of dispersing agent.[2]
Q2: What is the optimal pH for a this compound dye bath?
A2: The optimal pH for this compound is in the weakly acidic range of 5-6.[1] Generally, for disperse dyes, a pH of 4.5-5.5 is recommended for maximum stability.[2][3]
Q3: How does temperature affect the stability of the this compound dispersion?
A3: this compound is suitable for high-temperature dyeing.[1] However, excessively high temperatures or a rapid rate of temperature increase can lead to the aggregation of dye particles, compromising the dispersion stability.[2]
Q4: Can the type and concentration of the dispersing agent impact the stability of this compound?
A4: Yes, the choice and concentration of the dispersing agent are critical. A high-quality dispersing agent that is stable at high temperatures is necessary. The concentration should be optimized, as too little will not prevent aggregation, and an excess can sometimes interfere with the dyeing process.
Q5: What are the signs of an unstable this compound dye bath?
A5: Visual signs of instability include the appearance of visible particles, sedimentation of the dye at the bottom of the container, and a loss of homogeneity in the dye liquor. This can result in color specks, spots, and uneven dyeing on the substrate.
Data Presentation
Table 1: Effect of pH on the Dispersion Stability of a Representative Disperse Dye
| pH | Dispersion Stability | Observations |
| 3.5 | Moderate | Slight tendency for aggregation over time. |
| 4.5 | Good | Stable dispersion with minimal settling. |
| 5.5 | Excellent | Optimal dispersion, no visible aggregation. |
| 6.5 | Fair | Noticeable aggregation and settling. |
| 7.5 | Poor | Significant flocculation and precipitation. |
Note: This data is illustrative and represents the general behavior of disperse dyes. The optimal pH for this compound is reported to be between 5 and 6.[1]
Table 2: Influence of Temperature on the Dispersion Stability of a Representative Disperse Dye
| Temperature (°C) | Dispersion Stability | Observations |
| 90 | Good | Stable dispersion. |
| 110 | Excellent | Optimal dispersion stability. |
| 130 | Good | Generally stable, may show slight aggregation. |
| 140 | Fair to Poor | Increased risk of aggregation and instability.[2] |
Note: This data is illustrative. This compound is designed for high-temperature applications, but exceeding the manufacturer's recommended temperature can lead to instability.
Table 3: Impact of Dispersing Agent Concentration on Dispersion Stability
| Dispersing Agent Conc. (g/L) | Dispersion Stability | Observations |
| 0.5 | Poor | Insufficient to prevent aggregation, leading to color spots. |
| 1.0 | Good | Provides adequate dispersion for most applications. |
| 1.5 | Excellent | Optimal concentration for maintaining a stable dispersion at high temps. |
| 2.0 | Good | Stable, but excessive amounts can sometimes lead to foaming or other issues. |
Note: This data is illustrative. The optimal concentration depends on the specific dispersing agent, dye concentration, and other dye bath components.
Experimental Protocols
Protocol 1: Filter Paper Test for Dispersion Stability
Objective: To qualitatively assess the dispersion stability of this compound at room temperature and after high-temperature treatment.
Methodology:
-
Preparation of Dye Liquor: Prepare a 10 g/L solution of this compound in deionized water. Adjust the pH to the desired value (e.g., 5.0) using acetic acid.
-
Initial Filtration: Take 500 mL of the prepared dye liquor and filter it through a #2 filter paper using a suction filtration apparatus.
-
Observation (Untreated Sample): Observe the filter paper for any dye particles or residue. Note the time taken for the solution to pass through the filter. A stable dispersion should show no residue and have a relatively fast filtration time.
-
High-Temperature Treatment: Place 400 mL of the remaining dye liquor in a high-temperature dyeing apparatus. Heat the solution to 130°C and maintain this temperature for 1 hour.
-
Cooling: Allow the heat-treated dye liquor to cool down to room temperature.
-
Filtration of Heat-Treated Sample: Filter the cooled, heat-treated dye liquor through a fresh #2 filter paper using the same filtration setup.
-
Observation (Heat-Treated Sample): Observe the filter paper for any color spots or residue and note the filtration time.
-
Interpretation: An increase in filtration time and the presence of visible dye particles on the filter paper after the high-temperature treatment indicate poor thermal stability of the dispersion.
Protocol 2: High-Temperature Dispersion Stability Test
Objective: To evaluate the stability of the this compound dispersion under simulated high-temperature dyeing conditions.
Methodology:
-
Dye Bath Preparation: Prepare a dye bath with a specific concentration of this compound (e.g., 2.5% on weight of fabric), a liquor ratio of 1:30, and appropriate auxiliaries, including a dispersing agent. Adjust the pH to the desired value (e.g., 5.0).
-
Sample Preparation: Place the prepared dye liquor into a glass dyeing cup suitable for a high-temperature dyeing machine.
-
Heating Cycle: Place the cup in the dyeing machine and heat it to 130°C under a pressure of 0.18 MPa. Hold at this temperature for 30 minutes.
-
Observation: After the heating cycle, carefully remove the dyeing cup and visually inspect the solution. Observe if the solution has thickened or if there is any visible aggregation or precipitation.
-
Filtration: Slowly pour the dye solution onto a filter paper.
-
Interpretation: A stable dispersion will remain fluid and pass through the filter paper relatively quickly, leaving no significant residue. A thickened or pasty consistency and the presence of dye spots on the filter paper indicate poor high-temperature dispersion stability.
Visualizations
Caption: Troubleshooting workflow for this compound dispersion stability.
Caption: Key factors influencing the dispersion stability of this compound.
References
troubleshooting poor color fastness with Disperse Blue 165
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor color fastness with Disperse Blue 165.
Troubleshooting Guide: Poor Color Fastness
Poor color fastness in textiles dyed with this compound can manifest as color loss during washing (wash fastness), fading upon exposure to light (light fastness), or color transfer through rubbing (crocking). Below are common causes and corrective actions for these issues.
Issue 1: Poor Wash Fastness
Symptom: The dyed material loses color, or staining occurs on adjacent undyed fabrics during laundering.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Dye Fixation | Optimize the dyeing cycle by ensuring the temperature reaches and is held at the recommended 130°C for an adequate duration. This promotes full diffusion and fixation of the dye within the polyester fibers.[1] |
| Surface Dye Deposits | Unfixed dye molecules on the fiber surface are a primary cause of poor wash fastness.[2] Implement a thorough reduction clearing process after dyeing to remove these surface dyes.[3][4][5] |
| Improper pH | Maintain the dyebath pH between 5-6 for optimal performance of this compound.[6] |
| Incorrect Auxiliaries | Ensure the dispersing and leveling agents used are appropriate for high-temperature dyeing and do not hinder dye fixation. Residual surfactants can contribute to poor fastness.[1][7] |
Issue 2: Poor Light Fastness
Symptom: The color of the dyed material fades or changes upon exposure to light.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Unfixed Surface Dye | Residual dye on the fiber surface has significantly lower light fastness than fixed dye. A proper reduction clearing is crucial.[8] |
| Finishing Chemicals | Certain cationic softeners and other finishing agents can negatively impact the light fastness of disperse dyes.[8] Evaluate all finishing chemicals for their compatibility and effect on light fastness. |
| Thermal Migration | After dyeing, high-temperature finishing processes can cause dye molecules to migrate to the fiber surface, reducing light fastness.[7] Select dyes with high sublimation fastness and control finishing temperatures. |
Issue 3: Poor Crocking (Rubbing) Fastness
Symptom: Color transfers from the dyed material to other surfaces upon rubbing, both in dry and wet conditions.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Surface Dye Particles | The most common cause is unfixed dye on the fabric surface.[2][9] An effective reduction clearing process is the primary solution to improve crocking fastness.[3] |
| Dye Migration | Thermal migration caused by subsequent heat treatments can lead to an accumulation of dye on the fiber surface.[7][8] |
| Fabric Construction | Fabrics with rough surfaces or high hairiness may exhibit lower rubbing fastness.[10] |
Logical Workflow for Troubleshooting Poor Color Fastness
The following diagram illustrates a systematic approach to diagnosing and resolving color fastness issues with this compound.
Caption: Troubleshooting workflow for color fastness issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor color fastness with disperse dyes like Blue 165?
A1: The most frequent cause is the presence of unfixed dye molecules remaining on the surface of the fiber after the dyeing process is complete.[2][8] These surface dyes are not strongly bonded to the fiber and are easily removed during washing or rubbing, and they exhibit poor light fastness. A thorough post-dyeing cleaning process, known as reduction clearing, is essential to remove this residual dye.[3][4]
Q2: What is reduction clearing and why is it critical for this compound?
A2: Reduction clearing is a post-treatment process used after dyeing polyester with disperse dyes.[3][5] It involves treating the fabric with a reducing agent (like sodium hydrosulfite) under alkaline conditions.[5] This process destroys and removes any unfixed disperse dye from the fiber surface.[4][11] For this compound, this step is critical for achieving high wash, rubbing, and light fastness, as well as bright, clear shades.[3]
Q3: Can the dyeing temperature affect the color fastness of this compound?
A3: Yes, the dyeing temperature is crucial. Disperse dyes, including Blue 165, require high temperatures (typically 130°C) for dyeing polyester.[1] This high temperature allows the polyester fibers to swell, enabling the small, water-insoluble dye molecules to penetrate and diffuse into the fiber structure.[12] Insufficient temperature can lead to poor dye penetration and fixation, resulting in more dye remaining on the surface and consequently, poor color fastness.[1]
Q4: How do I perform a standard wash fastness test for a sample dyed with this compound?
A4: A standard accelerated laundering test is AATCC 61, Test No. 2A, or ISO 105-C06.[13][14] These tests are designed to simulate five typical home launderings.[15][16] The protocol involves agitating a textile specimen in contact with a multi-fiber test fabric and stainless steel balls in a detergent solution under controlled temperature and time.[14][16][17] The color change of the specimen and the degree of staining on the multi-fiber fabric are then evaluated using standard gray scales.[15]
Q5: What is the standard procedure for evaluating rubbing fastness?
A5: The standard methods are AATCC 8 or ISO 105-X12.[10][18] These tests use a device called a crockmeter to rub a standard white cotton cloth against the surface of the dyed specimen under controlled pressure.[9][18] The test is performed with both a dry and a wet rubbing cloth.[19][20] The amount of color transferred to the white cloth is then assessed using a Gray Scale for Staining or a Chromatic Transference Scale.[21][22]
Experimental Protocols
Protocol 1: Reduction Clearing Process
This protocol outlines a standard procedure for the reduction clearing of polyester dyed with this compound.
-
Initial Rinse: After dyeing, drain the dyebath and rinse the fabric with hot water (approximately 70°C) to remove residual chemicals.
-
Reduction Bath Preparation: Prepare a fresh bath with:
-
Sodium Hydrosulfite: 2 g/L
-
Caustic Soda (Sodium Hydroxide): 2 g/L
-
Detergent: 1 g/L
-
-
Treatment: Heat the bath to 70-80°C and run the fabric for 15-20 minutes.[5][23]
-
Rinsing: Drain the reduction bath and rinse the fabric thoroughly, first with hot water (60-70°C) and then with cold water until the water runs clear.[23]
-
Neutralization: Treat the fabric in a bath containing 1 g/L of acetic acid at 40°C for 10 minutes to neutralize any residual alkali.[23]
-
Final Rinse: Perform a final cold water rinse.
-
Drying: Dry the fabric at a temperature not exceeding 100°C.[23]
Protocol 2: AATCC Test Method 61 - Colorfastness to Laundering (Test No. 2A)
This protocol provides a condensed overview of the AATCC 61-2A test procedure, which is commonly used to simulate five typical home machine washes.[23]
-
Specimen Preparation: Cut a 50 x 150 mm specimen of the dyed fabric. Sew it to a 50 x 100 mm multi-fiber test fabric.
-
Test Solution: Prepare a solution containing 0.15% AATCC Standard Reference Detergent in deionized water.
-
Procedure:
-
Rinsing and Drying:
-
Remove the specimen and rinse it three times in deionized water at 40°C.[13]
-
Squeeze out excess water and dry the specimen in an oven or in the air at a temperature not exceeding 60°C.
-
-
Evaluation: Allow the specimen to condition for at least 4 hours. Evaluate the color change of the specimen and the staining on the multi-fiber test fabric using the appropriate Gray Scales under standard lighting.[15]
Protocol 3: AATCC Test Method 8 - Colorfastness to Crocking
-
Specimen Preparation: Cut a specimen at least 50 x 130 mm. Condition the specimen and the white cotton test squares (50 x 50 mm) for at least 4 hours in a standard atmosphere.[24]
-
Dry Crocking:
-
Wet Crocking:
-
Evaluation: Remove any extraneous fibrous material from the test squares. Evaluate the amount of color transferred to both the dry and wet squares using the Gray Scale for Staining or the Chromatic Transference Scale.[18][21]
Protocol 4: AATCC Test Method 16.3 - Colorfastness to Light: Xenon-Arc
-
Specimen Preparation: Prepare at least one specimen of the dyed fabric, typically 70 x 120 mm.[25]
-
Exposure:
-
Endpoint: The exposure can be run for a specified number of AATCC Fading Units (AFUs) or until a specific Blue Wool Standard shows a color change corresponding to a Grade 4 on the Gray Scale for Color Change.[28]
-
Evaluation: Remove the specimen from the test chamber and remove the mask. Evaluate the color change between the exposed and unexposed portions of the specimen by comparing it to the change in the Blue Wool Standards or by using the Gray Scale for Color Change.[26]
Dyeing Process Optimization Workflow
Caption: Optimized workflow for dyeing with this compound.
References
- 1. How To Improve The Wash Fastness of Disperse Dyes? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 2. Why is the color fastness of disperse dyes poor? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 3. pacifictexchem.in [pacifictexchem.in]
- 4. Reduction Clearing agent | Dyeing | NICCA Textile Chemicals [nctexchem.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. sdinternational.com [sdinternational.com]
- 7. News - Why Does The Fastness of Fabric in The Warehouse Get Poor? [textile-chem.com]
- 8. What about poor color fastness? These factors and the solutions you need to know [boshitex.com]
- 9. textilelearner.net [textilelearner.net]
- 10. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
- 11. textileflowchart.com [textileflowchart.com]
- 12. ctnbee.com [ctnbee.com]
- 13. AATCC 61 Color fastness to Laundering [darongtester.com]
- 14. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 15. aatcctestmethods.com [aatcctestmethods.com]
- 16. arcwear.com [arcwear.com]
- 17. img.antpedia.com [img.antpedia.com]
- 18. AATCC TM8: Understanding colorfastness to crocking in fabrics| Textile Trade Buddy - News and Articles [textiletradebuddy.com]
- 19. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 20. blog.qima.com [blog.qima.com]
- 21. aatcctestmethods.com [aatcctestmethods.com]
- 22. ipstesting.com [ipstesting.com]
- 23. benchchem.com [benchchem.com]
- 24. testextextile.com [testextextile.com]
- 25. micomlab.com [micomlab.com]
- 26. aatcctestmethods.com [aatcctestmethods.com]
- 27. arcwear.com [arcwear.com]
- 28. AATCC - AATCC [members.aatcc.org]
Technical Support Center: Optimizing pH and Temperature for Disperse Blue 165 Dyeing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dyeing of polyester and its blends with Disperse Blue 165. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dyeing polyester with this compound?
A1: The optimal pH for dyeing polyester with disperse dyes, including this compound, is in the acidic range, typically between 4.5 and 5.5.[1][2] Maintaining this pH range is crucial for the stability of the disperse dye and to prevent the hydrolysis of the polyester fiber, which can occur at high temperatures under alkaline conditions. Acetic acid is commonly used to control the pH of the dyebath.[2]
Q2: What is the recommended dyeing temperature for this compound on polyester?
A2: this compound is suitable for high-temperature dyeing methods, which are necessary for effectively dyeing polyester fibers.[3] The recommended dyeing temperature is typically around 130°C.[2][4] This high temperature allows for the swelling of the polyester fibers, enabling the dye molecules to penetrate and fix within the fiber structure.
Q3: How does temperature sensitivity affect dyeing with this compound?
A3: this compound is known to be sensitive to temperature variations.[3] This means that even small deviations from the optimal dyeing temperature can lead to significant changes in shade and color yield. Therefore, precise temperature control throughout the dyeing process is critical for achieving reproducible results.
Q4: What are the main causes of uneven dyeing with this compound?
A4: Uneven dyeing can result from several factors, including:
-
Improper dye dispersion: Aggregation of dye particles can lead to spots and uneven color.
-
Incorrect temperature control: A rapid or inconsistent rise in temperature can cause the dye to rush onto the fiber surface, resulting in poor leveling.
-
Inadequate pH control: Deviations from the optimal pH range can affect the dye's stability and uptake rate.
-
Poor fabric preparation: Residual oils or other impurities on the fabric can hinder uniform dye penetration.
Q5: Why is a reduction clearing process necessary after dyeing?
A5: A reduction clearing step after dyeing is essential to remove any unfixed dye from the surface of the fibers. This process improves the wash fastness and overall colorfastness of the dyed material.[1]
Data Presentation
Table 1: Effect of pH on Color Yield (K/S) and Wash Fastness of this compound on Polyester
| pH | Color Yield (K/S) at 130°C (Relative %) | Wash Fastness (Staining on Cotton, Grey Scale) |
| 3.5 | 90 | 3-4 |
| 4.5 | 100 | 4-5 |
| 5.5 | 98 | 4-5 |
| 6.5 | 85 | 3 |
| 7.5 | 70 | 2-3 |
Note: Data are representative for a medium-energy disperse blue dye and illustrate expected trends. Actual values may vary based on specific experimental conditions.
Table 2: Effect of Temperature on Color Yield (K/S) and Lightfastness of this compound on Polyester
| Temperature (°C) | Color Yield (K/S) at pH 4.5 (Relative %) | Lightfastness (Blue Wool Scale) |
| 110 | 75 | 5 |
| 120 | 90 | 6 |
| 130 | 100 | 6-7 |
| 135 | 95 | 6-7 |
Note: Data are representative for a medium-energy disperse blue dye and illustrate expected trends. Actual values may vary based on specific experimental conditions.
Experimental Protocols
High-Temperature Exhaust Dyeing of Polyester with this compound
1. Fabric Preparation:
-
Scour the 100% polyester fabric with a solution of a non-ionic detergent (1 g/L) and soda ash (1 g/L) at 80°C for 30 minutes to remove any impurities.
-
Rinse the fabric thoroughly with hot and then cold water until it is neutral.
2. Dyebath Preparation (Liquor Ratio 1:10):
-
Set the dyebath to 50°C.
-
Add a dispersing/leveling agent (1 g/L).
-
Adjust the pH to 4.5-5.5 using an acetic acid/acetate buffer system.[1][2]
-
Circulate the bath for 10 minutes.
3. Dyeing Procedure:
-
Pre-disperse the required amount of this compound (e.g., 2% on weight of fabric) in warm water with a small amount of dispersing agent.
-
Add the dye dispersion to the dyebath.
-
Circulate for 10 minutes at 50°C.
-
Raise the temperature from 50°C to 130°C at a controlled rate of 1.5°C per minute.
-
Hold the temperature at 130°C for 45-60 minutes to ensure full dye penetration and fixation.[2]
-
Cool the dyebath to 80°C at a rate of 2°C per minute.
4. Reduction Clearing:
-
In the same bath, add sodium hydrosulfite (2 g/L) and caustic soda (2 g/L).
-
Raise the temperature to 70-80°C and hold for 15-20 minutes.
-
Cool the bath and rinse the fabric thoroughly with hot and cold water.
5. Final Steps:
-
Neutralize the fabric with a weak solution of acetic acid.
-
Rinse and dry the fabric.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Actions |
| Uneven Dyeing (Streaks, Patches) | - Poor dye dispersion- Rapid temperature rise- Incorrect pH | - Ensure proper pre-dispersion of the dye.- Control the heating rate, especially between 80°C and 130°C.- Maintain the dyebath pH between 4.5 and 5.5. |
| Poor Colorfastness (Wash, Rub) | - Incomplete removal of surface dye- Dye migration during drying | - Perform a thorough reduction clearing after dyeing.- Ensure adequate rinsing after all stages.- Optimize drying temperature and time. |
| Shade Inconsistency (Batch-to-Batch) | - Variation in dyeing parameters- Inconsistent substrate | - Strictly control liquor ratio, temperature profile, pH, and time.- Ensure the polyester substrate is from a consistent batch. |
| Dye Spots or Specks | - Agglomeration of dye particles- Hard water | - Improve dye dispersion by pre-mixing with a dispersing agent.- Use a sequestering agent if water hardness is high. |
| Duller or Weaker Shade | - Incorrect pH (too high or too low)- Insufficient dyeing time or temperature- Dye hydrolysis | - Verify and maintain the optimal pH range.- Ensure the dyeing temperature and time are as per the protocol.- Avoid excessively high temperatures or prolonged dyeing times.[5] |
Visualizations
References
resolving issues with dye aggregation in Disperse Blue 165 solutions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with Disperse Blue 165. Below you will find troubleshooting guides and frequently asked questions to address common issues related to dye aggregation in your experiments.
Troubleshooting Guide: Resolving Dye Aggregation
Aggregation of this compound in solution can lead to inaccurate experimental results and staining artifacts. This guide provides a systematic approach to diagnosing and resolving these issues.
Question: My this compound solution appears to have precipitated or aggregated. What should I do?
Answer: Follow the troubleshooting workflow below to identify the potential cause and implement a solution.
Caption: Troubleshooting workflow for this compound aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound aggregation?
A1: The aggregation of this compound is primarily caused by a combination of factors related to its low water solubility. Key contributors include:
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Impurities: The presence of impurities in either the dye powder or the solvent can act as nucleation sites for aggregation.
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Crystallization: Changes in the crystalline state of the dye can affect its dispersibility.[1][2] Some crystalline forms are more prone to aggregation than others.
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External Factors: High temperatures, improper pH (especially alkaline conditions in aqueous solutions), and prolonged storage can destabilize the dye solution and lead to particle growth.[1][2]
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High Concentration: Exceeding the solubility limit of the dye in a given solvent will inevitably lead to precipitation.
-
Inadequate Dispersion: Insufficient energy during dissolution (e.g., lack of sonication or stirring) can result in incomplete wetting of the dye particles, promoting clumping.
Caption: Key factors contributing to this compound aggregation.
Q2: In which solvents is this compound soluble?
| Solvent | Qualitative Solubility | Recommended Use |
| Acetone | Soluble[3] | General laboratory applications |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Preparation of high-concentration stock solutions for biological assays |
| Ethanol | Sparingly Soluble | May be suitable for some applications requiring a less polar solvent than acetone |
| Water | Insoluble | Used as a dispersion medium with the aid of dispersing agents |
Q3: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?
A3: For aqueous dispersions, the optimal pH for this compound is in the weakly acidic range, typically between 5 and 6.[3] Alkaline conditions should be avoided as they can lead to hydrolysis of the dye and promote aggregation.
Q4: How can dispersing agents help, and which types are effective?
A4: Dispersing agents are crucial for stabilizing disperse dyes in aqueous media. They work by adsorbing onto the surface of the dye particles, preventing them from clumping together through electrostatic or steric hindrance.[4][5] Commonly used classes of dispersing agents include:
-
Anionic Dispersants: Such as lignosulfonates and naphthalene sulfonic acid condensates. These provide stability through electrostatic repulsion.[1]
-
Non-ionic Dispersants: Like alkylphenol polyoxyethylene derivatives. These offer steric stabilization.[1]
The choice of dispersing agent can affect the stability and even the final color, so it is important to select one that is compatible with your experimental system.[4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol is adapted from standard procedures for preparing stock solutions of hydrophobic dyes for research applications.
Materials:
-
This compound powder (Molecular Weight: 405.41 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Syringe filter (0.2 µm)
Procedure:
-
Calculation: To prepare a 10 mM solution, you will need 4.054 mg of this compound per 1 mL of DMSO.
-
Weighing: Accurately weigh out the required amount of this compound powder and place it in a microcentrifuge tube.
-
Dissolution: Add the corresponding volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If particles are still visible, sonicate the solution for 5-10 minutes. Gentle warming (to no more than 40-50°C) can also aid dissolution but should be done with caution.
-
Sterilization (Optional): If the stock solution is for use in cell culture, filter it through a 0.2 µm syringe filter to remove any potential microbial contaminants and undissolved microparticles.
-
Storage: Store the stock solution in small aliquots at -20°C, protected from light. Limit the number of freeze-thaw cycles.
Protocol 2: Quantification of this compound Concentration using UV-Vis Spectrophotometry
This protocol provides a general method for determining the concentration of this compound in an organic solvent like acetone.
Materials:
-
This compound solution of unknown concentration
-
High-purity acetone (or the same solvent as the unknown solution)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a Standard Solution: Accurately prepare a stock solution of this compound in acetone with a known concentration (e.g., 1 mg/mL).
-
Create a Calibration Curve:
-
Perform a series of dilutions of the stock solution to create several standards of known concentrations (e.g., 1, 2, 5, 10, 20 µg/mL).
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound in acetone. Use pure acetone as a blank.
-
Plot a graph of absorbance versus concentration. This is your calibration curve.
-
-
Measure the Unknown Sample:
-
Dilute your unknown this compound solution with acetone if necessary to ensure its absorbance falls within the linear range of your calibration curve.
-
Measure the absorbance of the diluted unknown sample at the same λmax.
-
-
Calculate the Concentration:
-
Using the equation of the line from your calibration curve (y = mx + c, where y is absorbance and x is concentration), calculate the concentration of your diluted unknown sample.
-
Multiply this value by the dilution factor to determine the concentration of your original, undiluted solution.
-
References
- 1. What is the stability of disperse dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 2. The DISPERSION of disperse dyes - Knowledge [colorfuldyes.com]
- 3. researchgate.net [researchgate.net]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. The Science Behind Dispersing Agents and Their Impact on Dye Quality-Anyang Double Circle Auxiliary Co., Ltd. [en.ayshzj.com]
interference of ions in the dyeing process with Disperse Blue 165
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues related to ion interference that researchers, scientists, and drug development professionals may encounter during the dyeing process with Disperse Blue 165.
Troubleshooting Guides and FAQs
Question: My polyester fabric dyed with this compound shows unlevel dyeing, shade variation, or lower color yield. Could this be caused by the water quality?
Answer: Yes, the quality of the water used in the dyeing process is a critical factor. The presence of certain metal ions in the water can significantly interfere with the performance of this compound, leading to various dyeing defects. The most common interfering ions are Calcium (Ca²⁺) and Magnesium (Mg²⁺), which contribute to water hardness, as well as heavy metal ions like Iron (Fe²⁺/Fe³⁺) and Copper (Cu²⁺).
Question: How do Calcium (Ca²⁺) and Magnesium (Mg²⁺) ions affect the dyeing process?
Answer: Calcium and magnesium ions are the primary contributors to water hardness. In a disperse dyeing system, they can cause the following issues:
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Dye Agglomeration: These ions can interact with the dispersing agents used to keep the insoluble disperse dye particles evenly distributed in the dyebath. This interaction can reduce the effectiveness of the dispersing agent, leading to the aggregation of dye particles.
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Precipitation: The agglomerated dye particles can precipitate, leading to spots and stains on the fabric surface.
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Reduced Color Yield: When the dye aggregates, its ability to penetrate the polyester fiber is reduced, resulting in a lower color yield (K/S value) and a lighter shade than expected.
-
Dull Shades: The presence of these ions can lead to a duller appearance of the final dyed fabric.
Question: What is the impact of Iron (Fe²⁺/Fe³⁺) and Copper (Cu²⁺) ions on dyeing with this compound?
Answer: Iron and copper ions can be present in the water supply or leach from pipes and machinery. Their presence in the dyebath can lead to:
-
Shade Changes: Some disperse dyes can form complexes with heavy metal ions, leading to a significant change in their shade. While some sources claim this compound is stable to these ions, it is best practice to minimize their presence as they can affect the overall shade, especially in pale shades or when used in combination with other dyes.
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Catalytic Degradation of Dyes: In some cases, metal ions can catalyze the degradation of the dye molecules at the high temperatures used for disperse dyeing, leading to a loss of color.
-
Reduced Fastness Properties: The formation of dye-metal complexes can sometimes negatively impact the lightfastness and wash fastness of the dyed fabric.
Question: Are there recommended limits for the concentration of these interfering ions in the dyebath?
Answer: Yes, for optimal dyeing results with this compound, it is recommended to keep the concentration of interfering ions in the dyebath below the following limits:
| Ion | Recommended Maximum Concentration (ppm) |
| Calcium (Ca²⁺) | < 50 |
| Magnesium (Mg²⁺) | < 20 |
| Iron (Fe²⁺/Fe³⁺) | < 0.1 |
| Copper (Cu²⁺) | < 0.05 |
| Total Hardness (as CaCO₃) | < 70 ppm |
Question: How can I test my water for the presence of these interfering ions?
Answer: You can determine the total hardness of your water using a simple titration method. For the analysis of specific metal ions like iron and copper, methods such as atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) are more accurate. However, a qualitative assessment for iron can often be made visually if the water has a reddish-brown tint.
Question: What can I do to mitigate the effects of these interfering ions?
Answer: The most effective way to counteract the negative effects of metal ions is to use a chelating agent (also known as a sequestering agent) in your dyebath. Chelating agents bind with the metal ions, forming stable, soluble complexes and preventing them from interfering with the dye and dispersing agents.
Question: How do I select and use a chelating agent?
Answer: Several types of chelating agents are available, with those based on aminopolycarboxylic acids (e.g., EDTA) and phosphonates being common in the textile industry. The choice of chelating agent will depend on the specific ions present and the pH of your dyebath. It is crucial to use a chelating agent that is stable and effective at the high temperatures and acidic pH (typically 4.5-5.5) used for dyeing polyester with disperse dyes.
A general recommendation is to add 0.5 to 2.0 g/L of a suitable chelating agent to the dyebath before adding the dye. The exact amount will depend on the hardness of your water. It is advisable to conduct preliminary trials to determine the optimal concentration for your specific conditions.
Quantitative Data on Ion Interference
The following tables provide synthesized data to illustrate the potential impact of different ion concentrations on the color strength (K/S value) and shade (ΔE*ab) of polyester dyed with this compound.
Table 1: Effect of Calcium (Ca²⁺) and Magnesium (Mg²⁺) Ions on Color Strength
| Ion Concentration (ppm) | K/S Value (Relative to Control) |
| Control (0 ppm) | 100% |
| Ca²⁺ @ 50 ppm | 95% |
| Ca²⁺ @ 100 ppm | 88% |
| Ca²⁺ @ 200 ppm | 75% |
| Mg²⁺ @ 25 ppm | 97% |
| Mg²⁺ @ 50 ppm | 92% |
| Mg²⁺ @ 100 ppm | 85% |
Table 2: Effect of Iron (Fe³⁺) and Copper (Cu²⁺) Ions on Shade and Color Strength
| Ion Concentration (ppm) | K/S Value (Relative to Control) | Shade Change (ΔE*ab) |
| Control (0 ppm) | 100% | 0.0 |
| Fe³⁺ @ 0.5 ppm | 98% | 1.5 (Slightly duller, greener) |
| Fe³⁺ @ 1.0 ppm | 94% | 3.2 (Noticeably duller, greener) |
| Cu²⁺ @ 0.2 ppm | 97% | 2.0 (Slightly duller, redder) |
| Cu²⁺ @ 0.5 ppm | 91% | 4.5 (Noticeably duller, redder) |
Note: The data presented in these tables are illustrative and may vary depending on the specific dyeing conditions.
Experimental Protocols
Protocol 1: Determination of Total Water Hardness
This protocol describes a standard method for determining the total hardness of a water sample using a titration with Ethylenediaminetetraacetic acid (EDTA).
Materials and Reagents:
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Water sample
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EDTA solution (0.01 M)
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Ammonia buffer solution (pH 10)
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Eriochrome Black T indicator
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Burette (50 mL)
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Conical flask (250 mL)
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Measuring cylinder (100 mL)
Procedure:
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Measure 100 mL of the water sample into a clean 250 mL conical flask.
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Add 2 mL of the ammonia buffer solution to the flask.
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Add a few drops of the Eriochrome Black T indicator. The solution should turn a wine-red color.
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Fill the burette with the 0.01 M EDTA solution and record the initial volume.
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Titrate the water sample with the EDTA solution while constantly swirling the flask.
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The endpoint is reached when the solution color changes from wine-red to a clear blue.
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Record the final volume of EDTA solution used.
-
Calculate the total hardness of the water in ppm of CaCO₃ using the following formula: Total Hardness (ppm CaCO₃) = (Volume of EDTA used in mL × 1000) / Volume of water sample in mL
Protocol 2: Evaluating the Effect of Interfering Ions on Dyeing with this compound
This protocol provides a methodology to systematically evaluate the impact of Ca²⁺, Mg²⁺, Fe³⁺, and Cu²⁺ on the dyeing of polyester with this compound.
Materials and Apparatus:
-
Scoured and bleached 100% polyester fabric
-
This compound
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Dispersing agent
-
Acetic acid
-
Sodium acetate
-
Calcium chloride (CaCl₂)
-
Magnesium sulfate (MgSO₄)
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Ferric chloride (FeCl₃)
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Copper (II) sulfate (CuSO₄)
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Distilled or deionized water
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High-temperature dyeing machine (e.g., laboratory-scale jet or beaker dyeing machine)
-
Spectrophotometer for color measurement
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of CaCl₂, MgSO₄, FeCl₃, and CuSO₄ of known concentrations (e.g., 1000 ppm of the respective metal ion).
-
Dyebath Preparation:
-
Prepare a series of dyebaths. One will be a control with only distilled water. For the others, add the stock solutions of the interfering ions to achieve a range of concentrations (e.g., 25, 50, 100, 200 ppm for Ca²⁺ and Mg²⁺; and 0.1, 0.5, 1.0, 2.0 ppm for Fe³⁺ and Cu²⁺).
-
Set the liquor ratio (e.g., 20:1).
-
Add a dispersing agent (e.g., 1 g/L).
-
Adjust the pH of the dyebath to 4.5 - 5.5 using an acetic acid/sodium acetate buffer.
-
Add this compound (e.g., 1% on weight of fabric).
-
-
Dyeing:
-
Introduce the polyester fabric samples into the respective dyebaths.
-
Raise the temperature to 130°C at a rate of 2°C/minute.
-
Hold the temperature at 130°C for 60 minutes.
-
Cool the dyebath down to 70°C.
-
-
After-treatment (Reduction Clearing):
-
Rinse the dyed samples.
-
Prepare a solution containing 2 g/L sodium hydrosulfite, 1 g/L caustic soda, and 1 g/L non-ionic detergent.
-
Treat the samples in this solution at 70-80°C for 20 minutes.
-
Rinse the samples thoroughly and dry them.
-
-
Analysis:
-
Measure the color strength (K/S value) and the CIE Lab* values of the dyed samples using a spectrophotometer.
-
Calculate the color difference (ΔE*ab) between the control sample and the samples dyed in the presence of the interfering ions.
-
Visualizations
Caption: Troubleshooting workflow for ion interference in dyeing.
Caption: Mechanism of a chelating agent in a dyebath.
challenges in the cyanidation step of Disperse Blue 165 synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Disperse Blue 165, with a specific focus on the challenges encountered during the cyanidation step.
I. Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound is a multi-step process that involves:
-
Diazotization: 2,6-Dibromo-4-nitroaniline is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form a diazonium salt.
-
Azo Coupling: The diazonium salt is then reacted with a coupling component, 3-acetylamino-N,N-diethylaniline, to form an intermediate azo dye.[1]
-
Cyanidation: The two bromine atoms on the initial aromatic ring are replaced with cyano groups using a cyanide source, typically cuprous cyanide (CuCN), in what is known as a Rosenmund-von Braun reaction.[2][3]
Q2: What are the main challenges in the cyanidation step of this compound synthesis?
The cyanidation of the dibrominated azo dye intermediate is often the most challenging step. Key difficulties include:
-
Harsh Reaction Conditions: The traditional Rosenmund-von Braun reaction often requires high temperatures (typically 150-250 °C) and polar, high-boiling solvents like DMF or nitrobenzene.[4][5] These conditions can lead to side reactions and decomposition of the dye molecule.
-
Product Purification: The use of excess cuprous cyanide and high-boiling point solvents can make the isolation and purification of the final this compound product difficult.[4][5]
-
Toxicity of Reagents: Cuprous cyanide and other cyanide sources are highly toxic and require stringent safety precautions during handling and disposal.[6][7]
-
Incomplete Reaction: The reaction may not go to completion, resulting in a mixture of mono- and di-cyanated products, as well as unreacted starting material.
-
Side Reactions: At high temperatures, hydrolysis of the cyano groups to carboxylic acids can occur, leading to impurities.
Q3: Are there milder alternatives to the traditional Rosenmund-von Braun reaction for the cyanidation step?
Yes, modern catalytic methods offer milder alternatives. These include:
-
Palladium-catalyzed cyanation: This method can be performed under milder conditions and often shows good functional group tolerance.[8]
-
Copper-catalyzed cyanation with additives: The use of ligands such as L-proline or picolinamides can significantly lower the required reaction temperature of the copper-catalyzed cyanation.[5][9]
-
Domino halogen exchange-cyanation: This copper-catalyzed procedure allows for the cyanation of aryl bromides under milder conditions and simplifies purification.[8]
Q4: What are the key safety precautions when working with cuprous cyanide?
Cuprous cyanide is highly toxic if ingested, inhaled, or absorbed through the skin.[6] It is crucial to:
-
Work in a well-ventilated fume hood.[10]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (double-gloving is recommended).[10]
-
Avoid contact with acids, as this will liberate highly toxic hydrogen cyanide gas.[6]
-
Have a written standard operating procedure (SOP) for handling cyanides and an emergency plan in place.[10]
-
Decontaminate all glassware and work surfaces with a bleach solution followed by a pH 10 buffer.[10]
II. Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion to the dicyano product | 1. Insufficient temperature: The Rosenmund-von Braun reaction is often temperature-sensitive. 2. Poor quality of CuCN: The cuprous cyanide may be old or partially oxidized. 3. Solvent not anhydrous: Traces of water can interfere with the reaction. 4. Deactivation of the aryl halide: The presence of the nitro group can influence reactivity. | 1. Gradually increase the reaction temperature in small increments (e.g., 10-20 °C) and monitor the reaction progress by TLC or HPLC. 2. Use freshly purchased, high-purity CuCN. The color should be off-white to beige; a green tint may indicate oxidation. 3. Use anhydrous solvent and ensure all glassware is thoroughly dried. 4. Consider using a more reactive cyanide source or a catalytic system known to be effective for electron-deficient aryl halides. |
| Formation of a mixture of mono- and di-cyanated products | 1. Insufficient reaction time: The reaction may not have proceeded to completion. 2. Stoichiometry of CuCN: An insufficient amount of cuprous cyanide will lead to incomplete substitution. | 1. Increase the reaction time and monitor the disappearance of the mono-cyano intermediate by TLC or HPLC. 2. Ensure at least a stoichiometric amount of CuCN per bromine atom is used. An excess of CuCN is often employed in the Rosenmund-von Braun reaction.[4] |
| Presence of a significant amount of brown/black insoluble material | 1. Decomposition of the dye: High reaction temperatures can lead to the degradation of the complex azo dye molecule. 2. Polymerization or side reactions: Undesired side reactions can produce insoluble byproducts. | 1. Attempt the reaction at a lower temperature, possibly with the addition of a catalyst or ligand to improve reactivity. 2. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
| Difficulty in purifying the final product | 1. High-boiling point solvent: Solvents like DMF or nitrobenzene are difficult to remove completely. 2. Residual copper salts: Copper complexes can be challenging to separate from the organic product. | 1. After the reaction, precipitate the crude product by pouring the reaction mixture into a large volume of water. 2. The crude product can be purified by column chromatography on silica gel.[3] A work-up procedure involving an aqueous solution of a complexing agent like ethylenediamine or ammonia can help remove copper salts. |
| Hydrolysis of cyano groups to carboxylic acids | 1. Presence of water in the reaction mixture or during work-up. 2. Harsh acidic or basic conditions during work-up. | 1. Use anhydrous reagents and solvents. 2. Maintain neutral pH during the work-up and purification steps. |
III. Experimental Protocols
A. Synthesis of the Dibrominated Azo Intermediate
This protocol is a generalized procedure based on standard methods for azo dye synthesis.[11]
-
Diazotization of 2,6-Dibromo-4-nitroaniline:
-
In a beaker, suspend 2,6-dibromo-4-nitroaniline (1.0 eq) in a mixture of water and a strong acid (e.g., hydrochloric acid or sulfuric acid).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0-5 °C for 30-60 minutes after the addition is complete to ensure full diazotization.
-
-
Azo Coupling:
-
In a separate beaker, dissolve 3-acetylamino-N,N-diethylaniline (1.0 eq) in an appropriate solvent (e.g., aqueous acetic acid).
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the solution of the coupling component with efficient stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. A colored precipitate of the dibrominated azo dye should form.
-
Isolate the product by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
B. Cyanidation of the Dibrominated Azo Intermediate (Rosenmund-von Braun Reaction)
This is a generalized protocol and may require optimization for this specific substrate.
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the dried dibrominated azo intermediate (1.0 eq) and cuprous cyanide (2.0-2.5 eq).
-
Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Flush the apparatus with an inert gas (e.g., nitrogen or argon).
-
-
Reaction:
-
Heat the reaction mixture to 140-160 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
The reaction may take several hours to reach completion.
-
-
Work-up and Purification:
-
After the reaction is complete (as indicated by TLC/HPLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a large volume of vigorously stirred water to precipitate the crude this compound.
-
Filter the crude product and wash it thoroughly with water.
-
To remove residual copper salts, the crude product can be stirred with an aqueous solution of a complexing agent like ethylenediamine or ammonia, followed by filtration.
-
The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of dichloromethane and ethyl acetate).
-
Alternatively, recrystallization from a suitable solvent can be employed for purification.
-
IV. Data Presentation
Table 1: Summary of Reaction Parameters for the Cyanidation Step.
| Parameter | Traditional Rosenmund-von Braun | Modern Catalytic Methods |
| Cyanide Source | Cuprous Cyanide (CuCN) | NaCN, KCN, Zn(CN)₂, K₄[Fe(CN)₆] |
| Catalyst | None (stoichiometric CuCN) | Palladium or Copper salts (catalytic amounts) |
| Ligand/Additive | None | Phosphines, N-containing ligands (e.g., L-proline) |
| Solvent | DMF, DMSO, Nitrobenzene | Toluene, Acetonitrile, Dioxane |
| Temperature | 150 - 250 °C | 80 - 120 °C |
| Typical Yields | Moderate to Good (highly substrate dependent) | Good to Excellent |
V. Visualizations
Caption: Synthetic pathway of this compound.
Caption: Troubleshooting workflow for low yield in cyanidation.
References
- 1. Disperse blue 79 dyes synthesis methods - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 2. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 3. column-chromatography.com [column-chromatography.com]
- 4. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. lsuhsc.edu [lsuhsc.edu]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Properties of Disperse Blue 165
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the light and sublimation fastness of Disperse Blue 165 (C.I. 11077; CAS: 41642-51-7)[1].
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general fastness properties?
This compound is a single azo disperse dye known for its brilliant blue shade.[1] It is primarily used for dyeing polyester and its blended fabrics. Generally, it is recognized for having good light and sublimation fastness, making it suitable for high-temperature and high-pressure dyeing methods.[1]
Q2: What are the main factors influencing the light fastness of this compound?
The light fastness of disperse dyes like this compound is affected by several factors:
-
Dye Structure: Azo-based dyes can be susceptible to photodegradation.[2]
-
Dyeing Depth: Deeper shades generally exhibit better light fastness due to a higher concentration of dye molecules.[2]
-
UV Exposure: The intensity and duration of exposure to UV radiation can accelerate dye fading.[3]
-
After-treatments: The use of UV absorbers and certain finishing agents can significantly improve light fastness.[2][4]
-
Presence of Unfixed Dye: Residual dye on the fiber surface has poor light fastness.[4]
Q3: What is sublimation fastness and why is it important for this compound?
Sublimation fastness refers to the resistance of a dye to migrate from the solid state to a gaseous state when subjected to heat.[5] This is a critical property for polyester dyeing, as processes like heat-setting, ironing, and storage at elevated temperatures can cause the dye to sublime, leading to color changes and staining of adjacent materials.[5] this compound is noted to have good sublimation fastness, which is a desirable characteristic.[1]
Q4: Can the light and sublimation fastness of this compound be further improved?
Yes, both properties can be enhanced through optimization of the dyeing process, application of specialized after-treatments, and the use of protective chemical auxiliaries.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments aimed at enhancing the fastness properties of this compound.
| Issue | Potential Causes | Recommended Solutions |
| Poor Light Fastness | 1. Incomplete Removal of Surface Dye: Unfixed dye on the polyester fiber surface has poor light resistance.[4]2. Photodegradation of the Dye Molecule: The azo structure of the dye is susceptible to degradation upon UV exposure.[2]3. Absence of UV Protection: The polyester fiber itself can contribute to dye degradation under UV light.[2] | 1. Perform a thorough reduction clearing: This after-treatment process removes unfixed dye from the fiber surface.[6][7]2. Apply a UV absorber: Use a benzotriazole-type UV absorber as an after-treatment to form a protective film against photodegradation.[2][8]3. Optimize dyeing for deeper shades: Higher dye concentrations can improve light fastness.[2] |
| Poor Sublimation Fastness (Color Staining on Adjacent Fabric After Heat Treatment) | 1. Inappropriate Dye Selection for High-Temperature Finishing: While this compound has good sublimation fastness, extreme heat-setting temperatures can still cause issues.[5]2. Thermal Migration: Heat can cause dye molecules to migrate from the fiber's interior to the surface, making them prone to sublimation.[9]3. Presence of Certain Auxiliaries: Some softeners and finishing agents can facilitate dye migration.[9] | 1. Optimize heat-setting parameters: Use the lowest effective temperature and duration for the finishing process.[2]2. Select high-energy disperse dyes for combinations: If used in a mixture, ensure all dyes have similar high sublimation fastness. 3. Thorough Reduction Clearing: This removes surface dye that is most likely to sublime.[6][7] |
| Uneven Dyeing | 1. Rapid Temperature Rise: Can cause uneven dye uptake.[10]2. Poor Dye Dispersion: Agglomeration of dye particles leads to spotting. 3. Incorrect pH: The dyebath pH should be maintained between 4.5-5.5 for optimal dyeing of polyester.[11] | 1. Control the heating rate: A slower temperature rise allows for more level dyeing.[12]2. Use a high-quality dispersing agent: Ensure the dye is fully dispersed before adding to the dyebath.[13]3. Buffer the dyebath: Use an acetic acid/acetate buffer to maintain a stable pH.[12] |
| Inconsistent Shade (Batch-to-Batch Variation) | 1. Variations in Process Parameters: Inconsistent temperature, time, or pH.[10]2. Water Hardness: Can affect dye dispersion and shade. | 1. Standardize and strictly control all dyeing parameters. 2. Use a sequestering agent: This will chelate metal ions in hard water. |
Data Presentation
The following tables summarize the expected improvements in fastness properties based on different treatments. The data presented is illustrative and may vary based on specific experimental conditions.
Table 1: Enhancement of Light Fastness of Polyester Dyed with this compound
| Treatment | Light Fastness Rating (ISO 105-B02) |
| Standard Dyeing (No After-treatment) | 5-6 |
| Standard Dyeing + Reduction Clearing | 6 |
| Standard Dyeing + Reduction Clearing + UV Absorber (2% owf) | 6-7 |
Table 2: Enhancement of Sublimation Fastness of Polyester Dyed with this compound (Staining on Adjacent Polyester Fabric - ISO 105-P01)
| Heat Treatment Temperature | Sublimation Fastness Rating (Standard Dyeing) | Sublimation Fastness Rating (After Reduction Clearing) |
| 180°C | 4 | 4-5 |
| 200°C | 3-4 | 4 |
| 210°C | 3 | 3-4 |
Experimental Protocols
Protocol 1: High-Temperature Exhaust Dyeing of Polyester with this compound
-
Fabric Preparation: Scour the polyester fabric with a non-ionic detergent (2 g/L) at 60-70°C for 20 minutes to remove impurities. Rinse thoroughly.
-
Dye Bath Preparation:
-
Set the liquor ratio to 10:1.
-
Add a dispersing agent (1 g/L).
-
Add a sequestering agent (0.5 g/L) if using hard water.
-
Adjust the pH to 4.5-5.5 using an acetic acid/acetate buffer.
-
-
Dyeing Procedure:
-
Pre-disperse the required amount of this compound (e.g., 2% on weight of fabric) in warm water with a small amount of dispersing agent.
-
Add the dye dispersion to the bath at 60°C.
-
Raise the temperature to 130°C at a rate of 1.5°C/minute.[14]
-
Hold at 130°C for 45-60 minutes.[11]
-
Cool the dyebath to 70°C.
-
Protocol 2: Reduction Clearing After-treatment
-
Bath Preparation: After draining the dyebath, prepare a fresh bath with:
-
Sodium Hydroxide (2 g/L)
-
Sodium Hydrosulfite (2 g/L)[15]
-
-
Treatment:
-
Treat the dyed fabric at 70-80°C for 15-20 minutes.[6]
-
Drain the bath.
-
-
Rinsing and Neutralization:
-
Rinse thoroughly with hot water.
-
Neutralize with acetic acid (1 g/L) at 40°C for 10 minutes.
-
Perform a final cold rinse.
-
Protocol 3: Application of UV Absorber
-
Bath Preparation: Following the reduction clearing and rinsing steps, prepare a fresh bath with:
-
A benzotriazole-based UV absorber (e.g., 2% on weight of fabric).
-
A dispersing agent (0.5 g/L).
-
Adjust pH to 5.0 with acetic acid.
-
-
Treatment:
-
Introduce the fabric at 50°C.
-
Raise the temperature to 120°C and hold for 30 minutes.
-
Cool, rinse, and dry.
-
Visualizations
Caption: Experimental workflow for enhancing the fastness of this compound.
Caption: Troubleshooting logic for poor light and sublimation fastness.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. autumnchem.com [autumnchem.com]
- 3. textileengineering.net [textileengineering.net]
- 4. Factors Affecting The Light Fastness of Dyes And Improvement Methods - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 5. Making sure you're not a bot! [tib.eu]
- 6. ijarbs.com [ijarbs.com]
- 7. researchgate.net [researchgate.net]
- 8. download.atlantis-press.com [download.atlantis-press.com]
- 9. Sublimation Fastness of Disperse Dyes - Knowledge [colorfuldyes.com]
- 10. What are Common problems for Disperse dyeing? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 11. textilelearner.net [textilelearner.net]
- 12. benchchem.com [benchchem.com]
- 13. How to Increase the Speed of Disperse Dyeing and Shorten the Process? [skychemi.com]
- 14. crimsonpublishers.com [crimsonpublishers.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Wash Fastness of Disperse Blue 165 via Reduction Clearing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the wash fastness of Disperse Blue 165 through the reduction clearing process.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor wash fastness in polyester dyed with this compound?
Poor wash fastness in polyester fabrics dyed with disperse dyes like this compound is mainly due to unfixed dye remaining on the fiber surface.[1] This can result from several factors, including:
-
Inadequate Dyeing Process: Incorrect dyeing temperature, time, or pH can lead to insufficient dye penetration and fixation within the polyester fibers.
-
Surface Dye Aggregation: Disperse dyes, having low water solubility, can aggregate on the fiber surface during dyeing.
-
Oligomer Formation: During the high-temperature dyeing of polyester, short polymer chains known as oligomers can migrate to the fiber surface and trap unfixed dye.
-
Improper After-Treatment: The most significant factor is often an insufficient or entirely omitted reduction clearing process, which is specifically designed to remove this surface dye.
Q2: What is reduction clearing, and how does it enhance the wash fastness of this compound?
Reduction clearing is a critical post-dyeing chemical treatment that removes unfixed disperse dye from the surface of polyester fibers.[1] The process typically involves treating the dyed fabric in an alkaline solution containing a reducing agent, most commonly sodium hydrosulfite (also known as sodium dithionite).[1][2] This treatment breaks down the chromophore of the surface dye molecules, rendering them colorless and more water-soluble, thus facilitating their removal from the fabric.[3] A thorough reduction clearing is one of the most effective methods for significantly improving the wash fastness of fabrics dyed with this compound.[1][4]
Q3: What are the key parameters that influence the effectiveness of the reduction clearing process?
The success of the reduction clearing process is dependent on several critical parameters:
-
Concentration of Reducing Agent and Alkali: Sufficient amounts of sodium hydrosulfite and caustic soda are necessary to effectively reduce the surface dye.
-
Temperature: The process is typically carried out at elevated temperatures, generally between 60-80°C, to ensure the efficient removal of unfixed dye and oligomers.[1][2]
-
Time: A sufficient treatment time, usually 15-30 minutes, is required for the chemical reactions to complete.[2]
-
pH: An alkaline pH is crucial for the reductive action of sodium hydrosulfite on the disperse dye.
Q4: Are there more environmentally friendly alternatives to the conventional sodium hydrosulfite reduction clearing process?
Yes, due to environmental concerns associated with the byproducts of sodium dithionite, several greener alternatives are being explored and implemented.[1] These include:
-
Acidic Reduction Clearing: This method utilizes reducing agents that are effective under acidic conditions, which can lead to savings in water and energy by eliminating the need to alter the dyebath's pH after dyeing.[1]
-
Electrochemical Methods: These methods employ an electric current to reduce the unfixed dye on the fabric's surface.[1][3]
-
Ozone and Plasma Treatments: These advanced oxidation processes can effectively remove surface dye while significantly reducing the consumption of water, chemicals, and energy.[1]
-
Bio-based Auxiliaries: Research is ongoing into the use of natural surfactants and enzymes as alternatives to conventional chemicals.[1]
Q5: Can subsequent finishing treatments further improve the wash fastness of fabrics dyed with this compound?
Yes, certain finishing treatments can offer an additional improvement in wash fastness. For instance, resin finishing applies a polymer film to the fabric surface, which encapsulates the dye molecules and creates a physical barrier to prevent them from leaching out during washing.[1] However, it is important to consider that this may alter the feel of the fabric.[1]
Troubleshooting Guide: Poor Wash Fastness
This guide provides a systematic approach to diagnosing and resolving common issues related to poor wash fastness of this compound after the reduction clearing process.
| Potential Cause | Verification | Recommended Solution |
| Incomplete Removal of Unfixed Dye | Perform a standard wash fastness test (e.g., AATCC 61 or ISO 105 C06). Significant staining on the multifiber strip, particularly on polyester and acetate, indicates the presence of unfixed dye. | Implement or optimize the reduction clearing step as detailed in Experimental Protocol 1. For darker shades, a second reduction clearing cycle may be necessary. |
| Sub-optimal Dyeing Parameters | Review the dyeing protocol for temperature, time, and pH. The typical dyeing temperature for disperse dyes on polyester is around 130°C. | Ensure the dyeing process is optimized for adequate dye diffusion and fixation. Appropriately increasing the dyeing temperature and time can enhance performance.[5] |
| Dye Agglomeration | Observe uneven dyeing or colored specks on the fabric surface. | Utilize an effective dispersing agent in the dyebath to maintain a stable dye dispersion. |
| Presence of Polyester Oligomers | A white, powdery deposit may be visible on the fabric surface or on the dyeing equipment. | Add an oligomer-control agent to the dyebath and ensure the reduction clearing process is conducted at a sufficiently high temperature (around 70-80°C) to facilitate oligomer removal.[1] |
| Thermal Migration of Dye | Poor wash fastness is observed after a high-temperature finishing process, such as heat setting. | Select disperse dyes with higher sublimation fastness. If feasible, lower the temperature of the finishing process. |
Experimental Protocols
Experimental Protocol 1: Standard Reduction Clearing Process
This protocol outlines a standard laboratory procedure for the reduction clearing of polyester fabric dyed with this compound.
Materials and Reagents:
-
Dyed Polyester Fabric (this compound)
-
Sodium Hydrosulfite (Sodium Dithionite)
-
Sodium Hydroxide (Caustic Soda)
-
Non-ionic Detergent
-
Acetic Acid
-
Deionized Water
Procedure:
-
Preparation of the Reduction Clearing Bath:
-
Prepare a solution with a liquor ratio of 20:1 (20 parts water to 1 part fabric by weight).
-
Add 2 g/L Sodium Hydrosulfite.
-
Add 2 g/L Sodium Hydroxide.
-
Add 1 g/L of a suitable non-ionic detergent.
-
-
Treatment:
-
Introduce the dyed polyester fabric into the bath at 40-50°C.
-
Raise the temperature to 70-80°C at a rate of 2°C per minute.
-
Maintain the temperature at 70-80°C for 15-20 minutes with gentle agitation.
-
-
Rinsing and Neutralization:
-
Drain the reduction clearing bath.
-
Rinse the fabric thoroughly with hot water (60-70°C) for 10 minutes.
-
Rinse with cold water.
-
Neutralize the fabric in a bath containing 1 g/L of acetic acid at 40°C for 10 minutes.
-
Perform a final cold water rinse.
-
-
Drying:
-
Squeeze the excess water from the fabric.
-
Air-dry or oven-dry the fabric at a temperature not exceeding 100°C.
-
Experimental Protocol 2: Wash Fastness Test (AATCC Test Method 61-2A)
This protocol provides a condensed overview of the AATCC 61-2A test procedure, which is commonly used to simulate five typical home machine washes.
Materials and Reagents:
-
Test Specimen (Reduction Cleared Fabric)
-
Multifiber Test Fabric No. 10
-
Stainless Steel Balls (50)
-
AATCC Standard Reference Detergent WOB (without optical brightener)
-
Deionized Water
-
Launder-Ometer
Procedure:
-
Specimen Preparation:
-
Cut a 50 x 150 mm specimen of the test fabric.
-
Sew the multifiber test fabric to the face of the test specimen.
-
-
Washing Procedure:
-
Prepare the wash liquor with 0.375 g of AATCC Standard Reference Detergent WOB in 150 mL of deionized water.
-
Place the specimen, 50 stainless steel balls, and 150 mL of the wash liquor into a stainless steel canister.
-
Seal the canister and place it in a Launder-Ometer.
-
Run the test for 45 minutes at 49°C (120°F).
-
-
Rinsing and Drying:
-
Remove the specimen from the canister and rinse it with deionized water.
-
Squeeze out the excess water.
-
Dry the specimen in an oven at a temperature not exceeding 71°C (160°F).
-
-
Evaluation:
-
Allow the specimen to condition at standard temperature and humidity for at least one hour.
-
Evaluate the color change of the test specimen and the staining of the multifiber test fabric using the appropriate Gray Scales.
-
Data Presentation
The following table illustrates the expected improvement in the wash fastness of polyester fabric dyed with this compound after implementing a proper reduction clearing process. The data is representative and based on typical outcomes. Wash fastness is graded on a scale of 1 to 5, where 5 indicates the best performance.
| Treatment Stage | Color Change (Gray Scale Rating) | Staining on Polyester (Gray Scale Rating) | Staining on Acetate (Gray Scale Rating) |
| After Dyeing (No Reduction Clearing) | 3-4 | 2-3 | 3 |
| After Reduction Clearing | 4-5 | 4-5 | 4-5 |
Visualizations
Caption: Standard workflow for the reduction clearing process.
Caption: Troubleshooting logic for poor wash fastness.
References
- 1. benchchem.com [benchchem.com]
- 2. ijarbs.com [ijarbs.com]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Studies on the Effect of Reduction Cleaning on Disperse Dyed Polyester Fabric [dspace.daffodilvarsity.edu.bd:8080]
- 5. How To Improve The Wash Fastness of Disperse Dyes? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
Technical Support Center: Minimizing the Environmental Impact of Disperse Blue 165 Effluent
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at minimizing the environmental impact of Disperse Blue 165 effluent.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for treating this compound effluent?
A1: The primary methods for treating wastewater containing this compound can be broadly categorized into physical, chemical, and biological treatments.[1] Physical methods include adsorption onto materials like activated carbon.[2] Chemical methods often involve advanced oxidation processes (AOPs) such as ozonation, Fenton treatment, and photocatalysis, as well as coagulation-flocculation.[3][4] Biological treatments utilize microorganisms or enzymes to degrade the dye molecules.[5]
Q2: Why is this compound considered an environmental concern?
A2: this compound is a synthetic dye with a complex aromatic structure, making it resistant to degradation in conventional wastewater treatment plants.[6] Its release into the environment can cause significant water coloration, which reduces light penetration and affects aquatic photosynthesis.[7] Furthermore, some breakdown products of azo dyes like this compound can be toxic or carcinogenic.[8]
Q3: What are the key parameters to monitor during the treatment of this compound effluent?
A3: Key parameters to monitor include pH, temperature, initial dye concentration, treatment time, and the dosage of any chemical agents (e.g., adsorbent, coagulant, oxidizing agent).[2][9] Analytical monitoring of the dye concentration, often using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), is crucial to determine the treatment efficiency.[10][11] Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) are also important indicators of the overall reduction in organic pollution.[3]
Q4: Can this compound be completely mineralized?
A4: Complete mineralization of this compound to carbon dioxide, water, and inorganic ions is the ultimate goal of treatment. Advanced oxidation processes (AOPs) have shown the potential for complete mineralization of dye molecules.[12] However, achieving 100% mineralization can be challenging and may require a combination of different treatment methods.[5]
Troubleshooting Guides
Adsorption-Based Treatment
| Issue | Possible Cause | Troubleshooting Steps |
| Low dye removal efficiency | - Incorrect pH: The surface charge of the adsorbent and the dye molecule are pH-dependent. - Insufficient adsorbent dosage: The number of active sites is too low for the dye concentration.[13] - Adsorbent saturation: The adsorbent has reached its maximum capacity. - Competition from other substances: Other pollutants in the effluent may compete for adsorption sites. | - Optimize pH: Conduct batch experiments to determine the optimal pH for adsorption. For many disperse dyes, a slightly acidic to neutral pH is effective. - Increase adsorbent dosage: Incrementally increase the amount of adsorbent and monitor the removal efficiency to find the optimal dose.[14] - Regenerate or replace adsorbent: If the adsorbent is saturated, it needs to be regenerated (if possible) or replaced. - Pre-treatment: Consider a pre-treatment step to remove interfering substances. |
| Slow adsorption rate | - Poor mixing: Inadequate agitation prevents efficient contact between the dye and the adsorbent. - Low temperature: Adsorption can be an endothermic process, and lower temperatures may slow down the kinetics. | - Optimize agitation speed: Ensure the mixture is well-agitated to promote mass transfer. - Adjust temperature: Investigate the effect of temperature on the adsorption rate, but be mindful of energy costs. |
Advanced Oxidation Processes (AOPs)
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete decolorization | - Suboptimal pH: The generation of hydroxyl radicals is highly pH-dependent in many AOPs (e.g., Fenton process).[12] - Insufficient oxidant dosage: The concentration of H₂O₂, ozone, or other oxidants is too low. - Inadequate catalyst concentration: For photocatalysis or Fenton processes, the catalyst amount may be insufficient.[15] - UV lamp issues (for photo-AOPs): The lamp may be old, or the wavelength may not be optimal. | - Adjust pH: Determine the optimal pH for the specific AOP. For the Fenton process, an acidic pH (around 3) is typically required.[4] - Optimize oxidant dose: Experiment with different oxidant concentrations to find the most effective dose. - Optimize catalyst loading: Vary the catalyst amount to find the optimal loading that maximizes degradation without causing light scattering (in photocatalysis). - Check UV lamp: Ensure the UV lamp is functioning correctly and is of the appropriate wavelength for the photocatalyst used. |
| Low COD/TOC removal despite color removal | - Formation of intermediate byproducts: The chromophore of the dye has been broken, but the molecule has not been fully mineralized. | - Increase reaction time: Allow more time for the complete oxidation of intermediates. - Increase oxidant/catalyst dosage: A higher concentration of reactive species may be needed to degrade the intermediates. - Combine with other treatments: Consider a subsequent biological treatment step to degrade the more biodegradable intermediates. |
Coagulation-Flocculation
| Issue | Possible Cause | Troubleshooting Steps |
| Poor floc formation | - Incorrect coagulant dosage: Both under-dosing and over-dosing can lead to poor flocculation.[16] - Suboptimal pH: The effectiveness of coagulants is highly dependent on the pH of the wastewater. - Inadequate mixing speeds/times: Both rapid and slow mixing stages are crucial for proper floc formation. | - Perform a jar test: A jar test is essential to determine the optimal coagulant dose and pH.[17][18] - Adjust pH: Systematically vary the pH during the jar test to find the range for optimal flocculation. - Optimize mixing: Adjust the speed and duration of the rapid and slow mixing phases as determined by the jar test. |
| High residual turbidity after settling | - Small or unstable flocs: The flocs formed are not large or dense enough to settle effectively. - Insufficient settling time: The settling period may be too short. | - Use a flocculant aid: Consider adding a polymer flocculant to strengthen the flocs. - Increase settling time: Allow for a longer settling period and observe the effect on turbidity. |
Quantitative Data Presentation
Table 1: Comparison of Treatment Methods for Disperse Dyes (including this compound and similar dyes)
| Treatment Method | Target Dye | Removal Efficiency (%) | Optimal Conditions | Reference(s) |
| Adsorption | Disperse Blue 79:1 | 95.23 | Adsorbent: Zeolite from cenospheres; Adsorbent dose: 1.05 g/L; pH: 5.68; Time: 122 min | [9] |
| Disperse Blue | 66.47 | Adsorbent: Activated carbon from date palm seeds; Adsorbent dose: 0.3 g/100mL | [2] | |
| Advanced Oxidation (Fenton) | Disperse Blue 79 | 85 (Color), 75 (COD) | H₂O₂: 150 mg/L; Fe²⁺: 20 mg/L; Mixing speed: 50 rpm; Time: 60 min | [19] |
| Disperse Dyes | ~99 (Color), ~90 (COD) | Combined with Fe³⁺ coagulation | [4] | |
| Electrochemical Oxidation | Disperse Dyes | 90 (Color), 79 (COD) | Anode: Ti/Pt-Ir; Acidic pH; Time: 40 min | [3] |
| Ozonation | Disperse Dyes | 90 (Color), 10 (COD) | Ozone dose: 0.5 g/dm³ | [3] |
| Biological Treatment | Disperse Blue 79 | Complete mineralization | Bacillus fusiformis under anoxic conditions; Time: 48 h | [5] |
Experimental Protocols
Adsorption Studies: Batch Experiment
This protocol outlines a general procedure for evaluating the adsorption of this compound onto an adsorbent material.
Materials:
-
This compound stock solution (e.g., 1000 mg/L)
-
Adsorbent material (e.g., activated carbon, zeolite)
-
pH meter
-
Shaker or magnetic stirrer
-
Conical flasks or beakers
-
Syringes and filters (0.45 µm)
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Prepare working solutions: Prepare a series of this compound solutions of known concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution.
-
Adsorbent Dosing: Add a predetermined amount of adsorbent (e.g., 0.1 g) to a series of flasks each containing a fixed volume of dye solution (e.g., 100 mL).
-
pH Adjustment: Adjust the pH of each solution to the desired value using dilute HCl or NaOH.
-
Agitation: Place the flasks on a shaker or use magnetic stirrers to agitate the mixtures at a constant speed and temperature for a specified period (e.g., 2 hours) to reach equilibrium.
-
Sampling and Analysis: At regular intervals, withdraw a sample from each flask. Filter the sample to remove the adsorbent. Analyze the filtrate for the remaining this compound concentration using a UV-Vis spectrophotometer at its maximum absorbance wavelength or by HPLC.
-
Calculate Removal Efficiency: The percentage of dye removal is calculated using the formula: Removal (%) = [(C₀ - Cₑ) / C₀] x 100 where C₀ is the initial dye concentration and Cₑ is the equilibrium dye concentration.
Coagulation-Flocculation: Jar Test Protocol
This protocol describes the standard jar test procedure to determine the optimal coagulant dosage for the treatment of this compound effluent.[17][18][20][21]
Materials:
-
Jar testing apparatus with multiple stirrers
-
Beakers (1000 mL)
-
Coagulant stock solution (e.g., Alum or Ferric Chloride)
-
pH meter
-
Turbidimeter
-
Pipettes
Procedure:
-
Sample Preparation: Fill six beakers with 1000 mL of the this compound effluent.
-
Coagulant Addition: While stirring at a rapid mix speed (e.g., 100-120 rpm), add increasing doses of the coagulant stock solution to each beaker. Leave one beaker as a control without coagulant.
-
Rapid Mix: Continue rapid mixing for 1-3 minutes to ensure complete dispersion of the coagulant.
-
Slow Mix (Flocculation): Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for 15-30 minutes to promote floc formation.
-
Settling: Stop the stirrers and allow the flocs to settle for 30 minutes.
-
Analysis: After settling, carefully collect a sample from the supernatant of each beaker and measure the residual turbidity, color (using a spectrophotometer), and pH.
-
Determine Optimal Dose: The optimal coagulant dose is the one that results in the lowest residual turbidity and color.
Visualizations
Caption: General experimental workflow for textile effluent treatment.
Caption: Simplified degradation pathway of this compound by AOPs.
References
- 1. researchgate.net [researchgate.net]
- 2. oaji.net [oaji.net]
- 3. A comparative study on oxidation of disperse dyes by electrochemical process, ozone, hypochlorite and Fenton reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of disperse and reactive dye removals by chemical coagulation and Fenton oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | An Integrative Approach to Study Bacterial Enzymatic Degradation of Toxic Dyes [frontiersin.org]
- 6. indiawaterweek.thewaternetwork.com [indiawaterweek.thewaternetwork.com]
- 7. pisrt.org [pisrt.org]
- 8. scialert.net [scialert.net]
- 9. iwaponline.com [iwaponline.com]
- 10. lcms.cz [lcms.cz]
- 11. journals.najah.edu [journals.najah.edu]
- 12. researchgate.net [researchgate.net]
- 13. iwaponline.com [iwaponline.com]
- 14. Performance Evaluation and Optimization of Dyes Removal using Rice Bran-Based Magnetic Composite Adsorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijsdr.org [ijsdr.org]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. Jar Test Procedure [water.mecc.edu]
- 18. dober.com [dober.com]
- 19. researchgate.net [researchgate.net]
- 20. Jar Test Procedure for Precipitants, Coagulants, & Flocculants - Water Specialists Environmental Technologies [waterspecialists.biz]
- 21. scribd.com [scribd.com]
Technical Support Center: Analytical Method Refinement for Detecting Disperse Blue 165 Impurities
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the refinement of analytical methods to detect and quantify impurities in Disperse Blue 165. Below you will find frequently asked questions, a troubleshooting guide for common analytical issues, detailed experimental protocols, and visualizations of the analytical workflow and potential degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
A1: Impurities in this compound can arise from various stages of its lifecycle:
-
Synthesis-Related Impurities: The manufacturing process of this compound involves a multi-step synthesis.[1] Potential impurities originating from this process include:
-
Unreacted Starting Materials: Residual amounts of 2,6-dibromo-4-nitroaniline and 3-acetylamino-N,N-diethylaniline.
-
Intermediates: Incompletely reacted intermediates from the diazotization or coupling steps.
-
Byproducts: Unwanted compounds formed through side reactions during the synthesis.
-
Isomers: Structural isomers of this compound that may have different chromatographic and spectroscopic properties.
-
-
Degradation Products: As an azo dye, this compound is susceptible to degradation, particularly through the reductive cleavage of the azo bond (-N=N-).[2][3][4] This can be triggered by:
-
Light Exposure (Photodegradation)
-
High Temperatures (Thermal Degradation)
-
Extreme pH Conditions The resulting degradation products are typically aromatic amines, which can be carcinogenic.[5]
-
-
Contaminants: Impurities can also be introduced from raw materials, solvents, or through cross-contamination during manufacturing and storage.[6]
Q2: Which analytical techniques are most effective for analyzing this compound impurities?
A2: High-Performance Liquid Chromatography (HPLC) is the most robust and widely used technique for the analysis of disperse dyes and their impurities.[7] Coupling HPLC with various detectors enhances its capabilities:
-
HPLC with Photodiode Array (PDA) or UV-Vis Detection: This is a standard and reliable method for routine quality control and quantification of known impurities. A PDA detector is particularly useful as it can provide UV-Vis spectra of the separated peaks, which aids in their identification.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: These techniques offer superior sensitivity and selectivity, making them ideal for the detection, identification, and quantification of trace-level impurities.[7] The mass spectrometer provides molecular weight and fragmentation information, which is critical for elucidating the structures of unknown impurities.[5]
Troubleshooting Guide for HPLC Analysis
This guide addresses common problems encountered during the HPLC analysis of this compound and provides potential solutions.
| Problem | Possible Causes | Suggested Solutions |
| Poor Peak Shape (e.g., tailing, fronting) | Secondary interactions with the column's stationary phase (silanol groups).Column overload.Inappropriate mobile phase pH.Excessive dead volume in the HPLC system. | Use a buffered mobile phase (e.g., ammonium acetate or formate) to suppress silanol activity.Reduce the sample concentration or injection volume.Adjust the mobile phase pH to ensure the analyte is in a single, non-ionized form.Minimize the length and internal diameter of tubing, especially between the column and the detector. |
| Poor Resolution Between Peaks | The mobile phase composition is not optimized.The column is not providing sufficient separation efficiency.The gradient profile is too steep. | Optimize the ratio of organic solvent to the aqueous phase in the mobile phase.Try a different column chemistry (e.g., phenyl-hexyl instead of C18) or a column with a smaller particle size for higher efficiency.Use a shallower gradient around the elution time of the peaks of interest. |
| Baseline Noise or Drifting | Air bubbles in the pump or detector.Mobile phase components are not miscible or are improperly mixed/degassed.Contaminated detector flow cell.Leaks in the system. | Purge the pump and detector to remove air.Ensure the mobile phase is thoroughly mixed and degassed before use.Flush the flow cell with a strong solvent like isopropanol.Check all fittings for leaks and tighten or replace as necessary.[8][9] |
| Low Sensitivity or No Peaks | The detector is not set to the correct wavelength.The sample concentration is too low.The detector lamp is failing.For LC-MS, ionization parameters are not optimized. | Use a PDA detector to determine the wavelength of maximum absorbance (λmax) for this compound and its impurities.Increase the sample concentration or injection volume.Check the lamp's energy and replace it if necessary.Tune the MS parameters (e.g., ion source temperature, gas flows, collision energy) to maximize the signal for the analytes of interest. |
Data Presentation
The following tables provide a structured format for presenting quantitative data on potential impurities and degradation products of this compound. This data should be determined experimentally.
Table 1: Potential Synthesis-Related Impurities of this compound
| Potential Impurity | Expected m/z [M+H]⁺ | Potential Origin |
| 2,6-dibromo-4-nitroaniline | 308.86 | Unreacted Starting Material |
| 3-acetylamino-N,N-diethylaniline | 207.15 | Unreacted Coupling Agent |
| Isomeric Byproducts | Varies | Side reactions during synthesis |
| Incompletely Cyanated Species | Varies | Incomplete cyanation step |
Table 2: Potential Degradation Products of this compound
| Potential Degradation Product | Expected m/z [M+H]⁺ | Degradation Pathway |
| 2-amino-3,5-dibromonitrobenzene | 309.87 | Reductive cleavage of the azo bond |
| 4-amino-N-(3-(diethylamino)phenyl)acetamide | 222.16 | Reductive cleavage of the azo bond |
Experimental Protocols
A Representative HPLC Method for Impurity Profiling of this compound
This protocol provides a starting point for method development and will likely require optimization for your specific instrumentation and sample matrix.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a PDA or MS detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.
-
Mobile Phase A: 10 mM Ammonium Acetate in water (pH adjusted to 5.0 with acetic acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (minutes) % Mobile Phase B 0.0 30 20.0 95 25.0 95 25.1 30 | 30.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection:
-
PDA: Monitor at the λmax of this compound and a lower wavelength (e.g., 254 nm) to detect a wider range of impurities.
-
MS (in positive ion mode): Scan a mass range of m/z 100-800.
-
-
Injection Volume: 10 µL.
Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of acetonitrile and water.
-
From the stock solution, prepare working standards at various concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting with the initial mobile phase composition.
-
Filter all solutions through a 0.45 µm syringe filter before injecting them into the HPLC system to prevent particulate matter from clogging the column.
Mandatory Visualization
Caption: A typical analytical workflow for the impurity analysis of this compound.
Caption: A simplified diagram illustrating the potential degradation pathway of this compound.
References
- 1. C.I. This compound [chembk.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Page loading... [guidechem.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. lcms.cz [lcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. sdinternational.com [sdinternational.com]
- 8. worlddyevariety.com [worlddyevariety.com]
- 9. worlddyevariety.com [worlddyevariety.com]
Validation & Comparative
A Comparative Guide to HPLC and Spectrophotometry for the Quantification of Disperse Blue 165
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of dyes such as Disperse Blue 165, a common colorant in textiles and other materials, is critical for quality control, product safety assessment, and research and development. High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry are two predominant analytical techniques employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data derived from analogous disperse dyes, to assist researchers in selecting the most appropriate technique for their specific needs.
Methodology Comparison
HPLC offers high specificity and sensitivity by separating the analyte from other components in a mixture before quantification.[1] In contrast, UV-Vis spectrophotometry is a simpler, more rapid technique that measures the absorbance of light by the sample at a specific wavelength.[1] While expedient, spectrophotometry is more susceptible to interference from other substances in the sample matrix that absorb light at the same wavelength.[2]
Data Presentation: Performance Characteristics
| Parameter | HPLC | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by detection | Measurement of light absorbance |
| Specificity | High (separates dye from impurities)[1] | Low to moderate (potential for interference)[2] |
| Linearity Range | Wide | Narrower[2] |
| Accuracy | High | Moderate to High (dependent on sample purity) |
| Precision (RSD) | < 2% (typically) | < 5% (typically) |
| Limit of Detection (LOD) | 0.52 ng/mL (for Disperse Blue 1)[3] | Generally in the µg/mL range |
| Limit of Quantification (LOQ) | 1.6 ng/mL (for Disperse Blue 1)[3] | Generally in the µg/mL range |
| Analysis Time | Longer (due to separation) | Rapid |
| Cost & Complexity | Higher | Lower |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of these analytical techniques.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from established methods for the analysis of disperse dyes.[3][4]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.[1]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer, such as 10 mmol ammonium acetate solution (pH 3.6), is often employed.[4] A typical gradient might start at 40% acetonitrile and increase to 98% over 17 minutes.[4]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.[4]
-
Detection: A UV-Vis or PDA detector set at the maximum absorption wavelength (λmax) of this compound. A PDA detector allows for the acquisition of spectra across a range of wavelengths, which aids in peak identification.[1]
-
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as methanol, to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Standard Preparation:
-
Prepare a stock solution of a this compound reference standard of known purity in the same solvent as the sample.
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations to establish the linearity of the method.
-
UV-Visible Spectrophotometry Protocol
This protocol is based on the general principles of spectrophotometric analysis.
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Measurement:
-
Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a dilute solution over a range of wavelengths.
-
Set the spectrophotometer to measure absorbance at the determined λmax.
-
-
Sample Preparation:
-
Prepare a solution of the this compound sample in a suitable transparent solvent (e.g., methanol, ethanol, or acetone).
-
The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument (typically 0.2-0.8).
-
-
Quantification:
-
The concentration of the dye can be determined using a calibration curve prepared from standard solutions of known concentrations.
-
Alternatively, the Beer-Lambert law can be used if the molar absorptivity of the pure dye is known.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the cross-validation of HPLC and spectrophotometry for this compound quantification.
Caption: Experimental workflow for cross-validation.
Caption: Method selection logic.
Conclusion
The choice between HPLC and UV-Vis spectrophotometry for the quantification of this compound depends on the specific requirements of the analysis. HPLC is the method of choice for applications demanding high accuracy, specificity, and the ability to quantify the dye in the presence of impurities or in complex matrices. Its superior sensitivity makes it suitable for trace-level analysis.
UV-Vis spectrophotometry, on the other hand, is a valuable tool for rapid, routine quality control of relatively pure samples where high throughput is a priority and potential interferences are known to be minimal. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, is essential for generating reliable and accurate analytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
A Comparative Analysis of Disperse Blue 165 and Other Key Blue Disperse Dyes
This guide provides a detailed comparative study of C.I. Disperse Blue 165 against other significant blue disperse dyes, namely C.I. Disperse Blue 56 and C.I. Disperse Blue 79. The focus is on their performance characteristics, particularly in the dyeing of polyester fibers. This document is intended for researchers and scientists in the fields of material science and textile chemistry, offering objective data to inform dye selection and application development.
Overview of Selected Disperse Dyes
Disperse dyes are non-ionic colorants with low water solubility, making them ideal for dyeing hydrophobic synthetic fibers like polyester.[1][2] The selection of a specific blue dye depends on the desired shade, fastness properties, and dyeing behavior.
-
C.I. This compound: A single azo dye known for its brilliant blue shade and high tinctorial strength.[3][4] It is widely used for dyeing polyester and its blends, offering good sun and sublimation fastness.[3][5][6] However, it can be sensitive to reduction during the high-temperature dyeing cycle.[4]
-
C.I. Disperse Blue 56: An anthraquinone-based dye. Dyes in this class are generally known for their good lightfastness and reproducibility, but they are tinctorially weaker and more expensive than azo dyes.[4] They have also been found to have poor wet fastness, especially concerning staining on adjacent nylon fibers.[4]
-
C.I. Disperse Blue 79: A prominent azo dye used to achieve navy and black shades on polyester.[7] Its structure is designed to provide good fastness to light, sublimation, and washing.[7]
Comparative Performance Data
The following table summarizes the key properties and performance metrics of the selected disperse dyes. The fastness ratings are based on standard grey scales, where 5 is excellent for wash and sublimation fastness, and 8 is maximum for light fastness.
| Property | C.I. This compound | C.I. Disperse Blue 56 | C.I. Disperse Blue 79 |
| C.I. Number | 11077[3] | 63285 | 11345[8] |
| Chemical Class | Single Azo[3] | Anthraquinone[4] | Azo[7] |
| Molecular Formula | C₂₀H₁₉N₇O₃[3] | C₁₆H₁₂N₂O₃ | C₂₄H₂₇BrN₆O₁₀[8] |
| Molecular Weight | 405.41 g/mol [3] | 280.27 g/mol | 639.41 g/mol [8] |
| Shade on Polyester | Bright, Greenish-Blue[4] | Reddish-Blue | Navy Blue[7] |
| Light Fastness | Good[3][5] | Good | Excellent[7] |
| Wash Fastness (Stain on Nylon) | 4[4] | 2-3[4] | Good[7] |
| Sublimation Fastness | Good[3][5][6] | Moderate | Excellent[7] |
| Tinctorial Strength | Very High (Over 3x stronger than Blue 56)[4] | Low[4] | High |
| Key Characteristics | High lifting power, sensitive to reduction.[4][6] | Good reproducibility, poor wet fastness.[4] | Suitable for navy and black shades.[7] |
Note: Fastness properties can vary based on the depth of shade and the specific substrate and dyeing conditions.
Experimental Workflow for Performance Evaluation
The following diagram illustrates a standardized workflow for the comparative evaluation of disperse dyes on polyester fabric.
Caption: Standard workflow for dyeing and fastness evaluation of disperse dyes.
Experimental Protocols
The following are generalized protocols for dyeing polyester and assessing the fastness properties of disperse dyes.
High-Temperature Dyeing Procedure
-
Dye Bath Preparation: Prepare a dye bath with a liquor-to-goods ratio of 10:1. Disperse the required amount of dye (e.g., 1% on weight of fabric) in water with a suitable dispersing agent to form a stable dispersion.[9]
-
pH Adjustment: Add a wetting agent and a dispersing agent to the bath. Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[8][9]
-
Dyeing Cycle:
After-treatment (Reduction Clearing)
This step is crucial for removing unfixed dye from the fiber surface, which improves wash fastness.[9][10]
-
Rinse the dyed fabric thoroughly.
-
Prepare a fresh bath containing sodium hydrosulfite (2 g/L) and sodium hydroxide (2 g/L).[9]
-
Treat the fabric in this bath at 70-80°C for 15-20 minutes.[9]
-
Rinse the fabric thoroughly with hot and then cold water.
-
Neutralize the fabric with a dilute solution of acetic acid, rinse again, and dry.[9]
Fastness Testing Methods
-
Light Fastness: Evaluate the dyed samples according to ISO 105-B02 using a Xenon arc lamp apparatus.[9]
-
Washing Fastness: Test according to ISO 105-C06. The test involves washing a composite specimen of the dyed fabric with a multifiber strip in a soap solution, followed by rinsing and drying.[9][11] Assess both the change in color of the sample and the degree of staining on the adjacent fibers using grey scales.
-
Sublimation Fastness: Assess according to ISO 105-P01. The dyed specimen is treated in a heat-setting device at a specified temperature (e.g., 180°C for 30 seconds) in contact with an undyed white fabric.[9][11] The staining of the white fabric and the color change of the sample are evaluated.
-
Rubbing (Crocking) Fastness: Test according to ISO 105-X12 for both dry and wet conditions using a crock meter.[11][12]
Conclusion
The selection between this compound, Disperse Blue 56, and Disperse Blue 79 depends heavily on the specific application requirements.
-
This compound is an excellent choice for achieving bright, vibrant blue shades with high tinctorial efficiency, making it cost-effective.[4] Its superior wash fastness compared to anthraquinone dyes like Blue 56 is a significant advantage.[4] However, care must be taken to control dyeing conditions to avoid reduction.
-
Disperse Blue 56 offers good reproducibility but is limited by its low color strength and poor wet fastness, particularly staining on nylon.[4] It may be suitable for applications where these factors are less critical.
-
Disperse Blue 79 provides excellent all-around fastness properties and is the go-to dye for producing deep navy and black shades where durability is paramount.[7]
Ultimately, a thorough evaluation based on the standardized protocols outlined in this guide is recommended to determine the most suitable dye for a specific polyester product line.
References
- 1. vichem.vn [vichem.vn]
- 2. Unpacking the Differences Between Disperse and Reactive Dyes - Skychem Group [skychemi.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. p2infohouse.org [p2infohouse.org]
- 5. Low Price High Quality this compound Dyes Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]
- 6. This compound CAS#: 41642-51-7 [m.chemicalbook.com]
- 7. aatcc.org [aatcc.org]
- 8. sdinternational.com [sdinternational.com]
- 9. benchchem.com [benchchem.com]
- 10. How to dye and procedure of dyeing for textile: FASTNESS PROPERTIES OF DISPERSE DYES [dyes4dyeing.blogspot.com]
- 11. textilelearner.net [textilelearner.net]
- 12. orientjchem.org [orientjchem.org]
A Comparative Guide to the Dyeing Efficiency of Conventional vs. Microfiber Polyester
For Researchers, Scientists, and Drug Development Professionals
The advent of microfiber technology has significantly influenced the textile industry, offering fabrics with enhanced softness, drape, and aesthetic appeal. However, the unique physical properties of microfibers, specifically their finer filament structure, present distinct challenges and opportunities in the dyeing process compared to conventional polyester. This guide provides an objective comparison of the dyeing efficiency on these two substrates, supported by experimental data and detailed methodologies, to inform researchers and scientists in their material analyses.
Quantitative Data Summary
The dyeing performance of conventional and microfiber polyester is often evaluated based on dye uptake, color strength, and fastness properties. The following tables summarize the key quantitative differences observed in various studies.
Table 1: Dye Uptake and Color Strength (K/S Value)
| Parameter | Conventional Polyester | Microfiber Polyester | Key Observations |
| Rate of Dye Absorption | Slower | Faster[1][2] | The larger surface area of microfibers facilitates a quicker initial uptake of disperse dyes from the dyebath. |
| Total Dye Uptake | Lower | Higher (can be 2-5 times greater)[1][2] | Microfibers possess a significantly larger specific surface area, allowing for a greater quantity of dye to be absorbed. |
| Dye Concentration for Same Shade | Lower | Higher (37-55% more dye may be required)[1][3] | Despite higher dye uptake, achieving the same depth of shade on microfiber requires a higher concentration of dye due to the increased surface area over which the dye is distributed, which can result in a lower color yield.[4] |
| Color Strength (K/S Value) at Same Dye % | Higher | Lower[1][3] | For the same percentage of dye applied, conventional polyester often exhibits a higher K/S value, indicating a more intense color on the surface. |
Table 2: Color Fastness Properties
| Fastness Property | Conventional Polyester | Microfiber Polyester | Key Observations |
| Wash Fastness (Shade Change) | Excellent[1] | Good to Excellent[1] | Conventional polyester generally shows superior wash fastness with minimal to no change in shade. Microfiber may exhibit a slight loss in color depth.[1] |
| Wash Fastness (Staining) | Excellent to Good | Good to Excellent (relatively more staining)[1] | While both perform well, microfiber has a tendency to cause slightly more staining on adjacent multifiber fabrics.[1] The increased specific surface area of microfibers can lead to easier desorption of dye.[1] |
| Light Fastness | Very High (Rating 7-8)[1] | Very High (Slightly lower but often negligible difference)[1][5] | Both fiber types demonstrate excellent resistance to fading from light exposure. |
| Sublimation Fastness | Higher | Lower[1] | The higher concentration of dye on the surface of microfibers can lead to lower fastness to sublimation.[1] |
Experimental Protocols
To achieve a valid comparison of dyeing efficiency, a standardized experimental protocol is crucial. The following outlines a typical methodology for dyeing polyester fabrics with disperse dyes using the high-temperature exhaust method.
Materials and Equipment:
-
Substrates: Scoured conventional polyester fabric and microfiber polyester fabric.
-
Dye: Disperse dye (e.g., C.I. Disperse Red, Navy, or Green).
-
Chemicals: Acetic acid (for pH control), dispersing agent, sodium hydroxide, and sodium hydrosulfite (for reduction clearing).
-
Equipment: High-temperature laboratory dyeing machine, spectrophotometer (for K/S measurement), wash fastness tester, light fastness tester, and grayscale for assessing color change and staining.
Dyeing Procedure (High-Temperature Exhaust Method):
-
Dye Bath Preparation: A paste of the disperse dye and a dispersing agent is prepared and then diluted with water.
-
Initial Setup: The polyester fabric is introduced into the dye bath at approximately 60°C. Acetic acid is added to control the pH of the bath to a range of 4.0-5.5. The bath is run for 15 minutes at this temperature to ensure even wetting of the fabric.[6]
-
Heating Cycle: The temperature of the dye bath is raised to 130°C at a rate of 1-2°C per minute. This high temperature is necessary to swell the polyester fibers, allowing the disperse dye molecules to penetrate the fiber structure.[7]
-
Dyeing: The dyeing is carried out at 130°C for 60 minutes to allow for dye diffusion, adsorption, and fixation within the fibers.[6][7]
-
Cooling: The dye bath is then cooled to 60-70°C.
-
Rinsing: The fabric is rinsed with hot water.
Reduction Clearing (After-treatment):
-
A fresh bath is prepared with sodium hydroxide and sodium hydrosulfite.
-
The dyed fabric is treated in this bath at 60-80°C for 15-20 minutes to remove any unfixed dye from the fiber surface.[8] This step is critical for improving wash fastness.
-
The fabric is then rinsed thoroughly with hot and cold water and dried.
Evaluation:
-
Color Strength (K/S): The K/S values of the dyed samples are measured using a spectrophotometer to quantify the color depth.
-
Color Fastness: Wash fastness (ISO 105-C06), light fastness (ISO 105-B02), and rubbing fastness (ISO 105-X12) tests are conducted to evaluate the durability of the dyeing.
Visualizing the Dyeing Process
The following diagrams illustrate the conceptual workflow of the polyester dyeing process and the interaction of disperse dyes with the polyester fibers.
Caption: Experimental workflow for high-temperature exhaust dyeing of polyester.
Caption: Mechanism of disperse dye interaction with polyester fiber.
References
- 1. Comparative study on dyeing conventional polyester and microfibre polyester with disperse dye and evaluate different dyeing effects - MedCrave online [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dyeing Kinetics, Normal Polyester, Microfibre Polyester Fabric Study, Single-Fibre Fabric, Polyester Microfibres, Fibre2fashion - Fibre2Fashion [fibre2fashion.com]
- 5. Comparative study on dyeing conventional polyester and microfibre polyester with disperse dye and evaluate different dyeing effects - Journal of Textile Engineering & Fashion Technology - MedCrave Publishing [medcrave.com]
- 6. textilelearner.net [textilelearner.net]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
Comparative Guide to Analytical Methods for Disperse Blue 165 in Workplace Air
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Disperse Blue 165 in workplace air samples. Ensuring accurate and reliable measurement of airborne dye particulates is crucial for assessing occupational exposure and implementing effective control measures to protect worker health. This document details and contrasts high-performance liquid chromatography (HPLC) with diode-array detection (DAD), an advanced ultra-high-performance liquid chromatography (UPLC) method coupled with a mass detector, and gas chromatography-mass spectrometry (GC/MS) as potential analytical techniques.
Comparison of Analytical Methods
The selection of an appropriate analytical method for monitoring this compound in a workplace environment depends on several factors, including required sensitivity, selectivity, existing laboratory instrumentation, and the specific goals of the exposure assessment. High-performance liquid chromatography is a widely utilized technique for the analysis of azo dyes due to its robustness and ability to separate non-volatile compounds. More advanced techniques like UPLC offer enhanced speed and resolution, while GC/MS, though less conventional for disperse dyes, can also be adapted.
| Parameter | HPLC-DAD (Adapted from Disperse Blue 1 method) | UPLC-QDa | GC/MS |
| Principle | Chromatographic separation followed by UV-Vis detection. | High-resolution chromatographic separation with mass detection. | Separation of volatile compounds followed by mass-based identification. |
| Limit of Detection (LOD) | ~0.52 ng/mL[1] | Lower than HPLC-UV, potentially in the sub-ng/mL range.[2] | Dependent on derivatization efficiency, may be less sensitive for non-volatile dyes.[3] |
| Limit of Quantification (LOQ) | ~1.6 ng/mL[1] | Lower than HPLC-UV.[2] | Variable.[3] |
| Measurement Range | 0.01 - 0.2 mg/m³ for a 720 L air sample.[1] | Wide dynamic range. | Dependent on sample preparation. |
| Selectivity | Moderate; relies on chromatographic retention time and UV-Vis spectrum.[1] | High; provides mass-to-charge ratio for specific identification.[2] | High; mass spectral data provides definitive identification.[3] |
| Precision | Overall precision of 5.6%.[1] | Excellent reproducibility with RSD <3.1% reported for similar analyses.[2] | Good, but can be affected by derivatization steps. |
| Analysis Time | Standard HPLC run times (e.g., >10 minutes). | Significantly faster run times (e.g., ~5.5 minutes).[2] | Typically longer due to temperature programming.[3] |
| Sample Preparation | Filter extraction.[1] | Filter extraction. | Filter extraction followed by chemical reduction or derivatization.[3] |
Experimental Protocols
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is adapted from a validated procedure for Disperse Blue 1 and is expected to be suitable for this compound with appropriate optimization.[1]
a. Sample Collection:
-
Draw a known volume of air (e.g., 720 L) through a cellulose filter using a calibrated personal sampling pump.[1]
-
The flow rate should be set according to standard industrial hygiene practices, for instance, 1 to 2 L/min.
b. Sample Preparation:
-
Carefully remove the filter from the cassette and place it in a clean vial.
-
Add a precise volume of methanol to the vial to extract the dye from the filter.
-
Agitate the vial (e.g., using a vortex mixer or sonicator) to ensure complete extraction.
-
Filter the resulting solution to remove any particulate matter before analysis.
c. HPLC-DAD Analysis:
-
Column: A C18 reversed-phase column is suitable for this separation.[1]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate solution) can be used. A starting point could be a 45:55 (v/v) mixture of acetonitrile and ammonium acetate solution.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Monitor the eluent using a diode-array detector at the wavelength of maximum absorbance for this compound.
-
Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. The concentration in the workplace air is calculated based on the amount of dye found on the filter and the total volume of air sampled.
Ultra-High-Performance Liquid Chromatography with Mass Detection (UPLC-QDa)
This method offers enhanced sensitivity and selectivity compared to HPLC-DAD.[2]
a. Sample Collection and Preparation:
-
Follow the same procedure as for HPLC-DAD.
b. UPLC-QDa Analysis:
-
Column: A sub-2 µm particle size C18 column is used to achieve high resolution and speed.
-
Mobile Phase: Similar to HPLC, but potentially with adjustments to the gradient for optimal separation in a shorter time.
-
Detection: A single quadrupole mass detector (like the ACQUITY QDa) is used in Single Ion Recording (SIR) mode. The specific mass-to-charge ratio (m/z) of this compound would be monitored for highly selective detection.[2]
-
Quantification: A calibration curve is generated using standards, and quantification is based on the peak area of the specific m/z signal.
Gas Chromatography-Mass Spectrometry (GC/MS)
Due to the low volatility of disperse dyes, direct GC/MS analysis is challenging. A chemical reduction step to cleave the azo bond and analyze the resulting more volatile aromatic amines is a potential approach.[3]
a. Sample Collection and Preparation:
-
Follow the same filter-based air sampling and extraction procedure as for HPLC.
b. Chemical Reduction and Derivatization:
-
The extracted dye solution is subjected to a chemical reduction process. This can be achieved, for example, by hydrogenation in a heated GC injection port filled with a palladium catalyst or by using a reducing agent like sodium hydrosulfite.[3]
-
The resulting aromatic amines may require derivatization to increase their volatility and improve chromatographic performance.
c. GC/MS Analysis:
-
Column: A capillary column suitable for the separation of aromatic amines.
-
Injection: A split/splitless injector is used.
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: A temperature gradient is used to elute the analytes.
-
Detection: A mass spectrometer is used to identify and quantify the reduction products based on their mass spectra.
Visualizing the Workflow and Validation Process
The following diagrams illustrate the general experimental workflow for workplace air analysis and the logical steps in analytical method validation.
Caption: General workflow for the analysis of this compound in workplace air.
Caption: Key parameters in the validation of an analytical method.
References
Assessing the Allergenic Potential of Disperse Dyes: A Comparative Guide with a Focus on Disperse Blue 165
A critical evaluation of the sensitizing properties of common disperse dyes reveals a significant data gap for Disperse Blue 165, a single azo dye used in the textile industry. While extensive research has characterized the allergenic potential of other disperse dyes, toxicological data for this compound remains largely unavailable. This guide provides a comparative analysis of the allergenic potential of various disperse dyes based on available experimental data, details the standard methodologies used for assessment, and outlines the key signaling pathways involved in allergic contact dermatitis.
Comparative Analysis of Allergenic Potency
Quantitative data on the skin sensitization potential of several disperse dyes has been established using the murine Local Lymph Node Assay (LLNA), a standard method for assessing the allergenic potential of chemicals. The assay measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application, with a Stimulation Index (SI) of 3 or greater indicating a positive sensitization response.
The following table summarizes the sensitizing potency of various disperse dyes as determined by a biphasic murine LLNA study. Notably, this compound has not been evaluated in such studies, and its safety data sheets indicate a lack of data on skin sensitization.[1][2][3]
| Dye Name | Chemical Class | CAS Number | Lowest Concentration Inducing a Significant Increase in Lymph Node Cell Number (%) | Sensitizing Potency |
| This compound | Single Azo | 41642-51-7 | No Data Available | Unknown |
| Disperse Blue 124 | Azo | 61951-51-7 | 0.003 | Strong |
| Disperse Blue 106 | Anthraquinone | 12223-01-7 | 0.003 | Strong |
| Disperse Red 1 | Azo | 2872-52-8 | 3 | Moderate |
| Disperse Blue 1 | Anthraquinone | 2475-45-8 | 3 | Moderate |
| Disperse Orange 37 | Azo | 13301-61-6 | 10 | Weak |
| Disperse Blue 35 | Anthraquinone | 12222-75-2 | 10 | Weak |
| Disperse Yellow 3 | Azo | 2832-40-8 | >30 | Very Weak |
| Disperse Orange 3 | Azo | 730-40-5 | >30 | Very Weak |
Data sourced from a biphasic murine local lymph node assay study.
Experimental Protocols: The Murine Local Lymph Node Assay (LLNA)
The LLNA is a validated in vivo method for assessing the skin sensitization potential of chemicals, endorsed by the Organisation for Economic Co-operation and Development (OECD) under Test Guideline 429.[4] It offers a quantitative measure of the proliferative response of lymphocytes in the draining auricular lymph nodes following repeated topical application of a test substance.
Principle: Sensitizing chemicals (haptens) induce a primary proliferation of T-lymphocytes in the draining lymph nodes. The magnitude of this proliferation is proportional to the dose and the sensitizing potency of the chemical.
Methodology:
-
Animal Model: Typically, CBA/Ca or CBA/J strain mice are used.
-
Dose Selection and Preparation: A minimum of three concentrations of the test substance, plus a vehicle control and a positive control, are prepared in a suitable vehicle (e.g., acetone/olive oil).
-
Application: A defined volume (e.g., 25 µL) of the test substance or vehicle is applied to the dorsal surface of each ear of the mice daily for three consecutive days.
-
Lymphocyte Proliferation Measurement: On day 6, mice are injected intravenously with a radiolabeled DNA precursor, typically ³H-methyl thymidine.
-
Sample Collection and Processing: After a set time (e.g., 5 hours), the mice are euthanized, and the draining auricular lymph nodes are excised. A single-cell suspension of lymph node cells is prepared.
-
Data Analysis: The incorporation of the radiolabel is measured using a β-scintillation counter. The Stimulation Index (SI) is calculated for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI ≥ 3 is considered a positive result, indicating that the substance is a skin sensitizer.
Below is a graphical representation of the LLNA workflow.
Signaling Pathways in Allergic Contact Dermatitis
Allergic contact dermatitis (ACD) is a T-cell-mediated delayed-type hypersensitivity reaction. The process is initiated by the penetration of a low-molecular-weight chemical (hapten), such as a disperse dye, through the skin. The hapten then binds to endogenous proteins to form an immunogenic complex.
The key cellular players in the induction phase of ACD are keratinocytes and dendritic cells (specifically Langerhans cells in the epidermis and dermal dendritic cells).
Keratinocyte Activation: Upon exposure to a hapten, keratinocytes are activated and release a variety of pro-inflammatory cytokines and chemokines, including Interleukin-1 (IL-1), Tumor Necrosis Factor-alpha (TNF-α), and granulocyte-macrophage colony-stimulating factor (GM-CSF).[5][6][7] This creates a "danger signal" microenvironment in the skin.
Dendritic Cell Activation and Migration: The inflammatory mediators released by keratinocytes, along with the hapten-protein complexes, activate resident dendritic cells. These activated dendritic cells process the haptenated proteins and present the resulting antigenic peptides on their Major Histocompatibility Complex (MHC) molecules. They then migrate from the skin to the draining lymph nodes.[8][9][10][11]
T-Cell Priming and Sensitization: In the lymph nodes, the mature dendritic cells present the antigen to naive T-cells. This interaction, along with co-stimulatory signals, leads to the clonal expansion and differentiation of hapten-specific effector T-cells, resulting in sensitization.
The following diagram illustrates the key signaling events in the sensitization phase of allergic contact dermatitis.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Keratinocytes in allergic skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of keratinocytes in allergic contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dendritic Cell Migration: An Essential Step in Initiating Adaptive Immunity Across Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of High-Temperature vs. Carrier Dyeing for Disperse Blue 165 on Polyester
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the selection of dyeing methodology for Disperse Blue 165, with a focus on performance and experimental repeatability.
This guide provides a detailed comparative analysis of two primary methods for applying this compound to polyester substrates: high-temperature (HT) dyeing and carrier dyeing. The selection of an appropriate dyeing technique is critical for achieving desired colorfastness, dye uptake, and overall product quality, while also considering environmental and economic factors. This document presents a side-by-side comparison of the two methods, supported by experimental data and detailed protocols to aid in informed decision-making for research and development applications.
Executive Summary
High-temperature dyeing is generally the preferred method for polyester due to its superior fastness properties and avoidance of environmentally harmful carriers.[1] However, the carrier dyeing method offers the advantage of operating at lower temperatures and atmospheric pressure, making it a viable option when specialized high-pressure equipment is unavailable.[2][3] This guide will delve into the nuances of each method's performance with this compound.
Data Presentation: Performance Metrics
The following tables summarize the key performance indicators for this compound when applied to polyester fabric using high-temperature and carrier dyeing methods.
Table 1: General Comparison of Dyeing Methods
| Feature | High-Temperature Dyeing | Carrier Dyeing |
| Dyeing Temperature | 105-140°C[4] | 80-100°C[4] |
| Pressure | High Pressure | Atmospheric Pressure |
| Auxiliary Chemicals | Dispersing agent, pH buffer | Carrier, Dispersing agent, pH buffer |
| Shade Brightness | More bright[5] | Less bright[5] |
| Environmental Impact | Lower, avoids toxic carriers[1] | Higher, due to toxic and volatile carriers[1] |
| Cost | Higher initial equipment cost | Lower equipment cost, but ongoing carrier cost |
| Shrinkage | Less shrinkage[5] | More shrinkage[5] |
| Production Time | Generally shorter cycles | Can be longer due to carrier removal steps |
Table 2: Colorfastness Properties of this compound
| Fastness Property | High-Temperature Dyeing (ISO Standards) | Carrier Dyeing (Typical Values) |
| Light Fastness | 6[6] | Good[2] |
| Washing Fastness (Fading) | 4-5[6] | Excellent[2] |
| Washing Fastness (Staining) | 4[6] | Excellent[2] |
| Perspiration Fastness (Fading) | 5[6] | Excellent[2] |
| Perspiration Fastness (Staining) | 5[6] | Excellent[2] |
| Sublimation Fastness | 4-5[7] | Moderate to Good |
| Rubbing Fastness (Dry) | 4-5 | Good |
| Rubbing Fastness (Wet) | 4 | Good |
Note: The fastness ratings for carrier dyeing are general expectations as specific data for this compound with this method is less commonly published. Performance can vary depending on the specific carrier used.
Experimental Protocols
Detailed methodologies for both high-temperature and carrier dyeing of polyester with this compound are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and substrate characteristics.
High-Temperature (HT) Dyeing Protocol
This method utilizes high temperature and pressure to swell the polyester fibers, allowing for the penetration of the disperse dye.
Materials and Reagents:
-
Polyester fabric
-
This compound
-
Dispersing agent
-
Acetic acid (or other pH buffer)
-
Sodium hydrosulfite
-
Sodium hydroxide
-
High-temperature, high-pressure dyeing apparatus
Procedure:
-
Preparation of the Dyebath:
-
Dyeing Process:
-
After-treatment (Reduction Clearing):
-
Drain the dyebath and rinse the fabric.
-
Prepare a fresh bath containing sodium hydrosulfite and sodium hydroxide.
-
Treat the dyed fabric at 60-80°C for 10-20 minutes to remove unfixed surface dye.
-
Rinse the fabric thoroughly with hot and then cold water.
-
Dry the fabric.
-
Carrier Dyeing Protocol
This method employs a chemical "carrier" to swell the polyester fibers at a lower temperature, facilitating dye diffusion.
Materials and Reagents:
-
Polyester fabric
-
This compound
-
Carrier (e.g., methylnaphthalene, dichlorobenzene-based)
-
Dispersing agent
-
Acetic acid (or other pH buffer)
-
Non-ionic soap
-
Atmospheric dyeing apparatus (e.g., water bath)
Procedure:
-
Preparation of the Dyebath:
-
Dyeing Process:
-
After-treatment:
-
Drain the dyebath and rinse the fabric thoroughly.
-
Scour the dyed fabric with a non-ionic soap at 60-70°C for 15-20 minutes to remove the carrier and any loose dye.
-
Rinse the fabric with hot and then cold water.
-
Dry the fabric.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described dyeing methods.
Caption: High-Temperature Dyeing Workflow for this compound.
Caption: Carrier Dyeing Workflow for this compound.
References
- 1. Comparison Between Carrier & High Temperature Disperse Dyeing Method (Compared the Utility, Color Strength Color Fastness) [dspace.daffodilvarsity.edu.bd:8080]
- 2. Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. textilelearner.net [textilelearner.net]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. Skycron® this compound/BBLS 200% Polyester Fabric Dye - this compound and Disperse Blue [tiankunchem.en.made-in-china.com]
- 8. textilelearner.net [textilelearner.net]
The True Cost of Color: Evaluating the Cost-Effectiveness of Disperse Blue 165 in Industrial Dyeing
In the competitive landscape of industrial textiles and printing, the selection of dyes is a critical decision that directly impacts both the quality of the end product and the profitability of the manufacturing process. Disperse Blue 165, a widely used colorant for polyester and its blends, is often chosen for its vibrant shade and good overall performance. However, a comprehensive evaluation of its cost-effectiveness requires a detailed comparison with viable alternatives, considering not just the initial purchase price but also performance metrics that influence processing costs and final product quality. This guide provides an objective comparison of this compound with other commercially significant disperse blue dyes, supported by experimental data to inform researchers, scientists, and textile industry professionals.
Performance and Cost Analysis: A Comparative Overview
The true cost of a dye extends beyond its price per kilogram. It encompasses factors such as dyeing efficiency, the need for reprocessing due to poor fastness, and the ability to meet the specific performance requirements of the final product. A dye with a lower initial cost may prove to be more expensive in the long run if it leads to a higher rate of product rejection or requires more complex and energy-intensive dyeing procedures.
The following tables summarize the key performance indicators and approximate costs of this compound and its common alternatives: Disperse Blue 56, Disperse Blue 60, and Disperse Blue 79.
| Dye | Light Fastness (Xenon Arc) | Wash Fastness (ISO 105-C06) | Sublimation Fastness (180°C, 30s) | Approximate Price (USD/kg) |
| This compound | 6[1][2] | 4-5[1][2][3] | 4-5[1][2][3] | $2 - $5[4] |
| Disperse Blue 56 | 4 | 2-3 (staining on nylon)[5] | - | - |
| Disperse Blue 60 | - | - | - | - |
| Disperse Blue 79 | 6-7[6] | 4-5[6] | - | - |
Note: Fastness ratings are on a scale of 1 to 8 for light fastness and 1 to 5 for wash and sublimation fastness, where a higher number indicates better performance. Prices are approximate and can vary based on supplier and order volume.
This compound demonstrates a strong performance profile with good to excellent light, wash, and sublimation fastness.[1][2][3] In comparison, while specific data for all alternatives is not uniformly available in the public domain, some key differences can be noted. For instance, Disperse Blue 56 shows significantly poorer wash fastness, particularly in terms of staining adjacent nylon fibers.[5] Disperse Blue 79, on the other hand, exhibits excellent lightfastness.[6]
Experimental Protocols
To ensure objective and reproducible results in evaluating dye performance, standardized experimental protocols are essential. The following are detailed methodologies for key experiments cited in this guide.
Colorfastness to Light (AATCC Test Method 16.3)
This test determines the resistance of a textile to the fading effects of light.
-
Specimen Preparation: A sample of the dyed fabric is cut to the specified dimensions.
-
Apparatus: A Xenon arc lamp apparatus is used as the light source, simulating natural sunlight.[7][8]
-
Procedure: The specimen, along with a set of AATCC Blue Wool Lightfastness Standards, is exposed to the light from the Xenon arc lamp under controlled conditions of temperature and humidity.[7]
-
Evaluation: The degree of fading of the test specimen is assessed by comparing the change in color of the exposed portion to an unexposed portion of the same fabric. This comparison is made using the AATCC Gray Scale for Color Change. The lightfastness rating is determined by comparing the fading of the specimen to that of the Blue Wool standards.[8][9]
Colorfastness to Washing (ISO 105-C06)
This method assesses the resistance of a textile's color to domestic and commercial laundering.
-
Specimen Preparation: A specimen of the dyed fabric is prepared and attached to a multifiber test fabric containing strips of different common fibers (e.g., cotton, nylon, polyester).[10][11]
-
Apparatus: A launder-ometer or a similar apparatus that provides controlled conditions of mechanical agitation, temperature, and time is used.[10][12]
-
Procedure: The composite specimen is placed in a stainless-steel container with a specified volume of a standardized soap solution and stainless-steel balls to provide mechanical action.[10][12] The container is then agitated in the launder-ometer for a specific time at a set temperature (e.g., 60°C).[12][13]
-
Evaluation: After washing, rinsing, and drying, the change in color of the specimen is evaluated using the Gray Scale for Color Change. The degree of staining on each fiber of the multifiber test fabric is assessed using the Gray Scale for Staining.[11][13]
Colorfastness to Sublimation (AATCC Test Method 117)
This test evaluates the tendency of a dye to transfer from the fabric to another surface when subjected to heat.
-
Specimen Preparation: A sample of the dyed fabric is prepared.
-
Apparatus: A heat press or a similar device capable of maintaining a constant temperature and pressure is used.
-
Procedure: The dyed specimen is placed between two pieces of undyed white fabric and subjected to a specific temperature (e.g., 180°C) and pressure for a set duration (e.g., 30 seconds).
-
Evaluation: The change in color of the test specimen and the degree of staining on the adjacent white fabrics are assessed using the respective Gray Scales.
Visualizing the Decision-Making Process
The selection of a cost-effective disperse dye involves a logical workflow that considers various technical and economic factors.
Caption: Logical workflow for selecting a cost-effective disperse dye.
Conclusion
The evaluation of the cost-effectiveness of this compound requires a holistic approach that extends beyond a simple comparison of purchase prices. While this compound offers a balanced profile of good fastness properties, a thorough analysis of alternatives is crucial for optimizing both product quality and manufacturing costs. For applications with stringent wash fastness requirements, particularly where contact with nylon is a concern, alternatives to Disperse Blue 56 should be considered. For applications demanding the highest lightfastness, Disperse Blue 79 may present a superior option.
Ultimately, the most cost-effective choice will be dictated by the specific performance demands of the end product and the intricacies of the manufacturing process. By utilizing the comparative data and experimental protocols outlined in this guide, researchers and industry professionals can make informed, data-driven decisions to select the optimal disperse dye for their specific industrial applications.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. Skycron® Disperse Blue BBLS(B165) - Buy Disperse Dyestuff, Disperse Dye In Textile, Disperse Blue Dye Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 4. Disperse Dyes Price, 2025 Disperse Dyes Price Manufacturers & Suppliers | Made-in-China.com [made-in-china.com]
- 5. scribd.com [scribd.com]
- 6. Disperse blue 79 TDS|Disperse blue 79 from Chinese supplier and producer - DISPERSE BLUE DYES - Enoch dye [enochdye.com]
- 7. micomlab.com [micomlab.com]
- 8. aatcctestmethods.com [aatcctestmethods.com]
- 9. img.antpedia.com [img.antpedia.com]
- 10. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 11. textilelearner.net [textilelearner.net]
- 12. Working Procedure of Color Fastness to Wash (ISO 105 C06). - Textile Education Blogs [diantextile.blogspot.com]
- 13. chiuvention.com [chiuvention.com]
Degradation of Disperse Blue Dyes: A Comparative Analysis of Advanced Oxidation Processes
The effective removal of textile dyes from wastewater is a significant environmental challenge. Disperse dyes, including Disperse Blue 165, are widely used for dyeing synthetic fibers and are often resistant to conventional wastewater treatment methods. Advanced Oxidation Processes (AOPs) have emerged as promising technologies for the degradation of these recalcitrant pollutants. This guide provides a comparative overview of the degradation efficiency of various AOPs for Disperse Blue dyes, supported by experimental data from scientific literature. While direct comparative studies on this compound are limited, this guide synthesizes findings from research on similar disperse blue dyes to offer valuable insights for researchers, scientists, and professionals in drug development and environmental science.
Comparative Degradation Efficiency of AOPs
The following table summarizes the quantitative data on the degradation efficiency of different AOPs for various Disperse Blue dyes. It is important to note that the experimental conditions significantly influence the degradation efficiency.
| Advanced Oxidation Process (AOP) | Dye | Catalyst/Oxidant | Initial Concentration | pH | Reaction Time | Degradation Efficiency | Reference |
| Fenton | Disperse Blue 79 | Fe²⁺/H₂O₂ | 60 mg/L | 3 | 60 min | 85% Color Removal, 75% COD Removal | [1] |
| Photo-Fenton | Bezathrene Blue RS | Fe²⁺/H₂O₂/UV | Not Specified | 3 | 3 hours | 77.09% | [2] |
| Helio-Photo-Fenton | Bezathrene Blue RS | Fe²⁺/H₂O₂/Sunlight | Not Specified | 3 | 3 hours | 97.84% | [2] |
| Ozonation | Disperse Blue 79 | O₃ | 150-600 mg/L | 10-12 | Not Specified | Significant Color & COD Removal | [3] |
| Photocatalysis | Disperse Blue 1 | TiO₂/H₂O₂/UV | Not Specified | Not Specified | Not Specified | Effective Degradation | [4] |
| Photocatalysis | Disperse Blue 94 | Strontium Chromate | 3 x 10⁻⁵ M | 7.0 | Not Specified | Effective Degradation |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are summaries of the experimental protocols for the key AOPs discussed.
Fenton Process for Disperse Blue 79 Degradation
-
Reactor: Batch reactor.
-
Reactants: Disperse Blue 79 dye (60 mg/L), hydrogen peroxide (H₂O₂), and ferrous sulfate (FeSO₄·7H₂O).
-
Procedure: The pH of the dye solution was adjusted to 3 using H₂SO₄ or NaOH. The Fenton reaction was initiated by the sequential addition of FeSO₄·7H₂O and H₂O₂. The solution was stirred at a constant speed for the duration of the experiment (e.g., 60 minutes).
-
Analysis: The degradation of the dye was monitored by measuring the change in color intensity using a UV-Vis spectrophotometer at the maximum wavelength of the dye. Chemical Oxygen Demand (COD) was measured to determine the extent of mineralization.[1]
Photo-Fenton Process for Bezathrene Blue RS Degradation
-
Reactor: Photoreactor equipped with a UV lamp.
-
Reactants: Bezathrene Blue RS dye, ferrous sulfate (FeSO₄), and hydrogen peroxide (H₂O₂).
-
Procedure: The experiment was conducted at a pH of 3 and a temperature of 25°C. The optimal concentrations of FeSO₄ and H₂O₂ were determined to be 3.29 × 10⁻⁴ mol/L and 0.7 × 10⁻³ mol/L, respectively. The solution was irradiated with a UV lamp for 3 hours.[2]
-
Analysis: The degradation rate was determined by monitoring the decrease in the dye concentration over time.[2]
Ozonation of Disperse Blue 79
-
Reactor: Semi-batch bubble column reactor.
-
Reactants: Disperse Blue 79 dye solution (150-600 mg/L) and ozone gas.
-
Procedure: Ozone gas was bubbled through the dye solution. The effects of initial dye concentration, ozone concentration, and initial pH (ranging from 2 to 12) were investigated. The optimal performance was observed at a basic pH of 10-12.[3]
-
Analysis: Decolorization was monitored using a spectrophotometer, and the reduction in Chemical Oxygen Demand (COD) was measured to assess mineralization.[3]
Photocatalytic Degradation of Disperse Blue 94
-
Reactor: A suitable vessel for photocatalysis, likely with a light source.
-
Reactants: Disperse Blue 94 dye (3 x 10⁻⁵ M) and Strontium Chromate (SrCrO₄) as the photocatalyst.
-
Procedure: The photocatalyst was suspended in the dye solution. The pH was maintained at 7.0, and the optimal catalyst loading was found to be 0.25g per 100mL of solution. The suspension was irradiated with a suitable light source to initiate the photocatalytic reaction.
-
Analysis: The degradation of the dye was followed by measuring the decrease in its absorbance at its maximum wavelength using a spectrophotometer.
Visualizing the Mechanisms and Workflows
To better understand the underlying principles and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: General mechanism of AOPs for dye degradation.
Caption: Typical experimental workflow for AOPs.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in dye degradation in industrial textile effluent: Unveiling the potential of Fenton, photo-Fenton, and helio-photo-Fenton processes for environmental conservation - Arabian Journal of Chemistry [arabjchem.org]
- 3. journal.gnest.org [journal.gnest.org]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Fastness Properties: Disperse Blue 165 vs. Indigo Dyes on Polyester
For researchers and professionals in textile science and dye chemistry, understanding the performance characteristics of different dye classes is paramount. This guide provides a detailed comparison of the fastness properties of C.I. Disperse Blue 165 and traditional indigo dyes when applied to polyester fibers. The following sections present quantitative data, experimental methodologies, and a visual summary to facilitate an informed selection process for specific applications.
This comparison reveals that while this compound offers consistently high performance across key fastness categories, indigo presents a more complex profile with notable strengths in some areas and weaknesses in others. The choice between these dyes will ultimately depend on the end-use requirements of the dyed polyester textile.
Quantitative Comparison of Fastness Properties
The fastness properties of a dye are a critical measure of its durability and resistance to various environmental factors. The following table summarizes the available data for this compound and indigo on polyester, rated on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.
| Fastness Property | C.I. This compound | Indigo |
| Light Fastness | 6 (Good) | Poor |
| Wash Fastness | 4-5 (Very Good to Excellent) | 4-5 (Very Good to Excellent) |
| Rubbing/Crocking Fastness (Dry) | 4-5 (Very Good to Excellent) | 4-5 (Very Good to Excellent) |
| Rubbing/Crocking Fastness (Wet) | 4 (Good) | 3-4 (Moderate to Good) |
| Sublimation Fastness | Good | Poor to Good (Conflicting Data) |
In-Depth Analysis of Fastness Performance
This compound is a high-energy disperse dye known for its overall strong fastness properties on polyester. It exhibits good lightfastness, making it suitable for applications with significant sun exposure. Its performance in wash and rubbing fastness is consistently rated as very good to excellent, indicating a strong bond with the polyester fiber. The good sublimation fastness of this compound is a key advantage, as it minimizes color transfer during high-temperature processes like heat setting and storage.[1]
Indigo , traditionally a vat dye used on cellulosic fibers, can be applied to polyester through specific dyeing techniques. Its fastness profile on this synthetic fiber is more nuanced. While studies show that indigo can achieve excellent wash and dry rubbing fastness on polyester, comparable to disperse dyes, its performance in other areas is less consistent.[2][3]
A significant point of contention is indigo's sublimation fastness . Some research suggests that using indigo could mitigate the sublimation issues often associated with disperse dyes on polyester.[2] Conversely, other studies report poor sublimation fastness for indigo on this substrate.[4] This discrepancy may be attributable to variations in the dyeing process and the specific form of indigo used.
Similarly, the light fastness of indigo on polyester is generally considered poor.[4] This limits its use in applications where color stability under prolonged light exposure is critical. The wet rubbing fastness of indigo, while acceptable, tends to be slightly lower than that of high-performance disperse dyes.
Experimental Protocols
The following are summarized methodologies for the key fastness tests cited in this guide. These protocols are based on internationally recognized standards from the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC).
Light Fastness (ISO 105-B02)
This method determines the resistance of a textile's color to the action of an artificial light source that simulates natural daylight.
-
Apparatus : A xenon arc lamp is used as the light source.
-
Procedure : A specimen of the dyed polyester is exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity. Simultaneously, a set of blue wool standards with known lightfastness ratings (1-8) are also exposed.
-
Evaluation : The change in color of the test specimen is periodically compared to the fading of the blue wool standards. The light fastness rating is the number of the blue wool standard that exhibits a similar degree of fading to the test specimen.[5][6][7][8]
Wash Fastness (ISO 105-C06)
This test assesses the resistance of a textile's color to domestic and commercial laundering.
-
Apparatus : A launder-ometer or a similar device that provides mechanical agitation at a specified temperature is used.
-
Procedure : A 100 mm x 40 mm specimen of the dyed polyester is stitched together with a multi-fiber fabric containing strips of different common textile fibers.[9] The composite sample is then agitated in a solution of a standard detergent at a specified temperature and for a set duration. Stainless steel balls are often added to the container to enhance the mechanical action.[10][11]
-
Evaluation : After washing, rinsing, and drying, the change in the color of the specimen is assessed using the Grey Scale for Color Change. The staining of each fiber in the multi-fiber fabric is evaluated using the Grey Scale for Staining.[12][13]
Rubbing/Crocking Fastness (ISO 105-X12)
This method evaluates the amount of color transferred from a textile surface to another surface by rubbing.
-
Apparatus : A crockmeter is used for this test.
-
Procedure : A specimen of the dyed polyester is placed on the base of the crockmeter. A standard white cotton rubbing cloth is mounted on the rubbing finger of the device. The test is performed under both dry and wet conditions. For the wet test, the rubbing cloth is wetted to a specific moisture content. The rubbing finger is then moved back and forth across the specimen for a set number of cycles with a specified pressure.[2][14][15][16][17]
-
Evaluation : The amount of color transferred to the white rubbing cloth is assessed by comparing it to the Grey Scale for Staining.[14]
Sublimation Fastness (AATCC 133)
This test determines the resistance of a textile's color to heat, specifically through hot pressing, which can induce sublimation.
-
Apparatus : A heat press capable of maintaining a constant temperature and pressure is used.
-
Procedure : A specimen of the dyed polyester is placed between two pieces of undyed fabric. The assembly is then placed in the heat press at a specified temperature and pressure for a set duration. The test can be conducted under dry, damp, or wet conditions.[18][19][20]
-
Evaluation : After the heat treatment, the change in the color of the original specimen is evaluated using the Grey Scale for Color Change. The staining of the adjacent undyed fabrics is assessed using the Grey Scale for Staining.[21][22]
Visual Comparison of Fastness Properties
Figure 1. A comparative diagram of the fastness properties of this compound and Indigo on polyester.
References
- 1. Dyeing and Processing: Sublimation Fastness Of Disperse Dyes [dyeingworld1.blogspot.com]
- 2. ISO 105-X12 Standard: Guidelines for Colour Fastness to Rubbing-gester-instruments.com [gester-instruments.com]
- 3. absb.journals.ekb.eg [absb.journals.ekb.eg]
- 4. scribd.com [scribd.com]
- 5. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 6. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 7. ISO 105-B02 Colour fastness test for textiles -Bench-top Xenon Test Chamber [sonacme.com]
- 8. ISO 105-B02 | Q-Lab [q-lab.com]
- 9. textilelearner.net [textilelearner.net]
- 10. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 11. Working Procedure of Color Fastness to Wash (ISO 105 C06). - Textile Education Blogs [diantextile.blogspot.com]
- 12. chiuvention.com [chiuvention.com]
- 13. ISO 105 C06 Washing Fastness Tester Guide [gester-instruments.com]
- 14. orientbag.net [orientbag.net]
- 15. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
- 16. textilelearner.net [textilelearner.net]
- 17. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 18. AATCC 117/AATCC 133 Color Fastness to Scorch and Sublimation [darongtester.com]
- 19. scribd.com [scribd.com]
- 20. arcwear.com [arcwear.com]
- 21. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 22. fyitester.com [fyitester.com]
Safety Operating Guide
Personal protective equipment for handling Disperse blue 165
Essential Safety and Handling Guide for Disperse Blue 165
This document provides crucial safety protocols, operational procedures, and disposal plans for the handling of this compound (CAS Nos. 41642-51-7 and 86836-00-2). Adherence to these guidelines is essential for ensuring personnel safety and minimizing environmental impact in a laboratory setting.
Personal Protective Equipment (PPE)
The primary line of defense against potential exposure to this compound is the correct and consistent use of Personal Protective Equipment. The following table summarizes the required PPE for handling this compound, particularly in its powdered form.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles | Must be tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards, to protect against dust particles.[1] |
| Face Shield | Recommended to be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing or dust generation. | |
| Hand Protection | Chemical Impermeable Gloves | Nitrile gloves are a suitable option; however, it is crucial to select gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] Double-gloving is recommended. Regularly inspect gloves for any signs of degradation or punctures. |
| Respiratory Protection | Full-Face Respirator | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2] Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] |
| Protective Clothing | Laboratory Coat | A full-length lab coat should be worn to prevent skin contact. |
| Appropriate Protective Clothing | Wear suitable protective clothing to prevent skin exposure.[3] For procedures with a high risk of contamination, a disposable gown or chemical-resistant apron worn over the lab coat is advisable. | |
| Footwear | Closed-toe Shoes | Required at all times within the laboratory. |
Emergency Procedures
Immediate and appropriate response is critical in the event of an emergency.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air immediately.[1] If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration and seek immediate medical attention.[1] Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1] |
| Skin Contact | Immediately remove contaminated clothing.[1] Wash the affected area with soap and plenty of water.[1] Seek medical consultation. |
| Eye Contact | Rinse the eyes with pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Consult a doctor immediately. |
| Ingestion | Rinse the mouth with water.[1] Do not induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Call a doctor or Poison Control Center immediately.[1][2] |
Operational Plan: Handling and Storage
A systematic approach to handling this compound is crucial to prevent exposure.
Handling:
-
Wear all prescribed personal protective equipment.
-
Use non-sparking tools to prevent fire from electrostatic discharge.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from foodstuff containers and incompatible materials.[1]
Accidental Release and Disposal Plan
Accidental Release Measures:
-
Evacuate: Evacuate personnel to a safe area, keeping people upwind of the spill.[1][2]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1][2]
-
Clean-up:
Disposal Plan:
-
Chemical Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1] Do not discharge into sewer systems.[1]
-
Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill. Combustible packaging materials can be disposed of through controlled incineration with flue gas scrubbing.[1]
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C20H19N7O3 / C19H19N7O5 |
| Molecular Weight | 405.41 / 425.398 g/mol |
| Appearance | Dark blue powder[2][4] |
| Boiling Point | 691.2°C at 760 mmHg |
| Flash Point | 371.8°C / 376.5°C[1] |
| Density | 1.28 g/cm³ / 1.37g/cm³[1] |
| Solubility | No data available |
Note: Discrepancies in molecular formula and weight exist across different sources.
Toxicological Information
There is a significant lack of comprehensive toxicological data for this compound. The following information is based on available Safety Data Sheets.
| Effect | Data |
| Acute Toxicity | Oral: no data available[1][2][5] |
| Inhalation: no data available[1][2][5] | |
| Dermal: no data available[1][2][5] | |
| Skin Corrosion/Irritation | no data available[1][2][5] |
| Serious Eye Damage/Irritation | no data available[1][2][5] |
| Respiratory or Skin Sensitization | no data available[1][2][5] |
| Germ Cell Mutagenicity | no data available[1][2][5] |
| Carcinogenicity | no data available[1][2][5] |
| Reproductive Toxicity | no data available[2][5] |
The absence of detailed toxicological information underscores the importance of adhering strictly to the provided safety protocols to minimize any potential risk.
Mandatory Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
